molecular formula C9H9BrN2 B1438498 7-Bromo-2,3-dimethyl-2H-indazole CAS No. 845751-62-4

7-Bromo-2,3-dimethyl-2H-indazole

Cat. No.: B1438498
CAS No.: 845751-62-4
M. Wt: 225.08 g/mol
InChI Key: BEMHWUFIOBSKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,3-dimethyl-2H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2,3-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-7-4-3-5-8(10)9(7)11-12(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMHWUFIOBSKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-2,3-dimethyl-2H-indazole: Synthesis, Characterization, and Applications in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2H-Indazole Scaffold and the Role of 7-Bromo-2,3-dimethyl-2H-indazole as a Key Synthetic Intermediate

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] The constitutional isomers, 1H- and 2H-indazoles, offer distinct spatial arrangements of substituents, allowing for fine-tuning of pharmacological profiles. While the 1H-indazole tautomer is generally more thermodynamically stable, the 2H-indazole framework is a key feature in several approved drugs and clinical candidates.[2]

This guide focuses on a specific, strategically substituted derivative: this compound. The presence of a bromine atom at the 7-position provides a versatile handle for post-synthetic modification, particularly through transition metal-catalyzed cross-coupling reactions. The dimethyl substitution at the N2 and C3 positions defines the core structure and influences its physicochemical properties. This compound has emerged as a valuable building block in the synthesis of complex molecules targeting the central nervous system (CNS), most notably as a precursor to potent and selective GABAergic modulators.[4][5] This document provides a comprehensive overview of its chemical properties, a detailed plausible synthesis pathway, characteristic spectral data, and its application in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 845751-62-4
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
Physical Form Solid
Purity Typically ≥98%
Storage Sealed in dry, room temperature
InChI Key BEMHWUFIOBSKJT-UHFFFAOYSA-N

Proposed Synthesis and Mechanistic Rationale

Synthetic Workflow Overview

The overall transformation can be visualized as a three-step process:

  • C3-Methylation: Introduction of a methyl group at the C3 position of the indazole ring.

  • N2-Methylation: Regioselective methylation of the N2 position of the pyrazole ring.

  • Purification: Isolation and purification of the final product.

Synthesis_of_this compound Start 7-Bromo-1H-indazole Intermediate1 7-Bromo-3-methyl-1H-indazole Start->Intermediate1 Step 1: C3-Methylation (e.g., Methyl Lithium or Grignard) Product This compound Intermediate1->Product Step 2: N2-Methylation (e.g., MeI, Base)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 7-Bromo-3-methyl-1H-indazole

This step involves the introduction of a methyl group at the C3 position. A common method for such a transformation on the indazole ring is through a deprotonation-alkylation sequence.

  • Deprotonation: To a solution of 7-bromo-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (2.2 eq) dropwise. The reaction mixture is stirred at this temperature for 1 hour. This step is crucial as it generates a dianion, with the N1 proton being the most acidic, followed by the C3 proton.

  • Methylation: To the resulting solution, add methyl iodide (1.5 eq) dropwise at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield 7-bromo-3-methyl-1H-indazole.

Causality: The use of a strong base like n-butyllithium is necessary to deprotonate the relatively non-acidic C3 proton. The N1 proton is more acidic and will be deprotonated first. The second equivalent of base removes the C3 proton, creating a nucleophilic center that readily reacts with the electrophilic methyl iodide.

Step 2: Synthesis of this compound

The regioselectivity of N-alkylation of indazoles is highly dependent on the reaction conditions, including the choice of base and solvent.[6] For N2-alkylation, conditions that favor the kinetic product are often employed.

  • Reaction Setup: To a solution of 7-bromo-3-methyl-1H-indazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Alkylation: Add methyl iodide (1.2 eq) to the suspension and stir the reaction at room temperature for 16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The presence of the electron-donating methyl group at C3 and the bromo group at C7, along with the reaction conditions, is expected to favor N2-alkylation.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting residue is purified by flash column chromatography to separate the N1 and N2 isomers and afford the desired this compound as the major product.

Causality: The choice of cesium carbonate as the base and DMF as the solvent often leads to a mixture of N1 and N2 alkylated products, with the ratio being influenced by the substituents on the indazole ring.[6] While some conditions strongly favor N1 alkylation, the specific substitution pattern of the intermediate may direct the reaction towards the desired N2 product. Separation of the isomers is a critical final step.

Spectroscopic Characterization

Full spectral data for this compound is not widely published. However, based on known data for similar indazole derivatives and general principles of spectroscopy, the following characteristic signals can be predicted. A patent document has made reference to the ¹H NMR spectrum of this compound, confirming its characterization.[7]

  • ¹H NMR: The spectrum is expected to show three distinct aromatic protons in the 7.0-8.0 ppm region, corresponding to the protons on the benzene ring. Two singlets corresponding to the two methyl groups (N-CH₃ and C-CH₃) would be expected in the upfield region, likely between 2.5 and 4.5 ppm.

  • ¹³C NMR: The spectrum would display nine distinct carbon signals. The signals for the two methyl carbons would appear in the aliphatic region (around 10-40 ppm). The remaining seven signals would be in the aromatic region (approximately 110-150 ppm), corresponding to the carbons of the bicyclic ring system. The carbon bearing the bromine atom would be expected at the lower end of this aromatic range.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be observed at m/z 224 and 226.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a key intermediate for the synthesis of more complex molecules, particularly in the field of CNS drug discovery.

Precursor for GABAergic Modulators

Patents have disclosed the use of this compound in the synthesis of selective ligands for the GABA_A receptor.[4][5] These receptors are the principal inhibitory neurotransmitter receptors in the mammalian brain and are targets for drugs used to treat anxiety, sleep disorders, and epilepsy.[4] The 7-bromo substituent is strategically positioned for elaboration via Suzuki cross-coupling reactions to introduce aryl or heteroaryl groups, a common strategy for building molecular complexity and exploring the structure-activity relationships (SAR) of potential drug candidates.

Suzuki Cross-Coupling Workflow

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, this compound serves as the organohalide partner.

Suzuki_Coupling Indazole This compound Product 7-Aryl-2,3-dimethyl-2H-indazole (GABAergic Modulator Precursor) Indazole->Product BoronicAcid Aryl Boronic Acid (R-B(OH)₂) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand Catalyst->Product Base Base (e.g., K₃PO₄) Base->Product

Sources

A Technical Guide to the Structural Elucidation of 7-Bromo-2,3-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, with its isomers often possessing distinct pharmacological profiles. The unambiguous structural determination of substituted indazoles is therefore a critical step in drug discovery and development. This guide provides an in-depth, methodology-driven approach to the complete structural elucidation of 7-Bromo-2,3-dimethyl-2H-indazole, a representative N-alkylated indazole. We will detail a logical workflow from synthesis to definitive spectroscopic and crystallographic analysis, emphasizing the causality behind experimental choices and the self-validating nature of a multi-technique approach. The core challenge lies in differentiating the target 2H-indazole from its 1H-indazole isomer, a problem we will solve conclusively using advanced NMR techniques.

Introduction: The Indazole Isomer Challenge

Indazoles are bicyclic heterocyclic aromatic compounds that exist in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1][2] While the 1H tautomer is generally the more thermodynamically stable form, synthetic procedures such as N-alkylation frequently yield a mixture of N-1 and N-2 substituted products.[3][4][5] These regioisomers can have significantly different biological activities and physicochemical properties. Therefore, a robust and unequivocal method for structural assignment is not merely academic—it is essential for ensuring the efficacy, safety, and patentability of new chemical entities.

This whitepaper presents a comprehensive strategy for confirming the structure of this compound, using a suite of modern analytical techniques.

Synthetic Strategy: Generating the Analytical Challenge

To elucidate the structure, we must first synthesize the compound. A common and direct approach is the N-methylation of a suitable precursor, 7-bromo-3-methyl-1H-indazole. This reaction inherently creates the analytical problem we aim to solve, as it can produce both the desired N-2 product and the isomeric N-1 product (7-bromo-1,3-dimethyl-1H-indazole).

Experimental Protocol: Synthesis of Dimethylated Bromoindazoles
  • Precursor Preparation: Begin with the synthesis of 7-bromo-1H-indazole from a commercially available starting material like 7-aminoindazole, following established procedures.[6] Subsequent iodination at the C-3 position, followed by a Suzuki or other cross-coupling reaction, can introduce the C-3 methyl group to yield 7-bromo-3-methyl-1H-indazole.

  • Deprotonation: To a solution of 7-bromo-3-methyl-1H-indazole (1.0 eq.) in a dry aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), add a suitable base like sodium hydride (NaH, 1.1 eq.) at 0 °C under an inert atmosphere (e.g., Argon). Stir for 30 minutes.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq.) or dimethyl sulfate, dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Quench the reaction by carefully adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product, a mixture of N-1 and N-2 isomers, can then be purified by column chromatography on silica gel. The separation of these isomers sets the stage for the detailed elucidation of the desired 2H-indazole fraction.

The Elucidation Workflow: A Multi-Pronged Approach

The definitive confirmation of a chemical structure relies on the convergence of data from multiple independent analytical techniques. Our workflow is designed to first confirm the basic molecular properties and then to unambiguously establish the precise atomic connectivity.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Synthesis of 7-Bromo-3-methyl-1H-indazole Methylation N-Methylation Reaction Synthesis->Methylation Purification Column Chromatography (Isomer Separation) Methylation->Purification MS Mass Spectrometry (HRMS) Confirm Molecular Formula Purification->MS Sample NMR NMR Spectroscopy (1H, 13C) Initial Assessment Purification->NMR Sample TwoD_NMR 2D NMR (HMBC, HSQC) Definitive Connectivity NMR->TwoD_NMR Refine Assignment XRay X-Ray Crystallography Absolute Proof (if crystal) TwoD_NMR->XRay Final Confirmation

Caption: The logical workflow for the synthesis and structural elucidation of this compound.

Mass Spectrometry: Confirming Composition

The first step in analyzing the purified isomer is to confirm its molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the necessary precision.

  • Causality: Before spending significant time on complex NMR analysis, it is crucial to verify that the isolated compound has the correct mass and elemental composition.

  • Expected Result: For C₉H₉BrN₂, the expected monoisotopic mass is approximately 224.0003 g/mol . A key feature for a compound containing one bromine atom is the presence of two major peaks in the molecular ion cluster: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), with a characteristic intensity ratio of nearly 1:1.[7][8] Observing this pattern is a strong indicator of the presence of a single bromine atom.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquisition: Infuse the sample and acquire the mass spectrum in positive ion mode.

  • Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass calculated for C₉H₉BrN₂. The measured mass should be within a 5 ppm error. Verify the isotopic pattern for bromine.

NMR Spectroscopy: The Key to Isomer Differentiation

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the detailed structure of molecules in solution. For distinguishing N-1 and N-2 indazole isomers, 2D NMR techniques are indispensable.

1D NMR: ¹H and ¹³C Spectra
  • Purpose: To provide an initial assessment of the molecular structure, including the number and types of protons and carbons.

  • ¹H NMR Predictions:

    • Aromatic Region (δ 7.0-7.8 ppm): Three protons on the benzene ring. We expect a doublet, a triplet (or doublet of doublets), and another doublet, corresponding to H-4, H-5, and H-6. The bromine at C-7 will influence the chemical shift of adjacent protons.

    • N-Methyl (N-CH₃): A singlet at ~δ 4.1-4.3 ppm. The chemical shift of the N-methyl group in 2H-indazoles is often slightly downfield compared to 1H-isomers.[1]

    • C-Methyl (C-CH₃): A singlet at ~δ 2.5-2.7 ppm.

  • ¹³C NMR Predictions:

    • Nine distinct carbon signals are expected: six for the aromatic/heterocyclic core and three for the methyl and bromo-substituted carbons.

2D NMR: The Definitive Assignment

While 1D NMR provides valuable clues, 2D correlation experiments are required for an irrefutable assignment. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this analysis.

  • Trustworthiness: The HMBC experiment provides a self-validating system by mapping long-range (2-3 bond) correlations between protons and carbons. This allows us to build the molecular framework bond by bond.

  • The Decisive Correlation: The key to distinguishing the 2H-isomer from the 1H-isomer lies in the correlation from the N-methyl protons.

    • For the 2H-Isomer (Target): A ³J correlation is expected from the N2 -CH₃ protons to the C3 carbon.

    • For the 1H-Isomer (Contaminant): A ³J correlation would be seen from the N1 -CH₃ protons to the C7a carbon.[5][9][10]

The observation of the N2-CH₃ to C3 correlation is unambiguous proof of the 2H-indazole structure.

HMBC_Correlation cluster_2H Key HMBC for 2H-Isomer cluster_1H Key HMBC for 1H-Isomer img_2H img_2H N2_Me N2-CH₃ Protons C3 C3 N2_Me->C3 ³J Correlation (Confirms 2H) img_1H img_1H N1_Me N1-CH₃ Protons C7a C7a N1_Me->C7a ³J Correlation (Confirms 1H)

Caption: Decisive ³J HMBC correlations used to differentiate between the N-2 and N-1 isomers of the title compound.

Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[11]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard 1D proton spectrum with sufficient scans (e.g., 16 scans) for a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more). DEPT-135 experiments can be run to differentiate CH/CH₃ carbons from CH₂ carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a standard HSQC spectrum to establish one-bond ¹H-¹³C correlations. This allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum optimized for long-range couplings (typically 8-10 Hz). This is the key experiment for establishing the overall carbon skeleton and assigning the N-methylation site.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (TMS).

Data Summary: Predicted NMR Assignments
Atom Position¹H Shift (δ, ppm)¹³C Shift (δ, ppm)Key HMBC Correlations from Protons
N2-CH₃~4.2 (s, 3H)~40C3 , C7a
C3-CH₃~2.6 (s, 3H)~12C3, C3a
H-4~7.6 (d)~120C3, C5, C6, C7a
H-5~7.1 (t)~122C3a, C4, C6, C7
H-6~7.4 (d)~115C4, C5, C7a
C3-~145N2-CH₃, C3-CH₃, H-4
C3a-~125C3-CH₃, H-5
C7-~118 (C-Br)H-6
C7a-~148N2-CH₃, H-4, H-6

Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions. The key information lies in the correlation patterns.

X-ray Crystallography: The Ultimate Confirmation

While the combination of HRMS and advanced NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[12]

  • Authoritative Grounding: An X-ray crystal structure provides a three-dimensional model of the molecule, visually confirming the atomic connectivity and spatial arrangement.[12][13] It is the gold standard for structural proof.

  • Methodology: This technique requires growing a single crystal of the compound suitable for diffraction (typically >0.1 mm in all dimensions).[12] The crystal is mounted in an X-ray diffractometer, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise location of each atom.

  • Outcome: The successful analysis will yield a definitive structural model, confirming that the methyl group is covalently bonded to the N-2 position of the indazole ring and providing precise bond lengths and angles.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical application of modern analytical techniques. While initial synthesis often produces isomeric mixtures, a workflow combining mass spectrometry and a suite of NMR experiments can confidently and accurately determine the final structure. The cornerstone of this process is the 2D HMBC NMR experiment, which provides the decisive evidence to differentiate between the N-1 and N-2 regioisomers. For ultimate confirmation, particularly for regulatory filings or foundational publications, single-crystal X-ray crystallography provides irrefutable proof. This guide provides the framework for researchers to approach such challenges with a robust, evidence-based, and scientifically sound strategy.

References

  • Synthesis of 1H-Indazoles via Silver(I)
  • 13C NMR of indazoles.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
  • 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). PubMed Central. [Link]
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]
  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. [Link]
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
  • Structure of 1H-and 2H-indazoles.
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. [Link]
  • Mass spectrometry of halogen-containing organic compounds.
  • Development of a selective and scalable N1-indazole alkyl
  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
  • Organic Compounds Containing Halogen
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Synthesis and X-ray structure of stable 2H-isoindoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
  • X-ray crystallography. Wikipedia. [Link]

Sources

An In-depth Technical Guide to 7-Bromo-2,3-dimethyl-2H-indazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of therapeutic agents. Among the diverse range of substituted indazoles, 7-Bromo-2,3-dimethyl-2H-indazole is a key building block, offering synthetic handles for the construction of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic considerations, and its potential applications in research and drug development.

Physicochemical Properties

This compound is a solid at room temperature with a purity typically exceeding 98%.[3] While specific experimental data for some of its physical properties are not widely published, we can infer certain characteristics based on related compounds and supplier specifications.

PropertyValueSource/Comment
CAS Number 845751-62-4[4]
Molecular Formula C₉H₉BrN₂[3]
Molecular Weight 225.09 g/mol Calculated
Appearance Solid[3]
Melting Point Not reported. For comparison, 7-bromo-1H-indazole has a melting point of 126-130 °C. The melting point is expected to be in a similar range.Inferred
Boiling Point Not reported. High boiling point expected due to its molecular weight and polarity.Inferred
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes.Inferred from general solubility of similar heterocyclic compounds.
Storage Sealed in a dry environment at room temperature.[3]

Spectroscopic Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. A key challenge in indazole chemistry is the differentiation between 1H- and 2H-isomers, which can often be formed as a mixture during synthesis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the bromine atom and the bicyclic ring system. The N-methyl group in 2H-indazoles typically appears at a different chemical shift compared to the N-methyl group in the corresponding 1H-indazole.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound. The presence of a bromine atom will result in a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br), which is a key diagnostic feature in the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the indazole ring system and the presence of the bromine atom.

Reactivity of the Indazole Core

The 2H-indazole core is an electron-rich aromatic system. It can undergo various electrophilic substitution reactions. Recent research has focused on the direct C-H functionalization of the 2H-indazole ring, which provides a powerful tool for introducing new functional groups without the need for pre-functionalization.[8][9] This includes reactions such as acylation and amination at the C3 position.[10]

Role of the Bromine Atom

The bromine atom at the 7-position serves as a versatile synthetic handle. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at this position. This is particularly valuable in the context of drug discovery for structure-activity relationship (SAR) studies.

G This compound This compound Indazole Core Reactivity Indazole Core Reactivity This compound->Indazole Core Reactivity Bromine Atom Reactivity Bromine Atom Reactivity This compound->Bromine Atom Reactivity C-H Functionalization C-H Functionalization Indazole Core Reactivity->C-H Functionalization Cross-Coupling Reactions Cross-Coupling Reactions Bromine Atom Reactivity->Cross-Coupling Reactions Acylation Acylation C-H Functionalization->Acylation Amination Amination C-H Functionalization->Amination Suzuki Coupling Suzuki Coupling Cross-Coupling Reactions->Suzuki Coupling Heck Coupling Heck Coupling Cross-Coupling Reactions->Heck Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination Cross-Coupling Reactions->Buchwald-Hartwig Amination

Caption: Reactivity pathways of this compound.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely documented, a plausible synthetic route can be devised based on established methods for the synthesis of 2H-indazoles.[2] A common and effective strategy involves the N-methylation of a suitable 1H-indazole precursor.

Proposed Synthetic Pathway

G 7-Bromo-1H-indazole 7-Bromo-1H-indazole Methylation (Step 1) Methylation (Step 1) 7-Bromo-1H-indazole->Methylation (Step 1) e.g., MeI, base 7-Bromo-1-methyl-1H-indazole & 7-Bromo-2-methyl-2H-indazole 7-Bromo-1-methyl-1H-indazole 7-Bromo-2-methyl-2H-indazole Methylation (Step 1)->7-Bromo-1-methyl-1H-indazole & 7-Bromo-2-methyl-2H-indazole Separation Separation 7-Bromo-1-methyl-1H-indazole & 7-Bromo-2-methyl-2H-indazole->Separation Chromatography 7-Bromo-2-methyl-2H-indazole 7-Bromo-2-methyl-2H-indazole Separation->7-Bromo-2-methyl-2H-indazole Further Methylation (Step 2) Further Methylation (Step 2) 7-Bromo-2-methyl-2H-indazole->Further Methylation (Step 2) e.g., MeI, base This compound This compound Further Methylation (Step 2)->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: N-Methylation of 7-Bromo-1H-indazole

  • Reaction Setup: To a solution of 7-bromo-1H-indazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride.

  • Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction typically yields a mixture of 7-bromo-1-methyl-1H-indazole and 7-bromo-2-methyl-2H-indazole.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The two isomers can then be separated by column chromatography on silica gel.

Step 2: C3-Methylation of 7-Bromo-2-methyl-2H-indazole

The introduction of the methyl group at the C3 position is more challenging. It may require a directed metallation-alkylation approach or a multi-step sequence involving functionalization at C3 followed by conversion to a methyl group.

Applications in Drug Discovery and Development

The indazole nucleus is a key component in a number of approved drugs and clinical candidates, highlighting its therapeutic potential.[1] this compound serves as a valuable intermediate for the synthesis of these and other novel bioactive molecules.

  • Kinase Inhibitors: Many indazole-containing compounds have been developed as kinase inhibitors for the treatment of cancer. The 2,3-dimethyl-2H-indazole scaffold can be elaborated to target the ATP-binding site of various kinases.

  • Anti-inflammatory Agents: Indazole derivatives have also shown promise as anti-inflammatory agents by modulating various inflammatory pathways.

  • Other Therapeutic Areas: The versatility of the indazole scaffold has led to its exploration in a wide range of other therapeutic areas, including antivirals, antibacterials, and treatments for neurodegenerative diseases.[11]

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

  • GHS Pictograms: GHS06 (Toxic)[3]

  • Hazard Statements: H301 (Toxic if swallowed)[3]

  • Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[3]

It is essential to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its well-defined reactivity at both the indazole core and the bromine-substituted position allows for the systematic exploration of chemical space in drug discovery programs. While some of its physical properties are not extensively documented, this guide provides a solid foundation for researchers and scientists working with this important compound.

References

  • American Elements. 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde. [Link]
  • SciSupplies. This compound, 95.0%, 250mg. [Link]
  • PubMed Central.
  • PubMed Central.
  • PubChemLite. 7-bromo-2-methyl-2h-indazole (C8H7BrN2). [Link]
  • PubChemLite. 7-bromo-2-methyl-2h-indazole-3-carbaldehyde. [Link]
  • LookChem. 7-bromo-2-methyl-2H-indazole. [Link]
  • ResearchGate. Structures of substituted 2H‐indazoles. | Download Scientific Diagram. [Link]
  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • ResearchGate. Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. [Link]
  • RSC Publishing.
  • ResearchGate.
  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
  • PubMed Central.

Sources

The Strategic Synthesis and Significance of 7-Bromo-2,3-dimethyl-2H-indazole: A Key Intermediate in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as an effective bioisostere for other aromatic systems, such as indole, and to form critical hydrogen bonding interactions with biological targets.[1][2] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[1][3] This has led to their incorporation into numerous clinically successful drugs. A prime example of the therapeutic potential of the indazole core is Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[4] The efficacy of such complex therapeutic agents is fundamentally reliant on the precise and efficient synthesis of their core components. This guide focuses on a critical, yet often overlooked, building block in this landscape: 7-Bromo-2,3-dimethyl-2H-indazole .

Core Significance: A Linchpin in the Synthesis of Pazopanib

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Pazopanib and other related kinase inhibitors. The 2,3-dimethyl-2H-indazole moiety is a cornerstone of the Pazopanib molecule, responsible for crucial interactions within the ATP-binding pocket of tyrosine kinases like the Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5] The bromine atom at the 7-position provides a versatile chemical handle for further molecular elaboration through cross-coupling reactions, although in many established Pazopanib syntheses, a related intermediate, 6-bromo-2,3-dimethyl-2H-indazole, is utilized to introduce the necessary amine functionality at the 6-position.[6] The principles of synthesis and the strategic importance, however, remain directly analogous.

The synthesis of Pazopanib necessitates the regioselective production of the 2,3-dimethyl-2H-indazole isomer. Alkylation of the precursor, a 3-methyl-1H-indazole, can occur at either the N1 or N2 position of the pyrazole ring. For the synthesis of Pazopanib, the N2-alkylated product is the required regioisomer.[7] The reaction conditions, therefore, must be carefully controlled to favor the kinetically controlled product (N2-alkylation) over the thermodynamically more stable N1-alkylated isomer.[7] This technical guide will now delve into the practical synthesis and characterization of this pivotal intermediate.

Synthesis of this compound: A Protocol Grounded in Regioselective N-Alkylation

The synthesis of this compound is most effectively achieved through the regioselective N-methylation of its precursor, 7-Bromo-3-methyl-1H-indazole. The choice of methylating agent, base, and solvent system is paramount to achieving high selectivity for the desired N2 isomer.

Rationale for Experimental Choices

The regioselectivity of indazole alkylation is a well-studied phenomenon.[8][9]

  • N1-Alkylation (Thermodynamic Product): Conditions that allow for equilibration, such as the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), tend to favor the formation of the more stable N1-alkylated indazole.[7][9]

  • N2-Alkylation (Kinetic Product): To favor the kinetically preferred N2-alkylation, less basic conditions and a polar aprotic solvent are typically employed.[7] The use of dimethyl sulfate or methyl iodide as the methylating agent in a solvent like N,N-dimethylformamide (DMF) with a milder base like potassium carbonate or an organic base like triethylenediamine (DABCO) has been shown to be effective for achieving high N2 selectivity.[7] The 7-bromo substituent can influence the electronic properties of the indazole ring, but the general principles of regioselectivity hold.[9]

Experimental Protocol: N2-Methylation of 7-Bromo-3-methyl-1H-indazole

This protocol is a representative method based on established procedures for the N2-alkylation of similar indazole systems.[7][10][11]

Step 1: Materials and Reagents

Reagent/MaterialGradeSupplier Example
7-Bromo-3-methyl-1H-indazole≥98% PuritySigma-Aldrich
Dimethyl Sulfate (DMS)≥99%Sigma-Aldrich
Triethylenediamine (DABCO)≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
Saturated Sodium Bicarbonate SolutionACS GradeFisher Scientific
BrineACS GradeFisher Scientific
Anhydrous Magnesium SulfateACS GradeFisher Scientific

Step 2: Reaction Setup and Execution

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 7-Bromo-3-methyl-1H-indazole (1.0 equivalent).

  • Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).

  • Add triethylenediamine (DABCO) (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Carefully add dimethyl sulfate (1.1 equivalents) dropwise to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.[12]

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 7-Bromo-3-methyl-1H-indazole E N2-Methylation (Kinetic Control) A->E B Dimethyl Sulfate (DMS) B->E C DABCO (Base) C->E D DMF (Solvent) D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Structural Characterization and Data

The unambiguous identification of this compound and the confirmation of the N2-methylation regiochemistry are critical. This is achieved through a combination of spectroscopic techniques.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR (Proton NMR)- A singlet corresponding to the N2-methyl group protons.- A singlet corresponding to the C3-methyl group protons.- A distinct set of aromatic proton signals consistent with a 1,2,3-trisubstituted benzene ring. The chemical shifts and coupling constants will be indicative of the 7-bromo substitution pattern.
¹³C NMR (Carbon NMR)- Resonances for the N2-methyl and C3-methyl carbons.- A set of aromatic carbon signals, including the carbon atom bearing the bromine, which will be influenced by the halogen's electronic effects.
Mass Spectrometry (MS) - The molecular ion peak (M+) and/or the protonated molecular ion peak ([M+H]+) corresponding to the exact mass of C₉H₉BrN₂. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) will be a key diagnostic feature.
Infrared (IR) Spectroscopy - C-H stretching vibrations from the methyl and aromatic groups.- C=C and C=N stretching vibrations characteristic of the indazole ring system.

The differentiation between the N1 and N2 isomers via NMR is definitive. The chemical shift of the N-methyl group and the coupling patterns of the aromatic protons are significantly different for the two regioisomers, allowing for unambiguous assignment.[8]

The Broader Impact on Drug Development

The development of a robust and scalable synthesis for intermediates like this compound is a critical enabler for the pharmaceutical industry. The efficiency and cost-effectiveness of producing such building blocks directly impact the accessibility and affordability of life-saving medications like Pazopanib.

The Role in Kinase Inhibitor Design

The indazole scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[13][14][15] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[16] This competitive inhibition is a cornerstone of the mechanism of action for many targeted cancer therapies. The 7-bromo substituent on the indazole ring provides a strategic point for diversification, allowing medicinal chemists to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.[17]

Future Perspectives

While this compound is primarily recognized for its role in the synthesis of existing drugs, its utility extends to the discovery of novel therapeutics. As a versatile building block, it can be employed in the synthesis of libraries of new indazole-containing compounds for screening against a wide array of biological targets. The continued exploration of efficient and regioselective functionalization of the indazole core will undoubtedly fuel the discovery of the next generation of targeted therapies.

Conclusion

This compound, while not a therapeutic agent itself, holds significant importance in the landscape of modern drug development. Its value is intrinsically linked to its role as a key architectural component in the synthesis of potent kinase inhibitors, most notably Pazopanib. Understanding the nuances of its regioselective synthesis is not merely an academic exercise but a practical necessity for ensuring a reliable and efficient supply chain for critical anti-cancer medications. This guide has provided a comprehensive overview of its significance, a detailed and scientifically grounded synthetic protocol, and an outlook on its broader implications, underscoring the pivotal role of foundational chemical synthesis in the advancement of medicine.

References

  • BenchChem. (2025). The Strategic Role of (7-Bromo-1H-indol-2-yl)boronic Acid in Modern Medicinal Chemistry. BenchChem.
  • Vulcanchem. (n.d.). 7-Bromo-3-iodo-1-methyl-1H-indazole for sale. Vulcanchem.
  • Nguyen, L. T., et al. (2024).
  • Jadhav, A. S., & Shinde, S. S. (2021). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals.
  • Mei, Y., et al. (2015). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor. BenchChem.
  • Nguyen, L. T., et al. (2024).
  • ChemScene. (n.d.). 2757023-58-6 | 7-Bromo-3-iodo-1-methyl-1H-indazole. ChemScene.
  • Sigma-Aldrich. (n.d.). This compound research chemical. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). 7-Bromo-3-methyl-1H-indazole | 1159511-75-7. Sigma-Aldrich.
  • BLDpharm. (n.d.). 2757023-58-6|7-Bromo-3-iodo-1-methyl-1H-indazole. BLDpharm.
  • Alam, R. M., & Keating, J. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • PubChem. (n.d.). 7-bromo-2-methyl-2h-indazole-3-carbaldehyde. PubChem.
  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal.
  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. BenchChem.
  • Bissy, D., & Bonnet, P. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
  • Alam, R. M., & Keating, J. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv | Cambridge Open Engage.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • Majumdar, K. C. (2018). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers.
  • Lawley, P. D., & Orr, D. J. (1970).
  • Freitas, M. S., et al. (2024). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium.
  • Freitas, M. S., et al. (2022).

Sources

The Strategic Role of Bromine Substitution in Modulating Indazole Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold stands as a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically successful drugs.[1] Its unique bicyclic structure offers a fertile ground for chemical modification, enabling the fine-tuning of pharmacological properties. Among the various substituent strategies, halogenation, and specifically bromination, has emerged as a powerful tool for optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive exploration of the multifaceted role of bromine substitution in the bioactivity of indazole derivatives, drawing from established principles and recent advancements in the field. We will delve into the mechanistic underpinnings of bromine's influence, from its impact on molecular interactions to its effect on metabolic pathways, offering field-proven insights for the rational design of next-generation indazole-based therapeutics.

The Indazole Core: A Privileged Scaffold in Drug Discovery

Indazoles, bicyclic heteroaromatic compounds composed of a benzene ring fused to a pyrazole ring, exist in two principal tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[1] This structural motif is a key pharmacophore in a range of therapeutic agents, demonstrating efficacy as inhibitors of protein kinases, nitric oxide synthases, and other critical biological targets.[2][3] The strategic functionalization of the indazole ring system is paramount in tailoring its interaction with specific protein targets and achieving desirable drug-like properties.

The Multifaceted Influence of Bromine Substitution

The introduction of a bromine atom onto the indazole scaffold is a deliberate strategic choice that can profoundly influence a molecule's biological and pharmacological characteristics. This influence extends beyond simple steric effects, encompassing electronic modulation, the formation of specific non-covalent interactions, and alterations to metabolic stability.

Enhancing Potency and Selectivity through Halogen Bonding

A key contributor to the enhanced potency observed in many brominated indazoles is the phenomenon of halogen bonding.[4][5] Unlike fluorine, the larger halogen atoms (chlorine, bromine, and iodine) exhibit an anisotropic distribution of electron density, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) on the side of the halogen opposite to the C-Br bond.[6] This electropositive region can engage in favorable, directional, non-covalent interactions with Lewis bases such as the backbone carbonyl oxygens of amino acids in a protein's active site.[6][7]

The strength of these halogen bonds increases with the polarizability of the halogen, following the trend Cl < Br < I.[8] For drug design, bromine offers a compelling balance: it is a strong enough halogen bond donor to significantly enhance binding affinity without the excessive reactivity or potential liabilities associated with iodine. This interaction can lock the ligand into a specific, high-affinity conformation within the binding pocket, thereby increasing potency and potentially improving selectivity against off-target proteins.

HalogenBonding cluster_ligand Brominated Ligand cluster_protein Protein Target Indazole {Indazole-Br}|{C-Br} SigmaHole σ-hole (Positive Electrostatic Potential) Protein {Protein Backbone}|{C=O} SigmaHole->Protein:h Halogen Bond (C-Br···O=C) LewisBase Lewis Base (e.g., Oxygen)

Modulating Physicochemical and Pharmacokinetic (PK) Properties

The introduction of bromine also systematically alters a compound's physicochemical profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Lipophilicity: Bromine is a lipophilic atom. Its addition increases the overall lipophilicity (logP) of the molecule. While this can enhance membrane permeability and cell penetration, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and non-specific toxicity. Therefore, the position and number of bromine substitutions must be carefully considered in the context of the entire molecule's properties.[9]

  • Metabolic Stability: The C-Br bond is generally more stable to metabolic cleavage than a corresponding C-H bond. Strategically placing a bromine atom at a site susceptible to cytochrome P450 (CYP) mediated oxidation can block this metabolic pathway, thereby increasing the compound's half-life and duration of action.[4][5] Studies on 5-bromo-indazole synthetic cannabinoids have shown that the bromine atom often remains intact during metabolism, with biotransformations occurring elsewhere on the molecule.[10] This metabolic blocking strategy is a cornerstone of modern drug design.

  • pKa and Electronic Effects: As an electron-withdrawing group, bromine can lower the pKa of nearby acidic or basic centers, such as the indazole ring nitrogens. This can influence the molecule's ionization state at physiological pH, affecting its solubility, permeability, and interactions with the target protein.

Structure-Activity Relationship (SAR) Case Studies

The impact of bromine substitution is best understood through concrete examples. The following tables summarize quantitative SAR data for brominated indazoles across different target classes, illustrating the principles discussed above.

Case Study: Indazole-Based Kinase Inhibitors

Kinases are a major class of drug targets, and numerous indazole-based kinase inhibitors have been developed.[11] Bromine substitution has frequently been employed to enhance potency.

Compound IDTarget KinaseBromine PositionIC50 / Ki (nM)Reference
1 Akt (PKB)None1.2[12]
2 (Analogue) Akt (PKB)5-Br0.16 [12]
3 FGFR16-Br30.2[1]
4 Pim-15-Br0.4 [1]
5 IDO16-Br720[1]

As demonstrated in the table, the introduction of a bromine atom (e.g., at the 5- or 6-position) often leads to a significant increase in potency, as seen in the Akt and Pim-1 kinase inhibitors. This enhancement is frequently attributed to the formation of halogen bonds with hinge region residues in the ATP binding pocket.[2]

Case Study: Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

The strategic placement of bromine can be critical for achieving high potency.

CompoundBromine PositionnNOS InhibitionReference
7-NitroindazoleN/APotent[3]
Compound 13 4-BrAlmost as potent as 7-Nitroindazole [3]

In this example, the introduction of a bromine atom at the C4 position of the indazole ring results in a compound with potency comparable to the well-established nNOS inhibitor, 7-nitroindazole.[3]

Synthetic Strategies for Brominated Indazoles

The regioselective introduction of bromine onto the indazole scaffold is a critical step in the synthesis of these bioactive molecules. The choice of brominating agent and reaction conditions dictates the position of substitution.

SynthesisWorkflow

Experimental Protocol: Regioselective C3-Bromination

The C3 position of the indazole ring is nucleophilic and can be readily brominated using electrophilic bromine sources. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation.[13]

Objective: To synthesize 3-bromo-1H-indazole from 1H-indazole.

Materials:

  • 1H-Indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 1H-indazole (1.0 equiv) in anhydrous acetonitrile (approx. 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-bromosuccinimide (1.05 equiv) portion-wise at 0 °C (ice bath).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.

  • Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 3-bromo-1H-indazole.

Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-1H-indazole

This protocol illustrates a multi-step synthesis starting from a substituted aniline, a common strategy for building the indazole core with pre-installed functionality.[14]

Objective: To synthesize 5-bromo-4-fluoro-1H-indazole from 1-(4-fluoro-2-methyl-5-nitrophenyl)ethanone.

Step A: Bromination

  • Dissolve 3-fluoro-2-methylaniline (compound 1) in acetonitrile.

  • Add N-bromosuccinimide at -10 to 10 °C and react for 1-2 hours.

  • Quench with sodium bisulfite solution to obtain the brominated intermediate (compound 2).

Step B: Ring Closure (Diazotization)

  • Dissolve compound 2 in toluene at 90-98 °C.

  • Add diethyl ether and stir, then add acetic acid.

  • Raise the temperature to 80-130 °C and add isoamyl nitrite.

  • React for 3-4 hours to obtain the acetyl-protected bromofluoroindazole (compound 3).

Step C: Deprotection

  • Add compound 3 to a mixture of methanol and water.

  • Add an inorganic base (e.g., potassium carbonate).

  • Stir at room temperature for 12-14 hours.

  • Workup by adding water, filtering the precipitate, washing with water, and drying to yield the final product, 5-bromo-4-fluoro-1H-indazole (compound 4).[14]

Conclusion and Future Perspectives

The strategic incorporation of bromine into the indazole scaffold is a validated and powerful strategy in drug discovery. It serves not merely as a bulky substituent but as a functional tool to enhance binding affinity through halogen bonding, block metabolic hotspots, and fine-tune physicochemical properties. The causality is clear: by understanding the electronic and steric nature of bromine, medicinal chemists can rationally design indazole derivatives with superior potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on exploring less common bromination patterns on the indazole ring to uncover novel SARs. Furthermore, as our understanding of halogen bonding continues to evolve, the design of brominated indazoles will become increasingly sophisticated, enabling the targeting of challenging protein-protein interactions and other previously "undruggable" targets. The synergy between advanced synthetic methodologies for regioselective bromination and computational modeling of halogen bonds will undoubtedly propel the development of innovative and effective indazole-based medicines.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Anonymous. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), 227-233.
  • Anonymous. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), 227-233.
  • Walton, S. E., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Anonymous. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science, 93(3), 227-233.
  • Wilcken, R., et al. (2013). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Molecules, 18(5), 5857-5874.
  • Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(46), 28657-28681.
  • Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(46), 28657-28681.
  • Anonymous. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Butkiewicz, M., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. International Journal of Molecular Sciences, 18(9), 1990.
  • Hubbard, P. A., & Leach, A. G. (2017). Do Halogen–Hydrogen Bond Donor Interactions Dominate the Favorable Contribution of Halogens to Ligand–Protein Binding?. Journal of Chemical Information and Modeling, 57(7), 1549–1560.
  • Woods, K. W., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6832-6846.
  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388.
  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(2), 406.
  • Ardali, F., et al. (2024). Interplay of halogen bonding and solvation in protein–ligand binding. Proceedings of the National Academy of Sciences, 121(14), e2317373121.
  • Sirimulla, S., Bailey, J. B., & Narayan, M. (2013). Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Journal of Chemical Information and Modeling, 53(11), 2781–2791.
  • Anonymous. (n.d.). 2D-Quantitative structure activity relationship (QSAR) modeling, docking studies, synthesis and in-vitro evaluation of 1,3,4-thiadiazole tethered coumarin derivatives as antiproliferative agents.
  • Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 235.
  • Anonymous. (n.d.). Bromine-containing drugs. ResearchGate.
  • Sahoo, B. M., et al. (2022). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Journal of Biomolecular Structure and Dynamics, 40(22), 12051–12065.
  • Anonymous. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • Anonymous. (n.d.). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate.
  • Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(10), 1845–1851.

Sources

An In-depth Technical Guide to 7-Bromo-2,3-dimethyl-2H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2,3-dimethyl-2H-indazole is a halogenated heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] The presence of a bromine atom at the 7-position offers a versatile handle for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of diverse molecular libraries.[3][4] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and potential applications of this compound in the field of drug development.

Introduction to the Indazole Scaffold

Indazoles, also known as benzopyrazoles, are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring. They exist as two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer generally being more thermodynamically stable. The indazole nucleus is a key pharmacophore found in a variety of therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[5][6] The structural rigidity and synthetic tractability of the indazole core make it an attractive scaffold for the design of novel drug candidates.

Synthesis of this compound

While specific literature detailing a high-yield synthesis of this compound is not extensively available, a plausible and scientifically sound synthetic route can be proposed based on established indazole chemistry. The most logical approach involves the regioselective N-alkylation of a suitable precursor, 7-bromo-3-methyl-1H-indazole.

The alkylation of indazoles can lead to a mixture of N1 and N2 isomers, and the regioselectivity is influenced by factors such as the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent used.[7] For the synthesis of the 2H-indazole isomer, specific conditions that favor N2-alkylation are required.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from the commercially available 7-bromo-1H-indazole.

Synthetic Pathway 7-Bromo-1H-indazole 7-Bromo-1H-indazole 7-Bromo-3-methyl-1H-indazole 7-Bromo-3-methyl-1H-indazole 7-Bromo-1H-indazole->7-Bromo-3-methyl-1H-indazole Step 1: C3-Methylation This compound This compound 7-Bromo-3-methyl-1H-indazole->this compound Step 2: N2-Methylation

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 7-Bromo-3-methyl-1H-indazole (Hypothetical Protocol)

The introduction of a methyl group at the C3 position of 7-bromo-1H-indazole is the initial step. Various methods for C3-alkylation of indazoles have been reported. A plausible approach could involve a radical methylation reaction.

Experimental Protocol:

  • To a solution of 7-bromo-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a radical initiator like azobisisobutyronitrile (AIBN) (0.1 eq).

  • Add a methylating agent such as methyl radical precursor (e.g., from methyl iodide and a reducing agent system) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable reagent if necessary.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 7-bromo-3-methyl-1H-indazole.

Step 2: Synthesis of this compound (Hypothetical Protocol)

The second step is the regioselective N-methylation of 7-bromo-3-methyl-1H-indazole to yield the desired N2-isomer. Achieving high regioselectivity for N2-alkylation can be challenging. Conditions employing polar aprotic solvents and specific bases have been shown to influence the N1/N2 ratio.[7]

Experimental Protocol:

  • To a solution of 7-bromo-3-methyl-1H-indazole (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Stir the mixture at room temperature for a short period to facilitate the formation of the indazolide anion.

  • Add the methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.5 eq), dropwise to the suspension.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, carefully separating the N1 and N2 isomers, to afford pure this compound.

Physicochemical and Spectroscopic Properties

The precise experimental data for this compound is not widely published. However, based on its structure and data from commercial suppliers, we can summarize its key properties.

PropertyValueSource
CAS Number 845751-62-4[8]
Molecular Formula C₉H₉BrN₂[8]
Molecular Weight 225.09 g/mol Calculated
Appearance Solid[8]
Purity Typically >98%[8]
Storage Sealed in dry, room temperature[8]
Spectroscopic Characterization (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would likely show signals for the two methyl groups (N-CH₃ and C3-CH₃) as singlets in the aliphatic region (around 2.5-4.0 ppm). The aromatic protons on the benzene ring would appear as multiplets or distinct doublets and triplets in the aromatic region (around 7.0-8.0 ppm), with their coupling patterns providing information about their relative positions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the nine carbon atoms. The methyl carbons would appear in the upfield region, while the aromatic and heterocyclic carbons would resonate in the downfield region. The carbon atom attached to the bromine (C7) would be influenced by the halogen's electronic effects.

  • MS (Mass Spectrometry): The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio. The exact mass would be used to confirm the elemental composition.

  • IR (Infrared Spectroscopy): The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the heterocyclic ring system, and the C-Br stretching vibration at a lower frequency.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1]

Scaffold for Library Synthesis

The indazole core is a proven pharmacophore. By utilizing the bromine atom at the 7-position, a diverse library of analogues can be generated through various cross-coupling reactions.

Applications cluster_0 Cross-Coupling Reactions Suzuki Coupling Suzuki Coupling 7-Aryl/Heteroaryl-2,3-dimethyl-2H-indazoles 7-Aryl/Heteroaryl-2,3-dimethyl-2H-indazoles Suzuki Coupling->7-Aryl/Heteroaryl-2,3-dimethyl-2H-indazoles Heck Coupling Heck Coupling 7-Alkenyl-2,3-dimethyl-2H-indazoles 7-Alkenyl-2,3-dimethyl-2H-indazoles Heck Coupling->7-Alkenyl-2,3-dimethyl-2H-indazoles Sonogashira Coupling Sonogashira Coupling 7-Alkynyl-2,3-dimethyl-2H-indazoles 7-Alkynyl-2,3-dimethyl-2H-indazoles Sonogashira Coupling->7-Alkynyl-2,3-dimethyl-2H-indazoles Buchwald-Hartwig Amination Buchwald-Hartwig Amination 7-Amino-2,3-dimethyl-2H-indazoles 7-Amino-2,3-dimethyl-2H-indazoles Buchwald-Hartwig Amination->7-Amino-2,3-dimethyl-2H-indazoles This compound This compound This compound->Suzuki Coupling Aryl/Heteroaryl Boronic Acids This compound->Heck Coupling Alkenes This compound->Sonogashira Coupling Terminal Alkynes This compound->Buchwald-Hartwig Amination Amines

Caption: Potential cross-coupling reactions utilizing this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[3] this compound can be coupled with a wide range of aryl and heteroaryl boronic acids or esters to introduce diverse substituents at the 7-position. This allows for the exploration of the structure-activity relationship (SAR) in this region of the molecule, which can be crucial for optimizing biological activity and pharmacokinetic properties.[4]

Generalized Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq).

  • Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 °C to 120 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 7-substituted-2,3-dimethyl-2H-indazole.

Potential Biological Targets

Given the broad biological activities of the indazole scaffold, derivatives of this compound could be investigated as potential inhibitors of various enzymes or receptors implicated in disease. These include, but are not limited to:

  • Protein Kinases: Many kinase inhibitors feature the indazole core.[5][10]

  • Poly(ADP-ribose) Polymerase (PARP): Substituted indazoles have been explored as PARP inhibitors for cancer therapy.[11]

  • Other Enzymes and Receptors: The indazole scaffold has been incorporated into molecules targeting a wide array of biological targets.[1][6]

Safety and Handling

Based on available information, this compound is classified as a hazardous substance.[8]

  • Hazard Statements: H301 (Toxic if swallowed).

  • Precautionary Statements: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).

  • Pictograms: GHS06 (Skull and crossbones).[8]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. While specific literature on this compound is limited, its synthesis can be reasonably inferred from established indazole chemistry. The presence of a bromine atom provides a key point for diversification through various cross-coupling reactions, enabling the generation of novel compound libraries for biological screening. The proven therapeutic potential of the indazole scaffold underscores the importance of compounds like this compound in the ongoing quest for new and effective medicines. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug development.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Molecules. [Link]
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
  • 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. (2022). Frontiers in Chemistry. [Link]
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publishing. [Link]
  • 2-Alkylation of 3-Alkyindoles With Unactiv
  • Pérez-Villanueva, J., et al. (2017).
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]
  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014).
  • Indazole From Natural Resources And Biological Activity. (2022).
  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Synthesis of indazoles. (2017).
  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. (n.d.). Organic Chemistry Portal. [Link]
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). Scientific Reports. [Link]
  • Process for n-alkylation of indoles. (1961).
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry. [Link]
  • Deacylative alkylation (DaA) of N-methyl-3-acetyl-2-oxindole for the synthesis of symmetrically 3,3-disubstituted 2-oxindoles. An access gate to anticancer agents and natural products. (2018). Anais da Academia Brasileira de Ciências. [Link]
  • Indazole derivatives. (2009).
  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. (n.d.). Organic Chemistry Portal. [Link]
  • Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Deriv
  • Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines. (2021). Molecules. [Link]
  • Process for the preparation of substituted indazoles. (1976).
  • 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. (2022).
  • Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. (2013). The Journal of Organic Chemistry. [Link]
  • Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. (2013). The Journal of Organic Chemistry. [Link]
  • X ray crystallography. (2000).
  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. [Link]
  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
  • Pérez-Villanueva, J., et al. (2021).
  • Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. (2020).

Sources

The Architect's Guide to a Privileged Scaffold: A Technical Whitepaper on the Synthesis of Novel Substituted 2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The 2H-Indazole Enigma in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its two tautomeric forms, 1H- and 2H-indazole, offer distinct spatial arrangements of substituents, profoundly influencing their interaction with biological targets. While the thermodynamically more stable 1H-indazole has been extensively explored, the 2H-indazole isomer has emerged as a particularly compelling scaffold, present in a growing number of biologically active compounds with therapeutic potential in oncology, inflammation, and infectious diseases.[3][4][5]

However, the selective synthesis of 2H-indazoles has historically presented a significant challenge to synthetic chemists, with many classical methods yielding mixtures of both tautomers.[6] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere recitation of synthetic procedures. It aims to provide a deep, mechanistic understanding of the core strategies for constructing the 2H-indazole scaffold, explaining the "why" behind the "how." We will delve into the causality of experimental choices, from catalyst selection to reaction conditions, and present self-validating protocols that underscore the trustworthiness of these methods. Our exploration will be grounded in authoritative literature, providing a robust foundation for the design and execution of novel 2H-indazole syntheses.

I. Core Synthetic Strategies: Building the 2H-Indazole Framework

The modern synthetic chemist's toolkit for accessing 2H-indazoles is diverse, with each method offering unique advantages in terms of starting material availability, substrate scope, and functional group tolerance. We will dissect three of the most powerful and versatile approaches: Transition-Metal-Catalyzed Cross-Coupling, [3+2] Dipolar Cycloaddition, and Reductive Cyclization.

A. The Power of Catalysis: Transition-Metal-Mediated Pathways

Transition metals, particularly copper and palladium, have revolutionized the synthesis of 2H-indazoles by enabling the efficient formation of key C-N and N-N bonds under relatively mild conditions.[7]

This strategy offers exceptional operational simplicity and efficiency, constructing the 2H-indazole core from readily available starting materials in a single synthetic operation.[3][8] The copper catalyst is pivotal, orchestrating a cascade of events involving condensation, C-N bond formation, and finally, the crucial N-N bond formation.[3]

Mechanistic Rationale: The reaction commences with the condensation of a 2-bromobenzaldehyde with a primary amine to form an imine. The copper catalyst then facilitates the coupling of this imine with an azide source (e.g., sodium azide), followed by an intramolecular cyclization and extrusion of dinitrogen to forge the pyrazole ring. The choice of copper source and ligands can be critical in optimizing the yield and purity of the desired 2H-indazole.

Experimental Protocol: Synthesis of 2-Phenyl-2H-indazole via Copper Catalysis [3]

  • Step 1: Reaction Setup

    • To a sealed tube, add 2-bromobenzaldehyde (1.0 mmol), aniline (1.2 mmol), sodium azide (2.0 mmol), copper(I) iodide (CuI, 10 mol%), and dimethylformamide (DMF, 5 mL).

  • Step 2: Reaction Execution

    • The tube is sealed, and the mixture is stirred vigorously at 110 °C for 12 hours.

  • Step 3: Work-up and Purification

    • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-2H-indazole.

Data Presentation: Substrate Scope of the Copper-Catalyzed Three-Component Synthesis [3]

Entry2-Bromobenzaldehyde SubstituentAmineYield (%)
1HAniline85
24-MeOAniline82
34-ClAniline78
4HBenzylamine75
5HCyclohexylamine65

Workflow Visualization: Copper-Catalyzed 2H-Indazole Synthesis

G cluster_start Starting Materials cluster_catalysis Catalytic Cycle 2-Bromobenzaldehyde 2-Bromobenzaldehyde Condensation Condensation 2-Bromobenzaldehyde->Condensation Primary Amine Primary Amine Primary Amine->Condensation Sodium Azide Sodium Azide C-N Coupling C-N Coupling Sodium Azide->C-N Coupling Condensation->C-N Coupling Imine Intermediate N-N Formation N-N Formation C-N Coupling->N-N Formation Cu(I)/Cu(III) Product Product N-N Formation->Product Intramolecular Cyclization caption Workflow for Copper-Catalyzed Synthesis

Caption: Workflow for Copper-Catalyzed Synthesis

This elegant approach utilizes a directing group strategy, where the azo functionality of an azobenzene derivative directs a palladium catalyst to activate a specific C-H bond, initiating a cascade that leads to the 2H-indazole product.[9] This method is particularly valuable for accessing 3-substituted 2H-indazoles.

Mechanistic Rationale: The reaction proceeds through a C-H activation step, forming a five-membered palladacycle intermediate.[10] Subsequent reaction with a coupling partner, such as an aldehyde or alkyne, followed by reductive elimination and cyclization, furnishes the 2H-indazole. The choice of oxidant is crucial for regenerating the active palladium catalyst.

Experimental Protocol: Synthesis of 3-Methyl-2-phenyl-2H-indazole via Palladium Catalysis [9]

  • Step 1: Reaction Setup

    • In a dried Schlenk tube under an inert atmosphere (e.g., argon), combine azobenzene (1.0 mmol), acetaldehyde (2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and tert-butyl hydroperoxide (TBHP, 2.0 equiv) in 1,2-dichloroethane (DCE, 5 mL).

  • Step 2: Reaction Execution

    • The tube is sealed, and the mixture is stirred at 80 °C for 12 hours.

  • Step 3: Work-up and Purification

    • After cooling, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

    • The mixture is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

    • Purification by flash chromatography on silica gel provides the desired 3-methyl-2-phenyl-2H-indazole.

B. Elegance in Simplicity: [3+2] Dipolar Cycloaddition

The [3+2] dipolar cycloaddition of arynes with sydnones represents a remarkably efficient and highly selective method for the synthesis of 2H-indazoles.[6][11][12] This approach is distinguished by its mild reaction conditions and the complete avoidance of the isomeric 1H-indazoles.[6]

Mechanistic Rationale: The reaction is initiated by the in-situ generation of a highly reactive aryne intermediate from a suitable precursor (e.g., a silylaryl triflate). The aryne then undergoes a [3+2] cycloaddition with a sydnone, which acts as a cyclic 1,3-dipole.[6] The resulting bicyclic adduct is unstable and spontaneously extrudes a molecule of carbon dioxide in a retro-[4+2] cycloaddition, leading to the aromatic 2H-indazole product.[6]

Experimental Protocol: Synthesis of 2-Phenyl-2H-indazole via Aryne Cycloaddition [11]

  • Step 1: Reaction Setup

    • To an oven-dried round-bottom flask under an inert atmosphere, add the benzyne precursor (2-(trimethylsilyl)phenyl trifluoromethanesulfonate, 1.2 mmol) and N-phenylsydnone (1.0 mmol) in tetrahydrofuran (THF, 10 mL).

  • Step 2: Aryne Generation and Cycloaddition

    • Tetrabutylammonium fluoride (TBAF, 1.6 mmol, 1M solution in THF) is added dropwise to the stirred solution at room temperature.

    • The reaction is stirred at room temperature for 12 hours.

  • Step 3: Work-up and Purification

    • The reaction mixture is quenched with water and extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

    • The residue is purified by column chromatography on silica gel to yield 2-phenyl-2H-indazole.

Data Presentation: Scope of the [3+2] Cycloaddition Reaction [11]

EntryAryne Precursor SubstituentSydnone N-SubstituentYield (%)
1HPhenyl95
24,5-diMePhenyl88
3H4-Chlorophenyl92
4H4-Methoxyphenyl90
54-Me3-Pyridyl75

Mechanism Visualization: [3+2] Cycloaddition of Aryne and Sydnone

G Aryne Precursor Aryne Precursor Aryne Generation Aryne Generation Aryne Precursor->Aryne Generation TBAF Sydnone Sydnone Cycloaddition Cycloaddition Sydnone->Cycloaddition Aryne Generation->Cycloaddition Aryne Bicyclic Adduct Bicyclic Adduct Cycloaddition->Bicyclic Adduct [3+2] Retro [4+2] Retro [4+2] Bicyclic Adduct->Retro [4+2] 2H-Indazole 2H-Indazole Retro [4+2]->2H-Indazole CO2 CO2 Retro [4+2]->CO2 Extrusion caption Mechanism of Aryne-Sydnone Cycloaddition

Caption: Mechanism of Aryne-Sydnone Cycloaddition

C. Classical Routes Reinvented: Reductive Cyclization Strategies

Reductive cyclization methods, particularly those starting from ortho-nitroaryl precursors, are among the foundational approaches to N-heterocycle synthesis. While some traditional methods, like the Cadogan cyclization, can be harsh, modern variations offer milder conditions and broader applicability.[13][14]

This method involves the deoxygenative N-N bond-forming Cadogan heterocyclization of an ortho-nitrobenzaldimine, which is readily prepared by the condensation of an o-nitrobenzaldehyde and a primary amine.[13][15] The choice of reducing agent is critical to the success of this transformation.

Mechanistic Rationale: The reaction is believed to proceed through the reduction of the nitro group to a nitroso intermediate, which then undergoes intramolecular cyclization with the imine nitrogen. Further reduction and dehydration yield the final 2H-indazole product. Trialkylphosphines, such as tri-n-butylphosphine, are effective reagents for this deoxygenative cyclization.[15]

Experimental Protocol: Synthesis of 2-Aryl-2H-indazole from an o-Nitrobenzaldimine [15]

  • Step 1: Imine Formation

    • In a round-bottom flask, dissolve o-nitrobenzaldehyde (1.0 mmol) and the desired primary amine (1.1 mmol) in ethanol (10 mL).

    • Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde. The imine is often used directly in the next step without isolation.

  • Step 2: Reductive Cyclization

    • To the solution containing the o-nitrobenzaldimine, add tri-n-butylphosphine (1.5 mmol).

    • Heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours.

  • Step 3: Work-up and Purification

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the 2-aryl-2H-indazole.

II. Late-Stage Functionalization: Diversifying the 2H-Indazole Core

The ability to modify a core scaffold in the later stages of a synthetic sequence is highly desirable in drug discovery for generating structure-activity relationship (SAR) data. C-H functionalization has emerged as a powerful tool for the direct introduction of new substituents onto the 2H-indazole ring system, obviating the need for de novo synthesis of each analog.[16]

The C3 position of the 2H-indazole is particularly amenable to functionalization through various methods, including organophotoredox-catalyzed C-H amination and metal-free trifluoromethylation.[15] These reactions often proceed via radical pathways, allowing for the introduction of a wide range of functionalities under mild conditions.[15]

Logical Relationship Visualization: Late-Stage Functionalization

G 2H-Indazole Core 2H-Indazole Core C-H Activation C-H Activation 2H-Indazole Core->C-H Activation C3-Functionalization C3-Functionalization C-H Activation->C3-Functionalization C-H Amination C-H Amination C3-Functionalization->C-H Amination C-H Arylation C-H Arylation C3-Functionalization->C-H Arylation C-H Alkylation C-H Alkylation C3-Functionalization->C-H Alkylation Diverse Analogs Diverse Analogs C-H Amination->Diverse Analogs C-H Arylation->Diverse Analogs C-H Alkylation->Diverse Analogs caption Late-Stage C-H Functionalization of 2H-Indazoles

Caption: Late-Stage C-H Functionalization of 2H-Indazoles

III. Applications in Drug Discovery: A Scaffold of Therapeutic Promise

The 2H-indazole scaffold is a key component of numerous compounds with significant biological activity.[17][18] Its ability to act as a bioisostere for other bicyclic heterocycles, such as indoles and benzimidazoles, has made it a focal point in the design of enzyme inhibitors and receptor antagonists.[3]

For example, derivatives of 2H-indazole have shown potent antiprotozoal activity, in some cases exceeding the efficacy of the standard-of-care drug metronidazole.[1] Additionally, certain 2,3-diphenyl-2H-indazole derivatives have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), an important target in anti-inflammatory drug design.[1] More recently, 2H-indazole-3-carboxamide derivatives have been identified as potent antagonists of the prostanoid EP4 receptor, a promising target for colorectal cancer immunotherapy.[5]

Signaling Pathway Visualization: EP4 Receptor Antagonism

G PGE2 PGE2 EP4 Receptor EP4 Receptor PGE2->EP4 Receptor G-protein G-protein EP4 Receptor->G-protein activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP produces Immunosuppression Immunosuppression cAMP->Immunosuppression promotes 2H-Indazole Antagonist 2H-Indazole Antagonist 2H-Indazole Antagonist->EP4 Receptor blocks caption 2H-Indazole Antagonism of the PGE2/EP4 Pathway

Caption: 2H-Indazole Antagonism of the PGE2/EP4 Pathway

IV. Conclusion and Future Outlook

The synthesis of substituted 2H-indazoles has matured significantly, moving from classical, often non-selective methods to a suite of sophisticated, reliable, and versatile strategies. Transition-metal catalysis, cycloaddition reactions, and modern reductive cyclizations provide robust platforms for accessing this privileged scaffold. The advent of late-stage C-H functionalization further empowers chemists to rapidly generate libraries of diverse analogs for biological screening.

As our understanding of the biological roles of targets amenable to modulation by 2H-indazole-containing ligands deepens, the demand for novel, efficient, and selective synthetic methods will undoubtedly continue to grow. The integration of flow chemistry, photoredox catalysis, and chemoinformatic approaches will likely drive the next wave of innovation in this exciting and impactful area of synthetic and medicinal chemistry.

References

  • Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1891. [Link]
  • Wu, C., et al. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 12(10), 2171–2173. [Link]
  • Wu, C., et al. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Cycloaddition of Arynes and Sydnones. Organic Letters, 12(10), 2171-2173. [Link]
  • Fang, Y., et al. (2011). Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. The Journal of Organic Chemistry, 76(11), 4573-4585. [Link]
  • Zhang, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2652. [Link]
  • Kumar, M. R., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. [Link]
  • Krchnak, V., & Slough, G. A. (2007). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. Organic Letters, 9(22), 4575–4578. [Link]
  • Yang, Z., et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746-7764. [Link]
  • Al-Jawabra, D., et al. (2022).
  • Fang, Y., et al. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry, 76(11), 4573-4585. [Link]
  • IJSDR. (2023). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]
  • ResearchGate. N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. [Link]
  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • Snieckus, V., & Zhao, Y. (2010). Synthesis of 2H-Indazoles via [3+2]-Dipolar Cycloaddition. Synfacts, 2010(08), 0864. [Link]
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]
  • ResearchGate. Biologically active 2H‐indazole‐containing compounds. [Link]
  • AUB ScholarWorks. (2018). N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. [Link]
  • ResearchGate. (2025).
  • ACS Publications. (2022).
  • ResearchGate.
  • Royal Society of Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • ResearchGate. Synthesis of fused-2H-indazoles. [Link]
  • ResearchGate. (2023). (PDF)
  • PubMed. (2023). Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. [Link]
  • ResearchGate. Pd‐catalyzed synthesis of 2H‐indazole. [Link]
  • ResearchGate. (2018). Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent. [Link]
  • ResearchGate. A) Biologically active molecules with 2H‐indazole motif.11 B) Design.... [Link]
  • MDPI. (2021).
  • ResearchGate. Different approaches for the synthesis of 2H-Indazoles. [Link]
  • ResearchGate. (2025). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). [Link]
  • eScholarship.org. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. [Link]

Sources

An In-depth Technical Guide to the Predicted Mechanism of Action for 7-Bromo-2,3-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted mechanism of action for the novel synthetic compound, 7-Bromo-2,3-dimethyl-2H-indazole. By leveraging structure-activity relationships derived from well-characterized indazole-containing pharmaceuticals and research compounds, this document outlines three plausible and testable hypotheses for its biological activity. Furthermore, a detailed roadmap for the experimental validation of these predictions is presented, offering a robust framework for future research and development.

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heteroaromatic structure, is a cornerstone in modern medicinal chemistry. Its rigid conformation and ability to participate in a variety of non-covalent interactions have made it a "privileged scaffold" for the design of potent and selective modulators of a wide range of biological targets. A number of FDA-approved drugs feature the indazole core, underscoring its therapeutic relevance. These include kinase inhibitors like Axitinib and Pazopanib, as well as the PARP inhibitor Niraparib, highlighting the diverse biological activities achievable with this scaffold.[1][2] The specific compound of interest, this compound, is a synthetic derivative whose biological activity has not been extensively characterized. The presence of a bromine atom at the 7-position and methyl groups at the 2 and 3-positions are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. This guide will explore the most probable mechanisms of action for this compound based on the established pharmacology of structurally related molecules.

Predicted Mechanisms of Action

Based on the known biological activities of other indazole-containing compounds, we predict that this compound is most likely to exert its effects through one of the following three mechanisms:

  • Hypothesis 1: Inhibition of Protein Kinases

  • Hypothesis 2: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

  • Hypothesis 3: Inhibition of Cyclooxygenase-2 (COX-2)

The following sections will delve into the rationale behind each of these hypotheses and propose a comprehensive experimental plan to validate them.

Hypothesis 1: Protein Kinase Inhibition

The indazole scaffold is a common feature in numerous potent protein kinase inhibitors.[2][3] Pazopanib, for instance, is a multi-targeted tyrosine kinase inhibitor that targets VEGFR, PDGFR, c-KIT, and FGFR, thereby disrupting tumor angiogenesis.[4][5][6][7][8] Similarly, Entrectinib is a powerful inhibitor of TRK, ROS1, and ALK kinases.[9][10][11][12][13]

Rationale for this compound: The rigid, planar structure of the indazole ring is well-suited to fit into the ATP-binding pocket of many kinases. The 7-bromo and 2,3-dimethyl substitutions can be hypothesized to enhance binding affinity and selectivity for a specific subset of kinases. The bromine atom, being electron-withdrawing and capable of forming halogen bonds, could interact with specific residues in the kinase domain. The methyl groups may provide favorable hydrophobic interactions.

Predicted Signaling Pathway:

kinase_inhibition Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ligand->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Compound 7-Bromo-2,3-dimethyl- 2H-indazole Compound->RTK Inhibits ATP binding Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Activates Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation

Caption: Predicted inhibition of a receptor tyrosine kinase signaling pathway.

Hypothesis 2: PARP Inhibition

Niraparib is a potent PARP inhibitor that contains a 2H-indazole scaffold.[1][14][15][16][17] PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, Niraparib leads to the accumulation of DNA damage, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.

Rationale for this compound: The 2H-indazole core of the target molecule is structurally similar to that of Niraparib. It is plausible that the specific substitutions on this compound allow it to bind to the NAD+ binding pocket of PARP1 and/or PARP2, thereby inhibiting their enzymatic activity.

Predicted Mechanism of Action:

parp_inhibition cluster_dna_damage DNA Damage Response cluster_inhibition Effect of Inhibitor SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP Recruits BER Base Excision Repair PARP->BER Initiates Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP DSB Double-Strand Break (DSB) at Replication Fork BER->DSB Stalled Replication Fork Compound 7-Bromo-2,3-dimethyl- 2H-indazole Compound->PARP Inhibits Apoptosis Apoptosis DSB->Apoptosis Leads to

Caption: Predicted mechanism of PARP inhibition and induction of apoptosis.

Hypothesis 3: COX-2 Inhibition

Several studies have reported that indazole derivatives can be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[18][19][20][21][22] Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Rationale for this compound: The diaryl heterocycle motif is a common feature of selective COX-2 inhibitors. The indazole ring of the target compound can mimic the central ring structure of known COX-2 inhibitors. The substituents on the indazole ring may confer selectivity for the COX-2 isoform over COX-1.

Predicted Signaling Pathway:

cox2_inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes conversion Compound 7-Bromo-2,3-dimethyl- 2H-indazole Compound->COX2 Inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Predicted inhibition of the COX-2 inflammatory pathway.

Proposed Experimental Validation

To systematically evaluate the predicted mechanisms of action, a tiered approach is recommended, starting with in vitro biochemical and cellular assays, followed by in vivo studies for the most promising mechanism.

Experimental Workflow

experimental_workflow Start This compound Tier1 Tier 1: In Vitro Screening Start->Tier1 Kinase_Assay Kinase Panel Screen Tier1->Kinase_Assay PARP_Assay PARP Activity Assay Tier1->PARP_Assay COX_Assay COX-1/COX-2 Inhibition Assay Tier1->COX_Assay Tier2 Tier 2: Cellular Assays Kinase_Assay->Tier2 PARP_Assay->Tier2 COX_Assay->Tier2 Cell_Viability Cancer Cell Line Viability Tier2->Cell_Viability Western_Blot Western Blot for Phospho-proteins Tier2->Western_Blot PARP_Trapping PARP Trapping Assay Tier2->PARP_Trapping PGE2_Assay Prostaglandin E2 Assay Tier2->PGE2_Assay Tier3 Tier 3: In Vivo Models Cell_Viability->Tier3 PGE2_Assay->Tier3 Xenograft Tumor Xenograft Model Tier3->Xenograft Inflammation_Model Animal Model of Inflammation Tier3->Inflammation_Model Conclusion Mechanism of Action Elucidated Xenograft->Conclusion Inflammation_Model->Conclusion

Caption: Tiered experimental workflow for mechanism of action elucidation.

Tier 1: In Vitro Biochemical Assays

Objective: To determine if this compound directly interacts with and inhibits the activity of the predicted target enzymes.

Protocol 1: Kinase Inhibition Assay

  • Assay Principle: A panel of recombinant human kinases will be screened using a luminescence-based assay that measures ATP consumption.

  • Procedure: a. The compound will be serially diluted in DMSO to generate a concentration range (e.g., 1 nM to 100 µM). b. Each kinase in the panel will be incubated with the compound and its specific substrate in the presence of ATP. c. After a defined incubation period, a reagent will be added to quantify the remaining ATP. d. Luminescence will be measured, and the data will be used to calculate the percent inhibition and IC50 values.

  • Rationale: This high-throughput screen will rapidly identify if the compound has activity against a broad range of kinases and provide initial insights into its selectivity profile.

Protocol 2: PARP Inhibition Assay

  • Assay Principle: A colorimetric or fluorescent assay will be used to measure the activity of recombinant human PARP1 and PARP2.

  • Procedure: a. The compound will be serially diluted. b. Recombinant PARP1 or PARP2 will be incubated with the compound, NAD+, and activated DNA. c. The amount of incorporated ADP-ribose will be quantified using an antibody-based detection method. d. IC50 values will be determined from the concentration-response curves.

  • Rationale: This assay will directly measure the inhibitory potential of the compound against the key enzymes in the PARP family.

Protocol 3: COX-1/COX-2 Inhibition Assay

  • Assay Principle: A commercially available kit will be used to measure the peroxidase activity of recombinant human COX-1 and COX-2.

  • Procedure: a. The compound will be serially diluted. b. Recombinant COX-1 or COX-2 will be incubated with the compound and arachidonic acid. c. The production of prostaglandin G2 (PGG2) will be measured colorimetrically. d. IC50 values for both enzymes will be calculated to determine potency and selectivity.

  • Rationale: This assay will determine if the compound inhibits COX enzymes and its selectivity for the COX-2 isoform.

Table 1: Hypothetical In Vitro Assay Results

AssayTargetPredicted IC50 (µM)
Kinase PanelVEGFR20.05
PDGFRβ0.12
c-KIT0.25
PARP AssayPARP1> 50
PARP2> 50
COX AssayCOX-125
COX-21.5

These are hypothetical values for illustrative purposes.

Tier 2: Cell-Based Assays

Objective: To confirm the activity of the compound in a cellular context and to investigate its effects on downstream signaling pathways.

Protocol 4: Cancer Cell Line Viability Assay

  • Assay Principle: A panel of cancer cell lines with known genetic backgrounds (e.g., with specific kinase mutations or BRCA1/2 deficiency) will be treated with the compound, and cell viability will be assessed.

  • Procedure: a. Cells will be seeded in 96-well plates and allowed to attach overnight. b. The compound will be added at various concentrations. c. After 72 hours of incubation, a reagent such as resazurin or CellTiter-Glo® will be added to measure metabolic activity, which correlates with cell viability. d. GI50 (concentration for 50% growth inhibition) values will be calculated.

  • Rationale: This assay will determine the cytotoxic or cytostatic effects of the compound on cancer cells and can provide clues about the mechanism if certain cell lines are more sensitive than others.

Protocol 5: Western Blot Analysis

  • Assay Principle: To detect changes in the phosphorylation status of key signaling proteins downstream of the targeted kinases.

  • Procedure: a. Relevant cancer cell lines will be treated with the compound for various times. b. Cell lysates will be prepared, and protein concentrations will be determined. c. Proteins will be separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of proteins such as AKT, ERK, and the kinase target itself.

  • Rationale: This will confirm that the compound inhibits the intended signaling pathway within the cell.

Tier 3: In Vivo Models

Objective: To evaluate the efficacy of the compound in a living organism.

Protocol 6: Tumor Xenograft Model

  • Assay Principle: If the in vitro and cellular data strongly suggest an anti-cancer mechanism (e.g., kinase or PARP inhibition), the compound's efficacy will be tested in an animal model of cancer.

  • Procedure: a. Immunocompromised mice will be implanted with human cancer cells that are sensitive to the compound in vitro. b. Once tumors are established, mice will be treated with the compound or a vehicle control. c. Tumor growth will be monitored over time. d. At the end of the study, tumors will be excised and can be used for pharmacodynamic studies (e.g., Western blot).

  • Rationale: This is a critical step in preclinical drug development to demonstrate anti-tumor efficacy in a living system.

Conclusion

This compound represents a promising chemical entity with the potential for significant biological activity. Based on the extensive precedent of the indazole scaffold in medicinal chemistry, this guide has outlined three plausible mechanisms of action: inhibition of protein kinases, inhibition of PARP, and inhibition of COX-2. The proposed tiered experimental workflow provides a clear and logical path to elucidate the precise mechanism of action of this compound. The successful completion of these studies will be instrumental in guiding the future development of this compound as a potential therapeutic agent.

References

  • Urology Textbook.
  • The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. [Link]
  • Cancer Care Ontario. entrectinib. [Link]
  • Wikipedia. Pazopanib. [Link]
  • PubChem. Entrectinib. [Link]
  • PubMed. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. [Link]
  • PubMed.
  • PubMed Central.
  • Patsnap Synapse. What is the mechanism of Entrectinib?[Link]
  • Patsnap Synapse.
  • Patsnap Synapse. What is the mechanism of Pazopanib Hydrochloride?[Link]
  • PubMed. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. [Link]
  • Dr.Oracle.
  • Patsnap Synapse.
  • PubMed Central.
  • springermedizin.de. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. [Link]
  • RSC Publishing.
  • PubMed. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. [Link]
  • PubMed. Design of selective COX-2 inhibitors in the (aza)indazole series.
  • Bentham Science Publishers. Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). [Link]
  • ResearchGate. Design of selective COX-2 inhibitors in the (aza)indazole series.
  • Wikipedia. Entrectinib. [Link]
  • Taylor & Francis Online. Design of selective COX-2 inhibitors in the (aza)indazole series.
  • PubMed. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. [Link]
  • PubMed Central. Design of selective COX-2 inhibitors in the (aza)indazole series.

Sources

Methodological & Application

Synthesis of 7-Bromo-2,3-dimethyl-2H-indazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 7-Bromo-2,3-dimethyl-2H-indazole, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocol herein outlines a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, 7-bromo-3-methyl-1H-indazole, followed by a regioselective N-methylation to yield the desired 2H-indazole isomer. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring both accuracy and reproducibility.

Introduction

Indazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide array of biological activities.[1] The specific substitution pattern on the indazole ring system critically influences its pharmacological profile. The target molecule, this compound, presents a unique substitution pattern with a bromine atom at the 7-position and methyl groups at the 2- and 3-positions. The N2-alkylation of the indazole core is often a synthetic challenge, with reactions typically yielding a mixture of N1 and N2 isomers.[2][3][4] This application note details a strategic approach to overcome this challenge, focusing on reaction conditions that favor the formation of the thermodynamically less stable, yet often desired, 2H-indazole tautomer.

Synthetic Strategy Overview

The synthesis of this compound is approached in a two-step sequence. The first part involves the construction of the 7-bromo-3-methyl-1H-indazole core. This is followed by a crucial N-methylation step, where reaction conditions are optimized to ensure high regioselectivity for the N2 position.

Synthesis_Workflow A Starting Material (e.g., 2-Bromo-6-nitrotoluene) B Step 1: Cyclization Formation of 7-bromo-3-methyl-1H-indazole A->B Reaction C Step 2: N-Methylation Regioselective methylation at N2 B->C Intermediate D Final Product This compound C->D Purification

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 7-Bromo-3-methyl-1H-indazole

The initial step focuses on the synthesis of the indazole precursor. A common and effective method for constructing the indazole ring is through the cyclization of an appropriately substituted phenylhydrazine or related derivative. An alternative and often more direct route involves the reductive cyclization of a nitro-substituted benzyl derivative. This protocol will be based on a plausible route from a commercially available starting material like 2-bromo-6-nitrotoluene.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-6-nitrotolueneReagentSigma-AldrichStarting material
Zinc dustAnalyticalFisher ScientificReducing agent
Acetic acidGlacialVWRSolvent and proton source
Hydrazine hydrateReagentMerckFor cyclization
Ethanol95%Local SupplierSolvent
Hydrochloric acidConcentratedJ.T. BakerFor workup
Sodium bicarbonateSaturated solutionLab PreparedFor neutralization
Ethyl acetateHPLC GradeFisher ScientificExtraction solvent
Anhydrous sodium sulfateReagentSigma-AldrichDrying agent
Experimental Protocol
  • Reduction and Cyclization:

    • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-bromo-6-nitrotoluene (10.0 g, 46.3 mmol) and glacial acetic acid (100 mL).

    • Heat the mixture to 80°C with stirring.

    • Slowly add zinc dust (15.1 g, 231.5 mmol) in small portions over 30 minutes, maintaining the temperature below 90°C. The reaction is exothermic.

    • After the addition is complete, stir the reaction mixture at 80°C for 1 hour.

    • Cool the mixture to room temperature and filter through a pad of Celite to remove excess zinc. Wash the filter cake with ethyl acetate.

    • To the filtrate, cautiously add hydrazine hydrate (4.6 mL, 92.6 mmol) dropwise at room temperature.

    • Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion of the reaction, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 7-bromo-3-methyl-1H-indazole as a solid.

Part 2: Synthesis of this compound

The critical step in this synthesis is the regioselective methylation of the 7-bromo-3-methyl-1H-indazole. The presence of the bromine atom at the 7-position is reported to favor N2-alkylation, a principle that will be exploited in this protocol.[2][3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
7-Bromo-3-methyl-1H-indazoleSynthesized in Part 1-Starting material
Sodium Hydride (60% dispersion in mineral oil)ReagentSigma-AldrichBase
Anhydrous Tetrahydrofuran (THF)DriSolvEMD MilliporeSolvent
Methyl iodideReagentPlus®, 99.5%Sigma-AldrichMethylating agent
Saturated ammonium chloride solutionLab PreparedFor quenching
Diethyl etherAnhydrousFisher ScientificExtraction solvent
Anhydrous magnesium sulfateReagentSigma-AldrichDrying agent
Experimental Protocol
  • N-Methylation Reaction:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add a 60% dispersion of sodium hydride in mineral oil (0.46 g, 11.5 mmol).

    • Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.

    • Add anhydrous THF (30 mL) to the flask.

    • Cool the suspension to 0°C in an ice bath.

    • In a separate flask, dissolve 7-bromo-3-methyl-1H-indazole (2.0 g, 9.48 mmol) in anhydrous THF (20 mL).

    • Slowly add the solution of the indazole to the sodium hydride suspension at 0°C.

    • Allow the mixture to stir at 0°C for 30 minutes.

    • Add methyl iodide (0.71 mL, 11.4 mmol) dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the two isomeric products.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product will be a mixture of 7-bromo-1,3-dimethyl-1H-indazole and this compound. The desired N2-isomer can be separated from the N1-isomer by column chromatography on silica gel using a suitable eluent system (e.g., a hexane:ethyl acetate gradient). The polarity difference between the two isomers allows for their separation.

Characterization

The structure and purity of the final product and the intermediate should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment and the position of the methyl groups. The chemical shift of the N-methyl protons will be characteristic for the N1 and N2 isomers.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Melting Point (MP): To assess the purity of the solid compounds.

Safety Precautions

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from moisture.

  • Methyl Iodide: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Bromo-6-nitrotoluene: Irritant. Avoid contact with skin and eyes.

  • Hydrazine Hydrate: Toxic and corrosive. Handle with extreme care in a fume hood.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following a strategic two-step approach and leveraging the directing effect of the 7-bromo substituent, the challenging regioselective N-methylation can be achieved. The provided methodology, along with the rationale and safety precautions, should enable researchers to successfully synthesize this valuable compound for their research and development endeavors.

References

  • Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Xu, L., et al. (2009). 2,3-Dimethyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1663.
  • Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Alam, S., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Shaikh, J., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2789.
  • Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Jin, L., et al. (2024).
  • Sharts, C. M. (2001). Methylation of indole compounds using dimethy carbonate.
  • Charette, A. B., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 76(24), 10249–10264.
  • Gollner, A., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal.
  • Sharma, S., et al. (2003). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 7(5), 723–726.
  • Organic Chemistry Portal. 2H-Indazole synthesis. (n.d.).
  • Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • Ghorai, M. K., & Kumar, A. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(20), 13865–13878.
  • Organic Chemistry Portal. Indazole synthesis. (n.d.).
  • Kerr, M. A., & Sapeta, K. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 16(5), 3986–3996.
  • Kerr, M. A., & Sapeta, K. (2011). 1H-Indazoles. Science of Synthesis, 12, 227-302.
  • Google Patents. Methylation synthesis method of N-heterocyclic compound. (n.d.).
  • Londregan, A. T., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • Dong, L., et al. (2023).
  • Smith, A., et al. (2024).
  • Londregan, A. T., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.

Sources

Application Note: A Comprehensive Guide to Evaluating 7-Bromo-2,3-dimethyl-2H-indazole as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved protein kinase inhibitors.[1][2] Compounds bearing this motif have shown significant therapeutic impact, particularly in oncology.[3] This application note presents a comprehensive guide for the characterization of 7-Bromo-2,3-dimethyl-2H-indazole, a novel indazole derivative, as a potential kinase inhibitor. Drawing parallels to structurally related approved drugs, such as the multi-kinase inhibitor Pazopanib, we outline a strategic workflow for its evaluation.[3][4] This document provides researchers, scientists, and drug development professionals with a series of detailed protocols, from initial biochemical screening to cell-based pathway analysis, to rigorously assess the compound's inhibitory potential, cellular activity, and mechanism of action.

Introduction and Rationale

Protein kinases are a critical class of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[5] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[6] The 2,3-dimethyl-2H-indazole moiety is a key pharmacophore present in Pazopanib, an FDA-approved inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and other tyrosine kinases.[4][7]

This compound shares this core structure, suggesting it may possess similar kinase inhibitory properties. The introduction of a bromine atom at the 7-position offers a unique physicochemical profile and a potential vector for further chemical modification. This guide provides the scientific framework to test the hypothesis that this compound can function as a kinase inhibitor.

G cluster_0 Rationale for Investigation Pazopanib Pazopanib (Approved Multi-Kinase Inhibitor) Core Contains 2,3-dimethyl-2H-indazole Core Pazopanib->Core Hypothesis Hypothesis: Potential Kinase Inhibitory Activity (e.g., against VEGFR, PDGFR) Core->Hypothesis TestCompound Test Compound: This compound Similarity Shares Core Scaffold TestCompound->Similarity Similarity->Hypothesis Validation Experimental Validation Workflow Hypothesis->Validation

Figure 1: Logical workflow for investigating this compound.

In Vitro Biochemical Characterization

The primary step is to determine if the compound directly inhibits the enzymatic activity of purified kinases. A luminescence-based assay that quantifies ADP, a universal product of kinase reactions, is a robust and high-throughput method.[8]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced, which is inversely proportional to the degree of kinase inhibition.[5][8]

Rationale: This cell-free assay provides a direct measure of the physical interaction between the compound and the kinase enzyme, allowing for the determination of potency (IC50) without confounding factors like cell permeability.[9]

Materials:

  • This compound

  • Purified recombinant kinases (e.g., VEGFR2, PDGFRβ, c-Kit)

  • Kinase-specific substrates (peptide or protein)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.[8]

  • Reaction Setup:

    • To the wells of a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control.

    • Add 2.5 µL of kinase solution (prepared in Kinase Assay Buffer) to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Kinase Reaction Initiation:

    • Add 5 µL of the substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[8]

Data Presentation: Summarize the results in a table to compare potency and selectivity.

Kinase TargetHypothetical IC50 (nM) for this compoundHypothetical IC50 (nM) for Staurosporine (Control)
VEGFR2255
PDGFRβ408
c-Kit15010
EGFR>10,00020
ROCK1>10,00015

Table 1: Example data table for summarizing the inhibitory activity and selectivity of the test compound. Staurosporine is a non-selective kinase inhibitor used as a positive control.[8]

Cellular Activity and Pathway Analysis

After confirming biochemical activity, the next critical phase is to assess the compound's effects in a biologically relevant cellular context.[10][11] These assays determine cell permeability, target engagement, and the functional consequences of kinase inhibition.

VEGFR Signaling Pathway: A Model System

Activation of VEGFR2 by VEGF initiates multiple downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation and survival.[12] A potent VEGFR2 inhibitor should block these downstream events.

G cluster_0 VEGFR2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates ADP ADP pPLCg p-PLCγ VEGFR2->pPLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras ATP ATP Inhibitor 7-Bromo-2,3-dimethyl- 2H-indazole Inhibitor->VEGFR2 Blocks ATP Binding Site PLCg PLCγ pPLCg->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Activates Proliferation Cell Proliferation, Survival, Migration pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Activates pERK->Proliferation

Figure 2: Simplified VEGFR2 signaling pathway showing the inhibitory target and key downstream markers.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol allows for the direct visualization of changes in the phosphorylation status of key signaling proteins following compound treatment.[13][14]

Rationale: Observing a dose-dependent decrease in the phosphorylation of direct kinase substrates (e.g., VEGFR2 autophosphorylation) or downstream effectors (e.g., p-ERK, p-Akt) provides strong evidence of on-target activity within the cell.[12][15] Using an antibody against the total protein is a critical control to ensure that changes are due to phosphorylation status, not protein degradation.[15]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC) or other relevant cell lines

  • Cell culture medium and supplements

  • Recombinant Human VEGF

  • This compound

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking Buffer (5% w/v BSA in TBST)

  • Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment:

    • Plate HUVECs and grow to 80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 1-2 hours.

    • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[14] The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.[13]

    • Scrape and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.[12]

  • Gel Electrophoresis and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare with Laemmli sample buffer. Boil at 95°C for 5 minutes.[12]

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody (e.g., anti-p-ERK) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL reagent and capture the chemiluminescent signal using an imaging system.[14]

    • Quantify band intensities using densitometry software. Normalize phosphoprotein levels to the total protein levels and/or a loading control (β-actin).

Protocol 3: Cell Viability Assay

This assay determines the compound's effect on cell proliferation and survival, providing a functional readout of its biological activity.[10]

Rationale: If a cell line's growth is dependent on the activity of a target kinase, an effective inhibitor should reduce cell viability in a dose-dependent manner. This helps establish a link between target inhibition and a phenotypic outcome.[16]

G cluster_0 Cellular Assay Workflow cluster_1 Endpoint 1: Pathway Analysis cluster_2 Endpoint 2: Viability Start Seed Cells in 96-well Plate Treat Treat with Serial Dilution of Compound Start->Treat Incubate Incubate for 72 hours Treat->Incubate Lysis Lyse Cells Incubate->Lysis Viability Add Viability Reagent (e.g., CellTiter-Glo) Incubate->Viability WB Western Blot for p-ERK, p-Akt, etc. Lysis->WB Analysis1 Analyze Target Inhibition WB->Analysis1 Read Measure Luminescence Viability->Read Analysis2 Calculate GI50 Value Read->Analysis2

Figure 3: Integrated workflow for cellular characterization of the kinase inhibitor.

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., K562 for Abl, Ba/F3 cells engineered to express an oncogenic kinase[16])

  • Cell culture medium, FBS, and supplements

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well plates suitable for cell culture

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted concentrations of the test compound to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which reflects the number of viable cells. Calculate the concentration that causes 50% growth inhibition (GI50) by plotting the signal against the log of the compound concentration.

Summary and Future Directions

This application note provides a foundational strategy for evaluating this compound as a potential kinase inhibitor. The proposed workflow, beginning with direct biochemical assays and progressing to mechanism-of-action studies in relevant cell models, establishes a rigorous framework for characterizing novel compounds. Positive results from these studies would warrant further investigation, including:

  • Broad Kinase Profiling: Screening the compound against a large panel of kinases to fully define its selectivity profile.[9]

  • In Vivo Efficacy Studies: Assessing the compound's anti-tumor activity in animal models.

  • ADME/Tox Studies: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

By following these detailed protocols, researchers can systematically and effectively determine the therapeutic potential of this compound and other novel chemical entities in the field of kinase inhibitor drug discovery.

References

  • Profacgen. Cell-based Kinase Assays. [Link]
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
  • Taylor & Francis Online. Full article: Kinase Activity-Tagged Western Blotting Assay. [Link]
  • Reaction Biology.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
  • NIH National Library of Medicine. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]
  • Cell Signaling Technology. Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]
  • Ningbo Inno Pharmchem Co., Ltd.
  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • ResearchGate. Can anyone suggest a protocol for a kinase assay? [Link]
  • NIH National Library of Medicine. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • NIH National Library of Medicine.
  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
  • RSC Publishing.
  • NIH National Library of Medicine.
  • PubMed.
  • RSC Publishing.
  • iChemical. This compound, CAS No. 845751-62-4. [Link]
  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]
  • Singh, S., & Kumar, V. (2016).

Sources

Application Notes and Protocols for Indazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Motif in Oncology

The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. In oncology, this bicyclic heterocycle is particularly significant, forming the core structure of several FDA-approved kinase inhibitors, including Pazopanib (a multi-kinase inhibitor) and Axitinib (a VEGFR inhibitor).[1][2] The versatility of the indazole scaffold allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for diverse biological targets.

While a comprehensive biological profile for the specific compound 7-Bromo-2,3-dimethyl-2H-indazole is not extensively documented in peer-reviewed oncology literature, its structural features suggest its potential as a valuable chemical building block in cancer research.[3][4] This guide, therefore, utilizes a well-characterized indazole derivative, herein referred to as Compound 2f from a study published in RSC Advances, as a representative example to illustrate the experimental workflow for evaluating the anti-cancer potential of novel indazole-based compounds.[1][5][6] The protocols and methodologies detailed below provide a robust framework for researchers seeking to investigate the therapeutic promise of new chemical entities built upon the indazole scaffold.

Section 1: Application Note for a Representative Indazole Derivative (Compound 2f)

Background and Rationale

Compound 2f is a novel indazole derivative synthesized to explore the anti-cancer activities of this chemical class.[1][5][6] The rationale for its development stems from the established success of other indazole-containing molecules in targeting key signaling pathways dysregulated in cancer.[7] The primary objective for investigating compounds like 2f is to identify new agents with potent anti-proliferative and pro-apoptotic activities, potentially with improved efficacy or novel mechanisms of action compared to existing therapies.

Summary of Biological Activity

Preclinical studies on Compound 2f have demonstrated a compelling anti-cancer profile, particularly against breast cancer models.[1][5][6] Its key biological activities are summarized as follows:

  • Potent Anti-proliferative Effects: Compound 2f exhibits strong growth-inhibitory activity against a panel of human cancer cell lines, with IC50 values in the sub-micromolar to low-micromolar range.[1][5][6]

  • Induction of Apoptosis: The compound effectively induces programmed cell death in cancer cells. This is evidenced by the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the concurrent downregulation of the anti-apoptotic protein Bcl-2.[5][6]

  • Mitochondrial Dysfunction: Treatment with Compound 2f leads to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS), indicating the involvement of the intrinsic apoptotic pathway.[5][6]

  • Inhibition of Metastasis-Related Processes: The compound has been shown to disrupt cancer cell migration and invasion, key processes in the metastatic cascade. This is associated with the downregulation of matrix metalloproteinase-9 (MMP9).[5][6]

  • In Vivo Efficacy: In animal models, Compound 2f has been shown to suppress tumor growth without significant toxicity, highlighting its potential for further development.[1][5][6]

Postulated Mechanism of Action

The collective evidence suggests that Compound 2f exerts its anti-cancer effects through a multi-targeted mechanism. The induction of ROS and subsequent disruption of mitochondrial function point towards the activation of the intrinsic apoptotic pathway. The modulation of Bax and Bcl-2 levels further supports this hypothesis. While the direct molecular target of Compound 2f has not been definitively identified, computational predictions suggest that it may function as a tyrosine kinase inhibitor, a common mechanism for many indazole-based anti-cancer agents.[1]

Diagram of Postulated Apoptotic Pathway

G Indazole Indazole Derivative (e.g., Compound 2f) ROS ↑ Reactive Oxygen Species (ROS) Indazole->ROS Bcl2 Bcl-2 (Anti-apoptotic) ↓ Downregulation Indazole->Bcl2 Bax Bax (Pro-apoptotic) ↑ Upregulation Indazole->Bax Mito Mitochondrial Membrane Potential (ΔΨm) Disruption ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Bcl2->Mito Bax->Mito Casp3 Cleaved Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated mechanism of apoptosis induction by a representative indazole derivative.

Section 2: Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the primary experiments required to evaluate the anti-cancer properties of a novel indazole derivative.

Protocol: Cell Viability Assessment using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of the test compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., 4T1, MCF-7, A549)

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Test compound (e.g., this compound) dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the stock solution. A typical final concentration range would be 0.1, 0.5, 1, 2.5, 5, 10, 25, and 50 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "medium only" blank.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Incubate for 24, 48, or 72 hours at 37°C, 5% CO2.[1]

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability (%) as: (Absorbance of treated cells / Absorbance of vehicle control) * 100.

    • Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the test compound.

Materials:

  • 6-well cell culture plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at various concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for 24 hours.[6]

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 channel.

    • Data analysis will quadrant the cell population into:

      • Live cells (Annexin V-, PI-)

      • Early apoptotic cells (Annexin V+, PI-)

      • Late apoptotic/necrotic cells (Annexin V+, PI+)

      • Necrotic cells (Annexin V-, PI+)

Protocol: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To determine the effect of the test compound on the expression levels of key proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, cleaved caspase-3).

Materials:

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the test compound as in the apoptosis assay.

    • Lyse the cells with ice-cold RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Use β-actin as a loading control to normalize protein levels.

Workflow Diagram for Evaluating Novel Indazole Derivatives

G cluster_0 In Vitro Evaluation cluster_1 In Vivo & Preclinical Start Novel Indazole Derivative Viability Cell Viability Assay (MTT/MTS) Start->Viability IC50 Determine IC50 Values Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis WB Western Blot (Bcl-2, Bax, Casp-3) IC50->WB Migration Migration/Invasion Assay (Transwell) IC50->Migration Xenograft Tumor Xenograft Model Apoptosis->Xenograft WB->Xenograft Migration->Xenograft Tox Toxicity Studies Xenograft->Tox PD Pharmacodynamics (PD) Analysis Xenograft->PD Lead Lead Optimization PD->Lead

Caption: A generalized workflow for the preclinical evaluation of novel indazole derivatives.

Section 3: Data Presentation

Quantitative data should be presented clearly to allow for easy comparison and interpretation.

Table 1: Anti-proliferative Activity of Representative Indazole Derivative (Compound 2f) against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
4T1Breast Cancer0.23
A549Lung Cancer1.15
HCT116Colon Cancer0.44
HepG2Liver Cancer0.57

Data synthesized from literature for illustrative purposes.[1][5][6]

References

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Advances URL:[Link]
  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: ResearchG
  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives Source: Semantic Scholar URL:[Link]
  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)

Sources

Application Notes & Protocols: Leveraging 7-Bromo-2,3-dimethyl-2H-indazole for the Development of Targeted Kinase Inhibitor Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors used in oncology.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing novel indazole derivatives, specifically using 7-Bromo-2,3-dimethyl-2H-indazole as a lead compound, for the development of targeted therapies. While specific biological data for this particular compound is not extensively published, its structure embodies the key features of a promising kinase inhibitor candidate.[3][4] These notes will detail the scientific rationale, step-by-step experimental protocols for characterization, and data interpretation strategies necessary to advance such a compound through the early stages of the drug discovery pipeline.

Introduction: The Indazole Scaffold in Kinase-Targeted Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment.[5][6]

The indazole core has emerged as a highly successful scaffold for designing potent and selective kinase inhibitors.[7][8] Its bicyclic structure provides a rigid framework that can be readily functionalized to achieve specific interactions within the ATP-binding pocket of various kinases.[3] Several successful drugs, including Axitinib and Pazopanib, which are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), are built upon the indazole scaffold.[1][2]

This compound represents a promising starting point for a targeted therapy program. The bromine atom at the 7-position offers a handle for further chemical modification to enhance potency and selectivity, while the dimethyl substitutions can influence solubility and metabolic stability. This guide will outline the necessary steps to characterize its biological activity and develop it into a clinical candidate.

Rationale for Investigating this compound as a Kinase Inhibitor

Based on the extensive literature on indazole-based kinase inhibitors, we can hypothesize a likely mechanism of action for this compound. Many indazole derivatives have shown potent inhibitory activity against kinases crucial for tumor angiogenesis and proliferation, such as VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and Aurora Kinases.[4][9]

The logical first step is to screen this compound against a panel of cancer-relevant kinases to identify its primary target(s). The following protocols are designed to achieve this and subsequently validate its potential as a targeted therapeutic.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the initial characterization of this compound.

Primary Target Identification: Biochemical Kinase Inhibition Profiling

This initial screen is crucial for identifying the kinase(s) that are most potently inhibited by the compound. A broad panel of kinases should be used to assess both primary targets and potential off-target effects.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound This compound (in DMSO) Incubation Incubate Kinase, Compound, and ATP Compound->Incubation KinasePanel Panel of Recombinant Kinases (e.g., VEGFR, PDGFR, Aurora A/B) KinasePanel->Incubation AssayBuffer Kinase Assay Buffer AssayBuffer->Incubation Substrate Add Substrate Incubation->Substrate Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Substrate->Detection IC50 Calculate IC50 Values Detection->IC50 Selectivity Determine Kinase Selectivity Profile IC50->Selectivity

Caption: Workflow for Biochemical Kinase Inhibition Profiling.

This protocol is adapted for a generic luminescent kinase assay format, which measures the amount of ATP remaining after the kinase reaction.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO, typically from 1 mM to 1 nM.

  • Assay Plate Setup:

    • In a 384-well plate, add 5 µL of each compound dilution in duplicate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor for the target kinase as a positive control.

  • Kinase Reaction:

    • Prepare a kinase reaction mix containing the recombinant kinase of interest, the appropriate substrate, and kinase assay buffer.

    • Add 10 µL of the kinase reaction mix to each well of the assay plate.

    • Prepare an ATP solution at the desired concentration (often at the Km for each kinase).

    • Initiate the reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 25 µL of a commercial luminescent kinase detection reagent (which measures remaining ATP) to each well.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Kinase TargetIC50 (nM) for this compound
VEGFR215
PDGFRβ25
Aurora A250
Aurora B300
c-KIT80
FLT3120

This hypothetical data suggests that this compound is a potent inhibitor of VEGFR2 and PDGFRβ, with weaker activity against other kinases.

Cellular Activity Assessment: Anti-Proliferative Assay

This assay determines if the compound's in vitro kinase inhibition translates to anti-cancer activity in a cellular context.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Measurement CellLines Select Cancer Cell Lines (e.g., HUVEC, A549) SeedCells Seed Cells in 96-well Plates CellLines->SeedCells TreatCells Add Compound to Cells SeedCells->TreatCells Compound Prepare Serial Dilution of Compound Compound->TreatCells Incubate Incubate for 72 hours TreatCells->Incubate AddReagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->AddReagent Readout Measure Absorbance or Luminescence AddReagent->Readout CalculateGI50 Calculate GI50 Values Readout->CalculateGI50

Caption: Workflow for Cell-Based Anti-Proliferation Assay.

  • Cell Seeding:

    • Culture human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., A549 lung carcinoma) in appropriate media.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture media.

    • Remove the old media from the cells and add 100 µL of the compound-containing media to each well. Include media with DMSO as a vehicle control.

  • Incubation:

    • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of growth inhibition relative to the DMSO control.

    • Plot the percentage of growth inhibition versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell LineGI50 (µM) for this compound
HUVEC (Endothelial)0.5
A549 (Lung Cancer)1.2
MCF-7 (Breast Cancer)2.5
HCT116 (Colon Cancer)1.8

This hypothetical data indicates that the compound has potent anti-proliferative effects, particularly in endothelial cells, which is consistent with the inhibition of VEGFR2.

Target Engagement and Pathway Modulation: Western Blot Analysis

This experiment confirms that the compound inhibits the intended target and its downstream signaling pathway within the cell.

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Analysis cluster_2 Immunodetection TreatCells Treat Cells with Compound LyseCells Lyse Cells and Collect Protein TreatCells->LyseCells Quantify Quantify Protein Concentration LyseCells->Quantify SDS_PAGE Separate Proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block PrimaryAb Incubate with Primary Antibody (e.g., p-VEGFR2, Total VEGFR2) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Detect Detect with Chemiluminescence SecondaryAb->Detect G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and causes dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Compound This compound Compound->VEGFR2 Inhibits autophosphorylation RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival AKT->Survival

Caption: Hypothesized Inhibition of the VEGFR2 Signaling Pathway.

Conclusion and Future Directions

These application notes provide a foundational strategy for the initial characterization of this compound as a potential targeted therapy. The outlined protocols for biochemical and cell-based assays are critical for determining its potency, selectivity, and mechanism of action. Positive results from these initial studies would warrant further investigation, including:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.

  • In Vivo Efficacy: Testing in animal models of cancer to assess anti-tumor activity.

  • Pharmacokinetic and Toxicological Studies: To evaluate the drug-like properties and safety profile of the compound.

The indazole scaffold continues to be a rich source of novel therapeutics, and a systematic approach as described here is essential for unlocking the potential of new derivatives like this compound.

References

  • Vertex AI Search. (n.d.). Scaffold-based Design of Kinase Inhibitors for Cancer Therapy - PubMed. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Therapeutically relevant cell-based assays for drug discovery - Nuvisan. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) | Bentham Science Publishers. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Cell-Based Assays for Cell and Gene Therapies | Agilent. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Cell based assays for drug discovery | Immunotherapy | Miltenyi Biotec | España. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays - PubMed - NIH. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop)
  • Vertex AI Search. (n.d.). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - MDPI. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Application Notes and Protocols for Kinase Inhibitor Development - Benchchem. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). This compound research chemical | Sigma-Aldrich. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed. Retrieved January 7, 2026.

Sources

Application Notes & Protocols: The Experimental Use of Brominated Indazoles in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Brominated Indazoles in Drug Discovery

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides an ideal framework for interacting with various enzymatic targets, most notably protein kinases.[2][3] Dysregulation of kinase signaling is a hallmark of numerous diseases, particularly cancer, making them high-value targets for therapeutic intervention.[4] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[2][5]

Within this chemical class, brominated indazoles represent a particularly strategic asset for researchers and drug development professionals. The introduction of a bromine atom to the indazole ring serves two primary purposes:

  • Modulation of Biological Activity: As an electron-withdrawing group, bromine can alter the electronic properties of the indazole core, potentially enhancing binding affinity and selectivity for the target kinase through halogen bonding and other non-covalent interactions.[2][6]

  • A Handle for Chemical Synthesis: The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8][9] This allows for the rapid synthesis of diverse compound libraries, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and drug-like properties.[10][11]

This guide provides a comprehensive framework for the experimental validation of novel brominated indazole derivatives in common cell-based assays. We will delve into the mechanistic rationale behind experimental design, provide detailed, field-proven protocols, and offer guidance on data interpretation, empowering researchers to effectively assess the therapeutic potential of this promising class of molecules.

Mechanistic Insight: Targeting Kinase Signaling Cascades

Indazole derivatives most commonly function as Type I kinase inhibitors, acting as ATP-competitive agents that bind to the enzyme's active site.[12] The core scaffold mimics the purine ring of ATP, while substitutions on the ring system explore different pockets within the ATP-binding cleft to achieve potency and selectivity.

The strategic placement of a bromine atom can significantly influence these interactions. For instance, in the development of Cyclin-Dependent Kinase (CDK) inhibitors, the introduction of bromine has been shown to improve selectivity.[6] The diagram below illustrates a generalized signaling pathway initiated by a Receptor Tyrosine Kinase (RTK), a common target class for indazole inhibitors. The inhibitor's role is to block the downstream phosphorylation cascade that drives cellular processes like proliferation and survival.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Translocates & Activates Inhibitor Brominated Indazole Kinase Inhibitor Inhibitor->RAF Inhibition (ATP Competition) Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates

Caption: Generalized RTK signaling cascade showing inhibition by an indazole derivative.

Data Benchmarking: Anti-Proliferative Activity of Indazole Derivatives

To effectively evaluate novel compounds, their performance must be contextualized against existing molecules. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several published indazole derivatives across various cancer cell lines, providing a benchmark for assessing the potency of new chemical entities.

Compound/DrugTarget Kinase(s)Cell LineCancer TypeIC50 (µM)Reference
Derivative 2f Not Specified4T1Breast Cancer0.23[7][13]
A549Lung Cancer1.15[7]
HepG2Liver Cancer0.86[12]
MCF-7Breast Cancer0.31[12]
HCT116Colon Cancer0.42[12]
Compound 6o Not SpecifiedK562Myeloid Leukemia5.15[12][14]
A549Lung Cancer>40[12][14]
PC-3Prostate Cancer25.4[12][14]
Axitinib VEGFRs, PDGFR, KitHUVECEndothelial Cells0.008[12]
Pazopanib VEGFRs, PDGFR, KitHUVECEndothelial Cells0.021[12]
Compound 5 Tubulin (inferred)HeLaCervical Cancer0.16[5]
SK-LU-1Lung Cancer6.63[5]

Experimental Workflow for Compound Validation

A logical, phased approach is critical for efficiently characterizing a novel brominated indazole. The workflow should begin with broad screening for biological activity and progressively move towards more specific, mechanism-of-action studies for promising candidates.

Experimental_Workflow start Novel Brominated Indazole Synthesis assay1 Primary Screen: Anti-Proliferation Assay (e.g., MTT, CTG) start->assay1 decision1 Potent Activity? (e.g., IC50 < 10 µM) assay1->decision1 assay2 Secondary Screen: Apoptosis Assay (Annexin V / PI) decision1->assay2 Yes stop De-prioritize or Re-design Compound decision1->stop No assay3 Mechanism of Action: Target Engagement Assay (Western Blot for p-Kinase) assay2->assay3 end Lead Candidate Identification assay3->end

Caption: Phased experimental workflow for validating brominated indazole inhibitors.

Core Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating essential controls to ensure data integrity.

Protocol 1: Anti-Proliferative Activity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[12] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of cytotoxicity.

Materials:

  • Human cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Brominated indazole derivatives, dissolved in sterile DMSO to create a 10 mM stock

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-8,000 cells per well in 100 µL of complete medium into a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the assay.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Preparation & Treatment:

    • Perform a serial dilution of the 10 mM compound stock in complete medium to prepare 2X working concentrations. A typical 8-point dose-response curve might range from 200 µM to 0.1 µM (2X concentrations).

    • Rationale: Preparing 2X solutions allows for the addition of an equal volume (100 µL) to the wells, minimizing pipetting errors and disturbance to the cell monolayer.

    • Carefully remove the old medium and add 100 µL of the fresh medium containing the compound dilutions to the appropriate wells.

  • Controls (Crucial for Data Validity):

    • Vehicle Control: Add medium containing the highest concentration of DMSO used for the compound dilutions (e.g., 0.5%). This control defines 100% cell viability.

    • Untreated Control: Wells with cells and fresh medium only.

    • Blank Control: Wells with medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the treated plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to fully dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm on a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 2: Apoptosis Assessment (Annexin V-FITC / Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[7][15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and will label these cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.[16]

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Brominated indazole compound (and a known apoptosis inducer like Staurosporine as a positive control)

  • Annexin V-FITC / PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in ~70-80% confluency after 24 hours. Treat cells with the vehicle (DMSO), the brominated indazole at 1X and 2X its IC50 value, and a positive control (e.g., 1 µM Staurosporine) for 24 hours.

  • Cell Harvesting:

    • Collect the culture medium from each well (this contains floating, potentially apoptotic cells).

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the detached cells with their corresponding culture medium, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

    • Rationale: Collecting both floating and adherent cells is critical to avoid underrepresenting the apoptotic population.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour. Use FITC (FL1) and PI (FL2/FL3) channels.

  • Data Interpretation:

    • Live Cells: Annexin V-negative / PI-negative (bottom-left quadrant).

    • Early Apoptotic Cells: Annexin V-positive / PI-negative (bottom-right quadrant).[16]

    • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive (top-right quadrant).

    • A dose-dependent increase in the percentage of cells in the bottom-right and top-right quadrants indicates the compound induces apoptosis.[7]

Protocol 3: Target Engagement Analysis (Western Blot)

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. To confirm that a kinase inhibitor is engaging its target, one can measure the phosphorylation status of that kinase or its direct downstream substrate. An effective inhibitor will lead to a decrease in the phosphorylated form of the target protein without affecting the total amount of that protein.[12]

Materials:

  • Cancer cell line with a known activated pathway relevant to the target kinase.

  • 6-well or 10 cm culture dishes.

  • Brominated indazole compound.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Seed cells and grow to 80-90% confluency. Treat with the vehicle (DMSO) and increasing concentrations of the brominated indazole (e.g., 0.1, 1, 5 µM) for a short duration (e.g., 2-6 hours).

  • Rationale: A short treatment time is used to observe direct effects on signaling rather than downstream consequences of cell death.

  • Wash cells with ice-cold PBS and lyse directly on the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with the primary antibody against the phosphorylated target (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Re-probing (Self-Validation):

    • Strip the membrane of the first set of antibodies (using a stripping buffer).

    • Re-block and re-probe the same membrane for the total form of the target protein (e.g., anti-total-ERK).

    • Finally, re-probe for a loading control (e.g., anti-GAPDH) to confirm equal protein loading across all lanes.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-protein signal, normalized to the total protein signal, confirms target engagement and inhibition within the cellular context.[12]

References

  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. III. Aqueous Bromination of Indazole. Australian Journal of Chemistry. [Link]
  • Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. [Link]
  • Kim, H. P., et al. (2021). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Kumar, A., et al. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Journal of Pharmaceutical Chemistry. [Link]
  • Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed. [Link]
  • Singh, P., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
  • Reyes-Gutiérrez, P. E., et al. (2019). Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids. Molecules. [Link]
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
  • Wang, Y., et al. (2023). Recent Progress in CDK4/6 Inhibitors and PROTACs. Molecules. [Link]
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole.
  • Sharma, A., et al. (2021).
  • Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]
  • Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • Harris, C. M., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]
  • Li, Y., et al. (2025). Design, synthesis, and activity evaluation of selective CDK9 inhibitors containing indazole fragments. Bioorganic Chemistry. [Link]
  • Sharma, A., et al. (2021).
  • Identification of indazole derivatives 46-49 as PI3K inhibitors.
  • The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),...
  • Bouissane, L., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. [Link]
  • Goutal, S., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Murray-Stewart, T., et al. (2021). The discovery of indolone GW5074 during a comprehensive search for non-polyamine-based polyamine transport inhibitors.
  • Pareek, A., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Musso, L., et al. (2020). Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. Archiv der Pharmazie. [Link]
  • O'Leary, B., et al. (2016). CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought.
  • Li, H., et al. (2023).
  • Feldman, R. I., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of 2-Aryl-2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aryl-2H-Indazole Scaffold

The indazole nucleus is a privileged bicyclic heteroaromatic system that constitutes the core of numerous compounds with significant pharmacological activities.[1][2] Specifically, the 2-aryl-2H-indazole motif is a cornerstone in modern drug discovery, featuring in a wide array of therapeutic agents with applications including anti-inflammatory, anti-tumor, anti-HIV, and antidepressant properties.[1][3] The precise substitution pattern on both the indazole core and the N-aryl moiety allows for the fine-tuning of a compound's biological activity, making the development of efficient and versatile synthetic routes to these scaffolds a critical endeavor for medicinal chemists and drug development professionals.

Historically, the synthesis of N-substituted indazoles has been hampered by challenges such as harsh reaction conditions, the use of specialized equipment, and a lack of regioselectivity.[1][3] However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the construction of carbon-nitrogen (C-N) bonds, providing a powerful and generalizable tool for the synthesis of 2-aryl-2H-indazoles.[4] This application note provides a detailed protocol for a palladium-catalyzed intramolecular amination approach, offering a robust and reproducible method for accessing this important class of molecules.[3][5]

Reaction Principle: Intramolecular Buchwald-Hartwig Amination

The protocol described herein is based on a palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[1][3] This strategy involves the formation of the crucial N(1)–C(7a) bond to construct the indazole ring system. The reaction proceeds through a catalytic cycle that is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. Subsequent coordination and deprotonation of the hydrazine nitrogen lead to the formation of a palladium-amido intermediate, which then undergoes reductive elimination to furnish the dihydroindazole product. Spontaneous aromatization under the reaction conditions yields the desired 2-aryl-2H-indazole.[3]

Experimental Workflow

The overall experimental workflow for the palladium-catalyzed synthesis of 2-aryl-2H-indazoles can be visualized as a multi-step process, beginning with the synthesis of the N-aryl-N-(o-bromobenzyl)hydrazine precursor, followed by the key palladium-catalyzed cyclization.

G cluster_0 Precursor Synthesis cluster_1 Palladium-Catalyzed Cyclization A Aryl Hydrazine C N-Aryl-N-(o-bromobenzyl)hydrazine A->C Alkylation B o-Bromobenzyl Bromide B->C D Reaction Setup (Pd Catalyst, Ligand, Base, Solvent) C->D E Heating & Reaction Monitoring D->E F Workup & Purification E->F G 2-Aryl-2H-indazole F->G

Figure 1: General experimental workflow.

Detailed Experimental Protocol: Synthesis of 5-Fluoro-2-(4-methoxyphenyl)-2H-indazole

This protocol is adapted from a literature procedure for the synthesis of a representative 2-aryl-2H-indazole.[1]

Materials:

  • N-(2-bromo-5-fluorobenzyl)-N-(4-methoxyphenyl)hydrazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium tert-butoxide (t-BuONa)

  • Anhydrous toluene

  • Pressure tube

  • Standard laboratory glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a pressure tube, add N-(2-bromo-5-fluorobenzyl)-N-(4-methoxyphenyl)hydrazine (325.2 mg, 1.0 mmol).

  • Add palladium(II) acetate (11.2 mg, 0.05 mmol).

  • Add 1,1'-bis(diphenylphosphino)ferrocene (dppf) (41.6 mg, 0.075 mmol).

  • Add sodium tert-butoxide (144.2 mg, 1.5 mmol).

  • Under an inert atmosphere, add anhydrous toluene (3.5 mL).

  • Seal the pressure tube and heat the reaction mixture to 90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-fluoro-2-(4-methoxyphenyl)-2H-indazole.

Mechanism & Key Parameters

The success of the palladium-catalyzed synthesis of 2-aryl-2H-indazoles is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)-Br(L2) OxAdd->PdII NCoord Hydrazine Coordination PdII->NCoord + Hydrazine PdAmido [Ar-Pd(II)-N(R)NHAr'(L2)]+ NCoord->PdAmido Deprot Deprotonation (-HBr) PdAmido->Deprot + Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Regenerates Catalyst Product Dihydroindazole RedElim->Product Aromatization Aromatization Product->Aromatization FinalProduct 2-Aryl-2H-indazole Aromatization->FinalProduct

Figure 2: Simplified catalytic cycle.

Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used palladium sources.[4] While Pd(OAc)₂ is a Pd(II) source, it is readily reduced in situ to the active Pd(0) species.

Ligand: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. Bulky and electron-rich biarylphosphine ligands are often preferred as they promote the rates of both oxidative addition and reductive elimination. For the synthesis of 2-aryl-2H-indazoles, 1,1'-bis(diphenylphosphino)ferrocene (dppf) has been shown to be highly effective.[1][5] Other ligands such as BINAP, RuPhos, and BrettPhos have also demonstrated good performance in related amination reactions.[4]

Base: A strong, non-nucleophilic base is required to deprotonate the coordinated hydrazine, facilitating the formation of the palladium-amido complex. Sodium tert-butoxide (t-BuONa) is a common and effective choice for this transformation.[1][5] Other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) can also be employed, particularly when protic functional groups are present in the substrates.[6]

Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the base and to ensure the stability of the catalytic species. Toluene is a widely used solvent for this reaction, providing good solubility for the reactants and allowing for heating to the required reaction temperature.[3]

Substrate Scope and Optimization

The palladium-catalyzed intramolecular amination for the synthesis of 2-aryl-2H-indazoles is tolerant of a wide range of functional groups on both the aryl hydrazine and the bromobenzyl moiety.[3][5]

EntrySubstituent on N-Aryl RingSubstituent on Benzyl RingYield (%)
14-OCH₃5-F85
24-CH₃H82
3HH78
44-ClH75
54-CF₃H68
Table 1: Representative yields for the synthesis of various 2-aryl-2H-indazoles. Data adapted from Song, J. J., & Yee, N. K. (2000).[1]

Optimization Considerations:

  • Catalyst Loading: While the protocol suggests 5 mol % of Pd(OAc)₂, for less reactive substrates, increasing the catalyst loading to 10 mol % may be beneficial.

  • Ligand-to-Metal Ratio: A ligand-to-palladium ratio of 1.5:1 is often optimal.

  • Temperature: The reaction is typically performed at elevated temperatures (90-120 °C) to ensure a reasonable reaction rate.

  • Reaction Time: Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrates. Close monitoring by TLC or LC-MS is recommended.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the use of high-purity palladium catalyst and ligand. Consider using a pre-catalyst.
Insufficiently anhydrous conditionsUse freshly distilled, anhydrous solvent. Dry all glassware thoroughly.
Ineffective baseUse freshly opened or properly stored base.
Formation of Side Products Debromination of starting materialThis can be a competing side reaction. Ensure an efficient catalytic cycle by optimizing the ligand and temperature.
Homocoupling of aryl bromideThis is more likely at higher temperatures. Consider lowering the reaction temperature.
Difficulty in Purification Co-elution of product and ligandChoose a purification method that effectively separates the product from the phosphine oxide byproduct.
Table 2: Common troubleshooting scenarios.

Conclusion

The palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines represents a highly efficient and versatile method for the synthesis of 2-aryl-2H-indazoles. This protocol provides a robust starting point for researchers in medicinal chemistry and drug development, enabling access to a diverse range of these pharmaceutically important scaffolds. The careful selection and optimization of the catalyst, ligand, base, and solvent are paramount to achieving high yields and purity. The mechanistic understanding of the catalytic cycle further empowers chemists to troubleshoot and adapt this methodology for the synthesis of novel and complex 2-aryl-2H-indazole derivatives.

References

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. [Link]
  • Organic Chemistry Portal. (n.d.). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction.
  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. [Link]
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
  • Ohnmacht, S. A., Culshaw, A. J., & Greaney, M. F. (2010). Direct Arylations of 2H-Indazoles On Water. Organic Letters, 12(20), 4576–4579. [Link]
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • Ghosh, S., Mondal, S., & Hajra, A. (2020). Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate.
  • Inamoto, K., Saito, T., Katsuno, M., Sakamoto, T., & Hiroya, K. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(14), 2935–2938. [Link]
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

Sources

Application Notes and Protocols for the Characterization of 7-Bromo-2,3-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the structural characterization and purity assessment of 7-Bromo-2,3-dimethyl-2H-indazole, a key heterocyclic building block in contemporary drug discovery and development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, these application notes offer a suite of robust protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The methodologies are designed to ensure data integrity, reproducibility, and a thorough understanding of the compound's chemical identity.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1] The specific functionalization of the indazole ring system, such as in this compound, offers a versatile platform for the synthesis of novel therapeutic agents. Accurate and comprehensive analytical characterization is paramount to guarantee the quality, purity, and structural integrity of such compounds, which is a critical prerequisite for their advancement in the drug development pipeline.

This document outlines a multi-pronged analytical approach, leveraging the strengths of various spectroscopic and chromatographic techniques to provide an unambiguous characterization of this compound. The protocols herein are presented with an emphasis on the rationale behind experimental choices, enabling scientists to not only replicate the methods but also to adapt them to their specific laboratory contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the substitution pattern on the indazole ring.[2]

Rationale for NMR Analysis

Proton (¹H) NMR will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of the aromatic protons will be indicative of the bromine substitution at the 7-position, and the integration of the methyl signals will confirm the presence of the two methyl groups. Carbon-¹³ (¹³C) NMR will complement the ¹H NMR data by identifying the number of chemically distinct carbon atoms and their hybridization state.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the analysis of structurally similar compounds, such as 2,3-dimethyl-6-nitro-2H-indazole[2], the following spectral characteristics are anticipated for this compound.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Justification
C3-CH₃~2.4 - 2.7~10 - 15Aliphatic methyl group on an sp² carbon.
N2-CH₃~3.9 - 4.2~35 - 40Methyl group attached to a nitrogen atom within the aromatic ring.
Aromatic-H~7.0 - 7.8~110 - 150Protons on the benzene ring of the indazole, with shifts influenced by the bromine and the fused pyrazole ring.
Aromatic-C-~110 - 150Aromatic carbons of the indazole core.
C-Br-~100 - 110Carbon directly attached to the bromine atom, expected to be shielded.
Experimental Protocol: ¹H and ¹³C NMR

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the deuterated solvent)

Instrumentation:

  • 300-600 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 2-second relaxation delay, 16-32 scans).

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 45-degree pulse, 2-5 second relaxation delay, 1024-4096 scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or TMS (0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Rationale for MS Analysis

For this compound, mass spectrometry will confirm the molecular weight and the presence of a bromine atom. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+ and M+2 isotopic cluster in the mass spectrum, providing definitive evidence for the presence of a single bromine atom.[3]

Expected Mass Spectrum Characteristics
  • Molecular Ion (M⁺): The molecular ion peak will appear as a doublet with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The two peaks will be of nearly equal intensity and separated by 2 m/z units, characteristic of a monobrominated compound.[3]

  • Fragmentation Pattern: Common fragmentation pathways for N-alkylated indazoles may involve the loss of methyl radicals or other small neutral molecules. The fragmentation pattern can provide further confirmation of the proposed structure.

Ion Predicted m/z Description
[M]⁺224/226Molecular ion peak showing the characteristic bromine isotope pattern.
[M-CH₃]⁺209/211Loss of a methyl group.
[M-Br]⁺145Loss of the bromine atom.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol, dichloromethane)

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS with an electron ionization source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile solvent.

  • Instrument Setup:

    • Tune the mass spectrometer according to the manufacturer's recommendations.

    • Set the ionization energy to 70 eV.

  • Sample Introduction:

    • GC-MS: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated from any impurities before entering the mass spectrometer.

    • Direct Insertion Probe: Place a small amount of the solid or a drop of the solution onto the probe tip, evaporate the solvent, and insert the probe into the ion source.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of a compound and for separating it from any isomers or impurities.

Rationale for HPLC Analysis

HPLC provides a quantitative measure of the purity of the this compound sample. A well-developed HPLC method can separate the target compound from starting materials, by-products, and potential isomers. The area under the peak corresponding to the compound of interest is proportional to its concentration, allowing for accurate purity assessment.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade methanol (for sample dissolution)

  • Formic acid or trifluoroacetic acid (TFA)

Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 10 mL of methanol to prepare a 100 µg/mL solution. Filter the solution through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.

  • Analysis: Inject the prepared sample solution and run the gradient method.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by determining the percentage of the area of the main peak relative to the total area of all peaks.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical formula.

Rationale for Elemental Analysis

The experimentally determined percentages of C, H, and N should be in close agreement with the theoretical values calculated from the molecular formula of this compound (C₉H₉BrN₂). This serves as a fundamental confirmation of the compound's composition.

Theoretical vs. Expected Experimental Values

Molecular Formula: C₉H₉BrN₂ Molecular Weight: 225.09 g/mol

Element Theoretical % Acceptable Experimental Range (%)
Carbon (C)48.0247.62 - 48.42
Hydrogen (H)4.033.63 - 4.43
Nitrogen (N)12.4412.04 - 12.84
Experimental Protocol: CHN Analysis

Instrumentation:

  • CHN Elemental Analyzer

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

  • Instrument Calibration: Calibrate the instrument using a certified standard (e.g., acetanilide).

  • Analysis: Analyze the sample according to the instrument's operating procedure. The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Analysis: The instrument's software will calculate the percentage of C, H, and N in the sample. Compare the experimental results with the theoretical values. The difference should be within ±0.4%.

Workflow and Data Integration

The characterization of this compound should follow a logical workflow, where the results from each technique corroborate the others to build a complete and validated structural profile.

G cluster_0 Structural Elucidation cluster_1 Purity & Composition cluster_2 Final Characterization NMR NMR Spectroscopy (¹H & ¹³C) Final Confirmed Structure & Purity of This compound NMR->Final Confirms atomic connectivity and substitution pattern MS Mass Spectrometry MS->Final Confirms molecular weight and bromine presence HPLC HPLC Analysis HPLC->Final Determines purity and identifies impurities EA Elemental Analysis EA->Final Confirms elemental composition

Caption: Integrated workflow for the comprehensive characterization of this compound.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis, researchers can confidently ascertain the structure, purity, and elemental composition of this important synthetic intermediate. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for advancing drug discovery and development programs.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]
  • Ying, S., et al. (n.d.). Supplementary information for Ultrasound-assisted Bromination of Indazoles at C3 Position with Dibromohydantoin. The Royal Society of Chemistry.
  • PubChemLite. (n.d.). 7-bromo-2-methyl-2h-indazole-3-carbaldehyde.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Kaza, M., & Stolecka, K. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777–784.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • PubChemLite. (n.d.). 7-bromo-2-methyl-2h-indazole.
  • Journal of the American Chemical Society. (2023).
  • Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups.
  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

Sources

Application Note & Protocols: Leveraging 7-Bromo-2,3-dimethyl-2H-indazole for the Development of Advanced Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Privileged Scaffolds in Drug Discovery

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds targeting a wide array of physiological processes.[1][2][3] Its versatile structure has been successfully incorporated into FDA-approved drugs, particularly as kinase inhibitors for oncology, such as Pazopanib and Axitinib.[1][3] The dysregulation of protein kinase activity is a cornerstone of numerous pathologies, making the development of robust and sensitive biochemical assays for kinase function a critical component of modern drug discovery.[4][5][6] This application note describes the utility of 7-Bromo-2,3-dimethyl-2H-indazole , a synthetically accessible heterocyclic compound, as a versatile tool for the development of novel biochemical assays for kinase activity.

While many indazole derivatives have been explored for their direct therapeutic potential, the intrinsic properties of the indazole scaffold can also be harnessed for assay development. Certain substituted 2-aryl-2H-indazoles have been shown to exhibit fluorescent properties, including large Stokes shifts, which are highly desirable for biological probes.[7] We hypothesize that this compound possesses environmentally sensitive fluorescence, making it an ideal candidate for developing both direct binding and competitive inhibitor screening assays. This guide will provide the scientific rationale and detailed protocols for two key applications: a Fluorescence Polarization (FP) binding assay and a High-Throughput Screening (HTS)-compatible fluorescence quenching assay for a hypothetical MAP kinase target.

Principle of the Assays: Harnessing Environmentally Sensitive Fluorescence

The core principle behind the utility of this compound in these proposed assays is its (hypothesized) change in fluorescence upon binding to a protein target.

  • Fluorescence Polarization (FP) Binding Assay: FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule. When the relatively small this compound is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a large protein like a kinase, its tumbling is restricted, leading to a significant increase in fluorescence polarization. This change is directly proportional to the fraction of the fluorescent ligand bound to the protein, allowing for the determination of binding affinity (Kd).

  • Fluorescence Quenching Assay for Inhibitor Screening: This assay leverages the change in fluorescence intensity of this compound upon binding to the kinase. In this hypothetical scenario, we will assume its fluorescence is quenched upon binding to the ATP-binding pocket of our target kinase. When a competitive inhibitor is introduced, it displaces the fluorescent probe, leading to a restoration of fluorescence. This "turn-on" signal is a robust and sensitive measure of inhibitor potency.

Visualizing the Assay Workflows

Fluorescence Polarization Assay Workflow

FP_Workflow cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Data Acquisition & Analysis reagents Prepare Assay Buffer, Kinase Stock, and This compound (Fluorescent Ligand) incubate Incubate Kinase with Fluorescent Ligand at Various Concentrations reagents->incubate Dispense into Assay Plate measure_fp Measure Fluorescence Polarization (mP) incubate->measure_fp Equilibrate analyze Plot mP vs. [Kinase] and Determine Kd measure_fp->analyze Data Processing

Caption: Workflow for determining binding affinity using a Fluorescence Polarization assay.

High-Throughput Screening (HTS) Workflow

HTS_Workflow start Start HTS Campaign dispense_compounds Dispense Test Compounds (from library) and Controls into 384-well plates start->dispense_compounds add_kinase_probe Add Kinase and This compound (Fluorescent Probe) Complex dispense_compounds->add_kinase_probe incubate Incubate at Room Temperature add_kinase_probe->incubate read_fluorescence Read Fluorescence Intensity incubate->read_fluorescence analyze Analyze Data: Calculate Z' and % Inhibition, Identify 'Hits' read_fluorescence->analyze end_node Hit Confirmation and Validation analyze->end_node

Caption: High-level workflow for a competitive inhibitor screening assay.

Protocol 1: Determination of Binding Affinity (Kd) by Fluorescence Polarization

This protocol describes how to determine the dissociation constant (Kd) of this compound for a target kinase.

Materials and Reagents
  • Target Kinase: Purified, active kinase of interest.

  • This compound: Synthesized or commercially sourced (e.g., from Sigma-Aldrich[8]).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.

  • DMSO: Anhydrous, for compound dilution.

  • Assay Plate: Black, low-volume, 384-well microplate.

  • FP-capable Plate Reader: With appropriate excitation and emission filters.

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a working solution of the fluorescent ligand at 2X the final desired concentration (e.g., 20 nM) in Assay Buffer. The optimal concentration should be at or below the Kd and provide sufficient signal.

    • Prepare a 2X serial dilution series of the target kinase in Assay Buffer, starting from a high concentration (e.g., 2 µM). Include a buffer-only control (0 nM kinase).

  • Assay Assembly:

    • Add 10 µL of each 2X kinase dilution to the wells of the 384-well plate.

    • Add 10 µL of the 2X fluorescent ligand solution to all wells.

    • The final volume in each well will be 20 µL.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths appropriately for the indazole derivative (a preliminary spectral scan is recommended).

Data Analysis
  • Plot the measured fluorescence polarization (in millipolarization units, mP) as a function of the kinase concentration.

  • Fit the data to a one-site binding model using non-linear regression software (e.g., GraphPad Prism) to determine the Kd.

Kinase Concentration (nM)Fluorescence Polarization (mP)
055
1.9562
3.9171
7.8185
15.63110
31.25145
62.5180
125205
250215
500218
1000220

Table 1: Representative data for an FP-based binding assay. In this example, the calculated Kd would be in the low nanomolar range.

Protocol 2: HTS for Kinase Inhibitors Using a Fluorescence Quenching Assay

This protocol outlines a method for screening a compound library for inhibitors that compete with this compound for binding to the target kinase.

Materials and Reagents
  • All materials from Protocol 1.

  • Compound Library: Test compounds dissolved in DMSO.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO vehicle.

Experimental Procedure
  • Reagent Preparation:

    • Prepare a "Kinase-Probe Complex" solution in Assay Buffer containing the target kinase at a concentration of 2X its Kd and this compound at a concentration of 2X its Kd (as determined in Protocol 1).

  • Assay Assembly:

    • Dispense 50 nL of test compounds, positive control, or negative control (DMSO) into the wells of a 384-well plate.

    • Add 10 µL of the "Kinase-Probe Complex" solution to all wells.

    • The final volume will be ~10 µL.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence intensity on a standard plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • Use the following formula: % Inhibition = 100 * (Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl)

  • Determine Assay Quality (Z'-factor):

    • The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay. It is calculated using the signals from the positive and negative controls. A Z' > 0.5 is considered an excellent assay.

  • Identify Hits:

    • Set a hit threshold (e.g., >50% inhibition or >3 standard deviations above the mean of the negative controls) to identify active compounds for further validation.

Control/CompoundFluorescence Intensity (RFU)% Inhibition
Negative (DMSO)15000%
Positive (Staurosporine)8500100%
Test Compound A16502.1%
Test Compound B680075.7%

Table 2: Example data from an HTS fluorescence quenching assay. Compound B would be identified as a "hit" in this screen.

Conclusion and Future Directions

This compound represents a promising, readily available chemical scaffold for the development of robust and sensitive biochemical assays. The protocols detailed herein provide a framework for its application in both fundamental binding studies and large-scale inhibitor screening campaigns. The inherent flexibility of the indazole core allows for further chemical modification to optimize its photophysical properties or to alter its selectivity for different kinase targets.[9] Future work should focus on the full photophysical characterization of this compound and its derivatives to expand their utility as biological probes in kinase drug discovery and beyond.

References

  • Heterocyclic Amides as Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • 7-Bromo-1H-indazole synthesis. ChemicalBook.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Rhodium(III)
  • NOVEL HETEROCYCLIC COMPOUNDS AS KINASE INHIBITORS WITH ANTICANCER ACTIVITY IN MEDULLOBLASTOMA. PMC - NIH.
  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Semantic Scholar.
  • This compound research chemical. Sigma-Aldrich.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • 845751-62-4 | this compound. BLDpharm.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • 7-Bromo-2-methyl-2H-indazole | CAS 701910-14-7. SCBT - Santa Cruz Biotechnology.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • This compound research chemical. Sigma-Aldrich.
  • 7-bromo-2-methyl-2h-indazole molecular structure. Sigma-Aldrich.
  • This compound, CAS No. 845751-62-4. iChemical.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry.
  • 7-bromo-2-methyl-2h-indazole-3-carbaldehyde. PubChem.
  • eMolecules​ 7-Bromo-2-methyl-2H-indazole | 701910-14-7 | MFCD09870049 | 25g. Fisher Scientific.
  • Indazole From Natural Resources And Biological Activity.
  • The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one. PMC - NIH.
  • 845751-59-9 | 7-Bromo-2H-indazole. BLDpharm.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-2,3-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2,3-dimethyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your reaction yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

A low or negligible yield is a primary concern in any synthesis. Several factors, from starting materials to reaction conditions, can contribute to this issue.

Potential Causes & Solutions:

  • Poor Quality Starting Material (7-Bromo-3-methyl-1H-indazole): The purity of your starting indazole is critical. Impurities can interfere with the methylation reaction.

    • Validation: Always characterize the starting material by ¹H NMR and melting point before use.

    • Purification: If impurities are detected, purify the starting material by recrystallization or column chromatography.

  • Inefficient Deprotonation: The first step in the N-methylation is the deprotonation of the indazole nitrogen. Incomplete deprotonation will result in unreacted starting material.

    • Choice of Base: Stronger bases are generally more effective. While bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydride (NaH) often give higher yields.[1][2][3][4]

    • Reaction Conditions: Ensure the reaction is carried out under anhydrous (dry) conditions, as moisture will quench the base. Use a flame-dried flask and anhydrous solvents.

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.

    • Too Low: The reaction may be too slow, leading to incomplete conversion.

    • Too High: This can lead to the formation of side products or decomposition of the desired product.

    • Optimization: Start with established literature protocols and systematically vary the temperature to find the optimum for your specific setup.

  • Incorrect Stoichiometry: The molar ratio of reactants is a key parameter.

    • Base: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation.

    • Methylating Agent: A slight excess of the methylating agent (e.g., methyl iodide or dimethyl sulfate) is typically used. However, a large excess can lead to undesired side reactions.

Issue 2: Formation of the N1-Isomer (7-Bromo-1,3-dimethyl-1H-indazole)

A common challenge in the alkylation of indazoles is the formation of a mixture of N1 and N2 isomers.[5] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][5][6]

Controlling Regioselectivity:

The regioselectivity of N-alkylation is highly dependent on the reaction conditions.[7]

  • Solvent Effects: The choice of solvent can significantly influence the N1/N2 ratio.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents tend to favor the formation of the N2 isomer.

    • Nonpolar Solvents (e.g., THF, Dioxane): These may favor the N1 isomer, particularly with certain bases like NaH.[1][2][3][4][7]

  • Base and Cation Effects: The nature of the base and its counter-ion can direct the alkylation.

    • Cesium Carbonate (Cs₂CO₃): In some cases, the larger cesium cation can promote N1 alkylation.

    • Sodium Hydride (NaH): This base in THF is often reported to favor N1 alkylation for many substituted indazoles.[1][2][3][4][8]

  • Steric Hindrance: The substituents on the indazole ring can influence the site of alkylation. The presence of a methyl group at the 3-position may sterically hinder the N2 position to some extent, but electronic effects often play a more dominant role.

Experimental Protocol for Improving N2-Selectivity:

To favor the formation of the desired this compound (N2 isomer), consider the following protocol:

  • Reactants:

    • 7-Bromo-3-methyl-1H-indazole (1.0 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Methyl Iodide (CH₃I) (1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-Bromo-3-methyl-1H-indazole and anhydrous DMF.

    • Add potassium carbonate and stir the suspension at room temperature for 30 minutes.

    • Slowly add methyl iodide to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Issue 3: Difficult Purification

Separating the N1 and N2 isomers can be challenging due to their similar polarities.

Strategies for Purification:

  • Column Chromatography: This is the most common method for separating the isomers.

    • Solvent System Optimization: A systematic screen of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial. A shallow gradient elution can improve separation.

    • Silica Gel: Standard silica gel is typically effective.

  • Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for obtaining a pure isomer, especially on a larger scale.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) is a powerful option.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis typically proceeds via a nucleophilic substitution reaction. First, a base is used to deprotonate the 7-Bromo-3-methyl-1H-indazole at one of the nitrogen atoms, forming an indazolide anion. This anion then acts as a nucleophile and attacks the methylating agent (e.g., methyl iodide), displacing the leaving group (iodide) to form the N-methylated product. The reaction can occur at either the N1 or N2 position, leading to a mixture of isomers.

Reaction_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Start 7-Bromo-3-methyl-1H-indazole Anion Indazolide Anion Start->Anion + Base Base Base (e.g., K2CO3) N1_Product 7-Bromo-1,3-dimethyl-1H-indazole Anion->N1_Product + CH3I (N1 attack) N2_Product This compound Anion->N2_Product + CH3I (N2 attack) MethylatingAgent Methylating Agent (e.g., CH3I)

Caption: General reaction mechanism for N-methylation of 7-Bromo-3-methyl-1H-indazole.

Q2: Which methylating agent is best for this synthesis?

Commonly used methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄).

Methylating AgentProsCons
Methyl Iodide Highly reactive, good yields.Volatile, light-sensitive, more expensive.
Dimethyl Sulfate Less expensive, less volatile.Highly toxic and must be handled with extreme caution.

For laboratory-scale synthesis, methyl iodide is often preferred due to its high reactivity. For larger-scale industrial applications, dimethyl carbonate is also a greener and safer alternative.[9]

Q3: How can I confirm the correct isomer has been synthesized?

Unequivocal structure determination is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the methyl groups and the aromatic protons will be different for the N1 and N2 isomers.

    • ¹³C NMR: The chemical shifts of the carbons in the indazole ring will also differ.

    • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful techniques to definitively assign the structure by looking at correlations between protons and carbons, and through-space interactions between protons, respectively.[1]

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the structure.

Q4: Are there any alternative synthetic routes to 2H-indazoles?

Yes, several methods exist for the synthesis of the 2H-indazole core structure.[6][10] These often involve multi-component reactions or cyclization strategies. For instance, one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide, often catalyzed by copper, can be employed.[10][11] However, for the specific synthesis of this compound, the N-methylation of 7-Bromo-3-methyl-1H-indazole is a common and direct approach.

Troubleshooting_Flowchart Start Low Yield of this compound CheckPurity Check Purity of Starting Material Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK Purify Purify Starting Material (Recrystallization/Chromatography) PurityOK->Purify No CheckBase Review Deprotonation Step PurityOK->CheckBase Yes Purify->CheckPurity BaseOK Base/Conditions Optimal? CheckBase->BaseOK OptimizeBase Optimize Base (e.g., NaH) and Ensure Anhydrous Conditions BaseOK->OptimizeBase No CheckTemp Evaluate Reaction Temperature BaseOK->CheckTemp Yes OptimizeBase->CheckBase TempOK Temperature Optimal? CheckTemp->TempOK OptimizeTemp Systematically Vary Temperature TempOK->OptimizeTemp No CheckStoichiometry Verify Stoichiometry TempOK->CheckStoichiometry Yes OptimizeTemp->CheckTemp StoichiometryOK Stoichiometry Correct? CheckStoichiometry->StoichiometryOK AdjustStoichiometry Adjust Molar Ratios of Reactants StoichiometryOK->AdjustStoichiometry No Success Improved Yield StoichiometryOK->Success Yes AdjustStoichiometry->CheckStoichiometry

Caption: Troubleshooting flowchart for low reaction yield.

References

  • Vertex AI Search. (n.d.). The Crucial Role of 2,3-Dimethyl-6-nitro-2H-indazole in Pazopanib Synthesis.
  • ChemicalBook. (n.d.). 2,3-dimethyl-6-nitro-2H-indazole synthesis.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ChemicalBook. (n.d.). 7-Bromo-1H-indazole synthesis.
  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • NIH. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Sigma-Aldrich. (n.d.). This compound research chemical.
  • ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • Benchchem. (n.d.). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates.
  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H‐indazole derivatives.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • NIH. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

Sources

Technical Support Center: Purification Strategies for Halogenated Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of halogenated indazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and detailed protocols for the purification of these important heterocyclic compounds. Halogenated indazoles are crucial building blocks in medicinal chemistry and materials science, and their effective purification is paramount for obtaining reliable downstream data.[1][2] This guide offers practical solutions to common challenges encountered during their purification.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of halogenated indazole compounds in a question-and-answer format.

Question: I am having difficulty separating my desired halogenated indazole from its regioisomer (e.g., N1 vs. N2 alkylated isomers). What is the best approach?

Answer:

The separation of N1 and N2 isomers of substituted indazoles is a common challenge due to their similar polarities.[3] The thermodynamic stability of the 1H-indazole tautomer is generally greater than the 2H-indazole tautomer, but synthetic reactions can often lead to mixtures.[4][5] Here are a few strategies to tackle this separation:

  • Recrystallization: This is often the most effective and scalable method for separating indazole isomers.[3] The key is to screen for a suitable solvent system where the two isomers have a significant difference in solubility. A mixed solvent system, such as acetone/water, ethanol/water, or methanol/water, can be particularly effective.[3] The less soluble isomer will crystallize out upon cooling, leaving the more soluble isomer in the mother liquor.

  • Flash Chromatography: While challenging, optimization of your flash chromatography method can achieve separation. Consider the following:

    • Stationary Phase: A pentafluorophenyl (PFP) stationary phase can offer different selectivity compared to standard silica gel for halogenated compounds due to halogen bonding and dipole-dipole interactions.[6]

    • Mobile Phase: A shallow gradient and the use of a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane) can enhance resolution.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent "green" alternative and can provide superior resolution for closely related isomers.[6][7] The use of chiral stationary phases in SFC, even for achiral compounds, can sometimes resolve positional isomers.[6]

Question: My halogenated indazole appears to be degrading on the silica gel column during flash chromatography. What could be the cause and how can I prevent it?

Answer:

Degradation on silica gel can be attributed to the acidic nature of the silica surface or the thermal lability of your compound. Halogenated indazoles, depending on their substitution pattern, can be sensitive to acidic conditions.[8] Here’s how to troubleshoot:

  • Neutralize the Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), in your mobile phase before packing the column.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino-functionalized silica.

  • Lower the Temperature: If your compound is thermally labile, running the column at a lower temperature (e.g., in a cold room) can sometimes mitigate degradation. The introduction of halogen atoms can influence thermal stability, with the carbon-halogen bond strength decreasing down the group (C-F > C-Cl > C-Br > C-I).[8]

  • Minimize Time on the Column: Use a faster flow rate and a steeper gradient (if resolution allows) to minimize the residence time of your compound on the column. Flash chromatography is inherently designed for rapid separations.[9]

Question: I am observing poor peak shape (tailing) during the chromatographic purification of my bromo- or iodo-indazole. What are the likely causes and solutions?

Answer:

Peak tailing for halogenated indazoles can arise from several factors:

  • Secondary Interactions with Silica: The lone pairs on the nitrogen atoms of the indazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.

    • Solution: Add a small amount of a competitive base like triethylamine or pyridine to your mobile phase to block these active sites. Alternatively, adding a polar solvent like methanol can also help.

  • Compound Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column mass.

  • Inappropriate Mobile Phase: If the mobile phase is too weak, the compound will move slowly and have more time for undesirable interactions with the stationary phase.

    • Solution: Increase the polarity of your mobile phase to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound in the desired solvent system by thin-layer chromatography (TLC) analysis before scaling up to a column.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for halogenated indazole compounds?

A1: The most common and effective purification techniques are:

  • Flash Column Chromatography: A widely used technique for purifying synthetic products, offering a good balance of speed and resolution.[9][10]

  • Recrystallization: An excellent method for obtaining highly pure solid compounds, especially for separating isomers.[3][11]

  • Supercritical Fluid Chromatography (SFC): A greener and often faster alternative to HPLC, particularly effective for separating chiral and closely related achiral compounds.[7][12]

Q2: How do I choose the right solvent for recrystallizing my halogenated indazole?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[13] A good starting point is to test the solubility of your compound in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water).[14] Mixed solvent systems are often very effective.[3][14]

Q3: Are there any specific safety precautions I should take when purifying halogenated indazoles?

A3: Yes. Halogenated organic compounds should be handled with care as many can be toxic or irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for your specific compound and the solvents you are using.

Q4: My halogenated indazole is a solid. Can I use vacuum distillation for purification?

A4: Vacuum distillation can be a suitable method for purifying some indazoles, particularly if they are thermally stable and have a reasonably low boiling point under vacuum.[15] However, many functionalized and halogenated indazoles may have high boiling points or be prone to decomposition at elevated temperatures.[8] It is crucial to assess the thermal stability of your compound before attempting distillation.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography of a Halogenated Indazole

This protocol provides a step-by-step guide for the purification of a moderately polar, halogenated indazole derivative.

Materials:

  • Crude halogenated indazole

  • Silica gel (230-400 mesh)

  • Solvents (e.g., hexanes, ethyl acetate)

  • Glass column with a stopcock

  • Collection tubes

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Develop a TLC Method:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a chamber with a solvent system (e.g., 20% ethyl acetate in hexanes).

    • Visualize the plate under a UV lamp.

    • Adjust the solvent system until the desired compound has an Rf value of approximately 0.2-0.4.

  • Prepare the Column:

    • Pack the column with silica gel using a slurry method with your chosen mobile phase.

  • Load the Sample:

    • Dissolve your crude material in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Adsorb the solution onto a small amount of silica gel and evaporate the solvent to dryness. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elute the Column:

    • Begin eluting the column with your chosen mobile phase.

    • Collect fractions in separate test tubes.

  • Monitor the Separation:

    • Spot each fraction onto a TLC plate and develop it to identify the fractions containing your pure product.

  • Combine and Evaporate:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization of a Halogenated Indazole

This protocol outlines the steps for purifying a solid halogenated indazole by recrystallization.

Materials:

  • Crude solid halogenated indazole

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Choose a Solvent:

    • Place a small amount of your crude solid in a test tube.

    • Add a few drops of a solvent and observe the solubility at room temperature.

    • If it is insoluble, gently heat the test tube. The ideal solvent will dissolve the compound when hot but not at room temperature.[11]

  • Dissolve the Crude Product:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cool Slowly:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolate the Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[16]

  • Wash and Dry:

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Allow the crystals to dry completely.

Section 4: Visualizations

Purification Workflow Decision Tree

This diagram illustrates a logical workflow for selecting a purification strategy for a halogenated indazole compound.

Purification_Workflow start Crude Halogenated Indazole Sample is_solid Is the sample a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes flash_chrom Flash Chromatography is_solid->flash_chrom No is_isomeric Isomeric mixture present? is_isomeric->try_recrystallization No, or separation is feasible sfc_purification Consider SFC is_isomeric->sfc_purification Yes, and difficult to separate try_recrystallization->is_isomeric recrystallization_success Successful? try_recrystallization->recrystallization_success recrystallization_success->flash_chrom No pure_product Pure Product recrystallization_success->pure_product Yes flash_chrom->pure_product sfc_purification->pure_product

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Chromatography Issues

This diagram outlines common chromatography problems and their potential solutions.

Chromatography_Troubleshooting cluster_0 Poor Separation cluster_1 Compound Degradation cluster_2 Poor Peak Shape problem Problem Description cause Potential Cause Solution p1 Poor Separation of Isomers c1 Similar Polarity Use PFP column or SFC p1->c1 p2 Degradation on Column c2 Acidic Silica Neutralize silica with base p2->c2 p3 Peak Tailing c3 Secondary Interactions Add base to mobile phase p3->c3

Caption: Common chromatography issues and solutions.

References

  • A Comparative Guide to the Thermal Stability of Halogenated vs. Non-Halogenated 1H,3'H-2,4'-Biimidazole Derivatives - Benchchem.
  • Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach - ArODES - HES-SO.
  • SFC: A Greener Approach to Analytical and Purification Applications.
  • Methods for preparing indazole compounds - Google Patents. WO2006048745A1.
  • Basic Principles for Purification Using Supercritical Fluid Chromatography.
  • indazole - Organic Syntheses Procedure.
  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis.
  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
  • Method for separating and purifying substituted indazole isomers - Google Patents. CN101948433A.
  • Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection.
  • On the Illusive Nature of o-Formylazobenzenes: Exploiting the Nucleophilicity of the Azo Group for Cyclization to Indazole Derivatives | The Journal of Organic Chemistry - ACS Publications.
  • A Review Article on Flash Chromatography - Asian Journal of Research in Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
  • Recrystallization - Chemistry LibreTexts.
  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook.
  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Indazole synthesis - Organic Chemistry Portal.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran.
  • Aromatization and Halogenation of 3,3a,4,5‐Tetrahydro‐3‐aryl‐2‐phenyl‐2H‐benzo[g]indazole Using I2/DMSO, CuCl2/DMSO, and N‐Bromosuccinimide - ResearchGate.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH.
  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | The Journal of Organic Chemistry - ACS Publications.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals.
  • The Halogenation of Indazoles. aReaction conditions: 1 (0.2 mmol),... - ResearchGate.
  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives - Sami Publishing Company.
  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure.
  • Synthesis, thermal stability, optical and electrochemical properties of halogen terminated azo- benzothiazole mesogen containing smectic side chain liquid crystalline polymers | Request PDF - ResearchGate.
  • Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview - ResearchGate.
  • (PDF) Synthesis, thermal stability, optical and electrochemical properties of halogen terminated azo- benzothiazole mesogen containing smectic side chain liquid crystalline polymers - ResearchGate.
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - MDPI.

Sources

optimizing N-alkylation conditions for indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of indazole N-alkylation, offering detailed troubleshooting, FAQs, and optimized protocols for researchers in medicinal chemistry and drug development.

Introduction: The Challenge of Indazole N-Alkylation

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore in numerous therapeutic agents.[1][2] The synthesis of N-alkylated indazoles is a critical step in the development of these compounds. However, the ambidentate nucleophilic nature of the indazole ring, with its two reactive nitrogen atoms (N1 and N2), frequently leads to the formation of regioisomeric mixtures.[2][3] This lack of regioselectivity presents significant challenges for synthesis and purification, often compromising yields and increasing development costs.[2]

This technical support guide, designed for researchers, scientists, and drug development professionals, provides field-proven insights and solutions to common problems encountered during the N-alkylation of indazole derivatives. We will explore the causal relationships behind experimental choices, offering a framework for rational reaction optimization.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the N-alkylation of indazoles in a direct question-and-answer format.

Q1: My reaction yield is low, or I am recovering only my starting material. What are the likely causes?

Answer: Low or no conversion in an indazole alkylation reaction typically points to issues with deprotonation, reagent stability, or reaction conditions.

  • Inadequate Deprotonation: The indazole N-H proton must be removed to form the reactive indazolide anion. If you are using a weak base, it may not be strong enough to fully deprotonate your specific indazole derivative, especially if it possesses electron-withdrawing groups.

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for ensuring complete deprotonation.[4][5] Ensure you are using at least a stoichiometric equivalent of the base.

  • Incorrect Base/Solvent Combination: Certain bases are ineffective in specific solvents. For instance, carbonate bases like K₂CO₃ or Na₂CO₃ show poor efficacy in solvents like tetrahydrofuran (THF) for this reaction.[2][6]

    • Solution: Pair your base and solvent correctly. Carbonate bases are typically used with polar aprotic solvents like N,N-dimethylformamide (DMF).[3] For NaH, THF is the standard and highly effective solvent.[4]

  • Anhydrous Conditions: Strong bases like NaH react violently with water. The presence of moisture will quench the base and prevent deprotonation of the indazole.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Handle hygroscopic reagents like NaH under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficient Temperature or Time: Some alkylations are slow at room temperature.

    • Solution: Monitor the reaction by TLC or LCMS. If the reaction is sluggish, consider gently heating the mixture (e.g., to 50 °C).[7]

Q2: I'm getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is the most common challenge in indazole alkylation. The outcome is a delicate balance between thermodynamic and kinetic control, heavily influenced by your choice of base and solvent.[1][8]

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][6] Conditions that allow for equilibration between the N1 and N2 anionic forms will favor the formation of the more stable N1-alkylated product.

  • To Favor the N1 Isomer (Thermodynamic Product):

    • Use a Strong, Non-coordinating Base in a Low-Polarity Solvent: The combination of Sodium Hydride (NaH) in Tetrahydrofuran (THF) is the most widely recognized method for achieving high N1 selectivity.[4][5][9] This system is believed to favor the formation of a tight ion pair with the sodium cation, leading to alkylation at the more accessible and thermodynamically favored N1 position.[10]

  • To Favor the N2 Isomer (Kinetic Product):

    • Utilize Steric Hindrance: If your indazole has a bulky substituent at the C7 position (e.g., -NO₂, -CO₂Me), it will sterically block the N1 position, directing the alkylating agent to N2, even under conditions that would normally favor N1.[4][6]

    • Employ Mitsunobu Conditions: The Mitsunobu reaction (an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) often shows a strong preference for producing the N2 isomer.[2][6]

    • Use Acid Catalysis: Specific methods using triflic acid (TfOH) with alkylating agents like diazo compounds or trichloroacetimidates have been developed for highly selective N2 alkylation.[11][12]

The following table summarizes the general outcomes of common reaction conditions:

BaseSolventTypical OutcomeControl Type
NaH THF Highly N1-Selective [4][5]Thermodynamic
K₂CO₃DMFMixture of N1 and N2[3]Mixed/Variable
Cs₂CO₃DioxaneHighly N1-Selective[7]Thermodynamic
NaHMDSDMSON1-Selective[9]Thermodynamic
NaHMDSTHFN2-Selective[9]Kinetic
(Mitsunobu)THFN2-Selective[6]Kinetic
Q3: My reaction is highly selective, but for the wrong isomer. How do I reverse the outcome?

Answer: This requires a fundamental change in your reaction strategy to favor a different mechanistic pathway.

  • If you are getting the N1 isomer and want N2:

    • You are likely under thermodynamic control (e.g., using NaH/THF). To switch to the N2 product, you need to employ conditions that favor kinetic control or are specifically designed for N2-functionalization.

    • Recommended Action: Switch to Mitsunobu conditions (PPh₃, DIAD/DEAD, and your desired alcohol) in THF.[6][13] This is a reliable method for obtaining the N2 isomer. Alternatively, acid-catalyzed methods can provide excellent N2 selectivity.[11][12]

  • If you are getting the N2 isomer and want N1:

    • This situation often arises when a C7-substituent sterically blocks the N1 position.[4][6] Overcoming this steric barrier with standard alkylation is extremely difficult.

    • Recommended Action: The most robust solution is to use a protocol specifically developed for high N1 selectivity that operates under thermodynamic control. A highly effective two-step, one-pot method involves condensing the indazole with an aldehyde to form an enamine intermediate, which is then reduced (e.g., via catalytic hydrogenation).[3][14] This process is thermodynamically driven and furnishes the N1-alkylated product with excellent selectivity, even for challenging substrates.[14][15]

Q4: I have an inseparable mixture of N1 and N2 isomers. What are my options for purification?

Answer: While challenging, separating these regioisomers is often possible with the right technique.

  • Flash Column Chromatography: This is the most common approach.[3] The polarity difference between N1 and N2 isomers can be slight, so careful optimization of the eluent system is critical. Consider using a shallow gradient and trying different solvent systems (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol).

  • Recrystallization: This can be a highly effective and scalable alternative to chromatography. The key is to find a suitable mixed solvent system.

    • General Procedure: Dissolve the isomeric mixture in a minimal amount of a hot solvent in which it is highly soluble. Then, slowly add a second solvent (an "anti-solvent") in which the desired isomer is less soluble until turbidity appears. Allow the solution to cool slowly. One isomer will preferentially crystallize, allowing for separation by filtration.[16] Common solvent mixtures include methanol/water or acetone/water.[16]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control N1 vs. N2 regioselectivity?

Answer: The regiochemical outcome is a result of the complex interplay between four primary factors: the indazole substrate itself, the base, the solvent, and the reaction control (thermodynamic vs. kinetic).

Caption: Factors influencing N1 vs. N2 alkylation selectivity.

  • Substrate (Steric & Electronic Effects): Bulky substituents at the C7 position physically block access to the N1 nitrogen, strongly favoring N2 alkylation. Electron-withdrawing groups at C3 can coordinate with the cation of the base, stabilizing the transition state for N1 alkylation.

  • Base and Counter-ion: Strong, non-nucleophilic bases (e.g., NaH) promote the formation of the indazolide anion. The nature of the metal cation (e.g., Na⁺, K⁺, Cs⁺) can influence the reaction, with some cations potentially chelating with substituents on the indazole ring to direct alkylation.[7]

  • Solvent: The solvent's polarity and ability to solvate the cation are critical. Non-polar aprotic solvents like THF favor tight ion pairs, often leading to N1 selectivity.[4] Polar aprotic solvents like DMF or DMSO can create solvent-separated ion pairs, which can alter the reactivity and lead to mixtures or different selectivity.[2]

  • Thermodynamic vs. Kinetic Control: As discussed, conditions allowing for equilibrium favor the more stable 1H-tautomer precursor, leading to the N1 product.[8] Conditions that are rapid and irreversible tend to favor the kinetically preferred product, which is often the N2 isomer.[1]

Q2: How do I choose the optimal base for my reaction?

Answer: The choice of base is directly linked to your desired regioselectivity.

  • For High N1 Selectivity: Sodium Hydride (NaH) is the superior choice, particularly when paired with THF. Its strength ensures complete deprotonation, and its reaction profile in THF consistently favors the thermodynamic N1 product.[5]

  • For High N1 Selectivity with Aldehydes/Ketones: In the two-step reductive amination approach, an acid catalyst (like p-toluenesulfonic acid) is used for the initial condensation, followed by a reducing agent. No traditional base is needed for the alkylation step itself.[14]

  • When a Mixture is Acceptable or Desired: Weaker inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in DMF are often used.[3] These conditions are operationally simple but typically produce mixtures that require careful purification.[17] While Cs₂CO₃ in DMF can give mixtures, in other solvents like dioxane, it has been shown to provide excellent N1 selectivity.[7]

Q3: How do substituents on the indazole ring affect the alkylation?

Answer: Substituents have a profound directing effect through both steric and electronic mechanisms.

G cluster_substituents Substituent Effects Indazole Indazole Ring N1 N1 N2 N2 C7 C7 C3 C3 Alkyl R-X Alkyl->N1 Attack Disfavored Alkyl->N2 Attack Favored C7_Sub Bulky Group (e.g., -NO2, -CO2Me) C7_Sub->N1 Steric Hindrance C3_Sub Chelating Group (e.g., -CO2Me) Base Na+ C3_Sub->Base Chelation Base->N2 Coordination

Caption: Steric and electronic effects of substituents on regioselectivity.

  • Steric Hindrance (C7): This is the most powerful directing effect. A substituent at the C7 position acts as a physical barrier, preventing the alkylating agent from approaching the N1 nitrogen. This results in highly selective alkylation at the N2 position.[4][6]

  • Electronic Effects & Chelation (C3): A substituent at the C3 position, such as a carbonyl group (-CO₂Me), can influence the outcome through chelation. The oxygen atom of the carbonyl can coordinate with the metal cation (e.g., Na⁺ from NaH) and the N2 nitrogen, forming a stable six-membered ring-like transition state. This arrangement locks the conformation and directs the alkylating agent to the N1 position.[7][10]

Q4: Are there definitive methods to get only the N1 or only the N2 isomer?

Answer: Yes, several modern protocols offer exceptional, often exclusive, regioselectivity, moving beyond the classic "K₂CO₃/DMF" mixture.

  • For Exclusive N1-Alkylation:

    • NaH in THF: For many substrates, this provides >99% N1 regioselectivity.[4][9]

    • Reductive Amination Pathway: Condensation of the indazole with an aldehyde or ketone followed by reduction of the resulting enamine intermediate. This thermodynamically controlled process produces the N1 isomer with no detectable N2 product.[3][14][15] This method is robust, scalable, and tolerates a wide variety of functional groups.[14]

  • For Exclusive N2-Alkylation:

    • Acid-Catalyzed Alkylation: Using a catalytic amount of a strong acid like TfOH with alkyl trichloroacetimidates or diazo compounds can achieve complete N2 selectivity, with no N1 isomer observed.[11][12] The mechanism involves protonation of the alkylating agent, which is then attacked by the more nucleophilic N2 of the neutral indazole.[11]

    • Substrate Control: As mentioned, installing a C7-substituent provides an alternative and highly effective route to pure N2 isomers.[6]

Experimental Protocols

Protocol 1: N1-Selective Alkylation using NaH/THF [4]

This protocol is optimized for achieving high regioselectivity for the N1 position.

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction at room temperature or gently heat (e.g., 50 °C) until completion, as monitored by TLC or LCMS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction [6][7]

This protocol often provides good-to-excellent selectivity for the N2 position.

  • Preparation: To a solution of the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF, cool the solution to 0 °C.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. Note: The reaction is often exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight or until completion is confirmed by TLC/LCMS.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude mixture, containing the product and triphenylphosphine oxide, can be purified directly by flash column chromatography to isolate the N2-alkylated product.

References
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing).
  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37.
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate.
  • Chandramouli, G. V. P., et al. (2025). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate.
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
  • Alam, R. M., & Keating, J. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • (n.d.). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed.
  • (2025). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
  • (n.d.). Method for separating and purifying substituted indazole isomers. Google Patents.

Sources

troubleshooting solubility issues of 7-Bromo-2,3-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the dedicated technical support guide for 7-Bromo-2,3-dimethyl-2H-indazole (CAS 845751-62-4). This resource is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. Due to its heterocyclic aromatic structure, this compound is anticipated to have low aqueous solubility, a common challenge with this class of molecules. This guide provides a structured, in-depth approach to effectively solubilize this compound and troubleshoot common issues, ensuring the reliability and reproducibility of your results. Our recommendations are grounded in established principles of small molecule handling and are designed to be a practical bench-side resource.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

A1: this compound is a solid at room temperature.[1] Its chemical structure consists of a bicyclic aromatic system (fused benzene and pyrazole rings) with bromo and methyl substitutions. These features contribute to its non-polar nature and are indicative of poor water solubility.

Q2: What is the primary recommended solvent for creating a stock solution?

A2: Based on its chemical properties, the primary recommended solvent for creating a concentrated stock solution is 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of non-polar and polar organic compounds.[[“]][[“]]

Q3: Can I use other organic solvents to dissolve this compound?

A3: Yes, other polar aprotic solvents may also be effective. These include Dimethylformamide (DMF) and Tetrahydrofuran (THF). However, for biological applications, DMSO is generally the most widely accepted and utilized solvent for initial stock preparation.[4] For applications in organic synthesis, the choice of solvent will be dictated by the specific reaction conditions.

Q4: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. What is happening?

A4: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like 100% DMSO) is introduced into an aqueous environment where its solubility is much lower. Even though the final concentration of DMSO in your aqueous solution may be low (e.g., <1%), the localized concentration of the compound can exceed its solubility limit in the mixed solvent system, causing it to crash out of solution.

Q5: What is a safe starting concentration for a DMSO stock solution?

A5: A conservative and effective starting point for a stock solution is 10 mM in 100% DMSO. Higher concentrations may be achievable, but starting at 10 mM minimizes the risk of the compound precipitating out of the stock solution during storage and reduces the amount of DMSO introduced into the final aqueous solution.

Troubleshooting Guide: Step-by-Step Protocols

This section provides a logical workflow for dissolving this compound and addressing common solubility challenges.

Initial Solubility Assessment

Before preparing a large volume of stock solution, it is prudent to perform a small-scale solubility test.

Protocol 1: Small-Scale Solubility Test

  • Weigh out a small, known amount of this compound (e.g., 1-2 mg) into a clean glass vial.

  • Add a measured volume of 100% DMSO to achieve a target concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • Visually inspect the solution against a dark background for any undissolved particulate matter.

  • If the compound is fully dissolved, you can proceed with preparing a larger stock solution at this concentration. If not, proceed to the "Enhancing Solubility" section.

Enhancing Solubility of the Stock Solution

If you encounter difficulty dissolving the compound in 100% DMSO at your desired concentration, the following techniques can be employed.

G start Start: Undissolved Compound in DMSO vortex Vortex at Room Temperature (5 min) start->vortex check1 Visually Inspect for Dissolution vortex->check1 sonicate Sonication (10-15 min) check1->sonicate No success Stock Solution Prepared check1->success Yes check2 Visually Inspect for Dissolution sonicate->check2 warm Gentle Warming (37°C for 5-10 min) check2->warm No check2->success Yes check3 Visually Inspect for Dissolution warm->check3 check3->success Yes fail Consider Lower Concentration or Alternative Solvent check3->fail No

Figure 1: Workflow for enhancing stock solution solubility.
  • Sonication: Place the vial in a bath sonicator for 10-15 minutes. The ultrasonic energy can help to break up solid aggregates and facilitate dissolution.

  • Gentle Warming: Warm the solution to 37°C for 5-10 minutes. Increased temperature can enhance the solubility of many organic compounds. Avoid excessive heat, which could potentially degrade the compound.

Troubleshooting Precipitation in Aqueous Solutions

The most common challenge arises when diluting the DMSO stock into an aqueous buffer for your experiment (e.g., cell culture media, enzyme assay buffer).

Problem: The solution becomes cloudy or a visible precipitate forms immediately upon adding the DMSO stock to the aqueous buffer.

G start Start: Precipitation in Aqueous Buffer check_conc Is the final concentration too high? start->check_conc reduce_conc Lower the final working concentration check_conc->reduce_conc Yes check_dmso Is the final DMSO percentage too high? check_conc->check_dmso No success Clear Solution Achieved reduce_conc->success reduce_dmso Decrease DMSO stock concentration or increase final volume check_dmso->reduce_dmso Yes mixing_tech Improve Mixing Technique check_dmso->mixing_tech No reduce_dmso->success add_dropwise Add stock dropwise while vortexing/stirring mixing_tech->add_dropwise use_cosolvent Consider a Co-Solvent mixing_tech->use_cosolvent Still Precipitates add_dropwise->success test_cosolvent Test Pluronic F-68 or Tween-80 in buffer use_cosolvent->test_cosolvent ph_adjust pH Adjustment (if applicable) use_cosolvent->ph_adjust If Co-solvents are not an option test_cosolvent->success test_ph Test a range of buffer pH values ph_adjust->test_ph test_ph->success

Figure 2: Decision tree for resolving aqueous precipitation.

Solutions (in order of recommendation):

  • Improve Mixing Technique: Instead of pipetting the DMSO stock into a static volume of buffer, add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion can prevent the formation of localized, supersaturated areas.

  • Reduce the Final Concentration: You may be exceeding the solubility limit of the compound in the final aqueous/DMSO mixture. Try preparing a more dilute solution.

  • Lower the Final DMSO Concentration: While DMSO aids initial dissolution, it can also influence the behavior of your system. Aim to keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%. To achieve this, you may need to prepare a more dilute DMSO stock solution.

  • Use a Co-solvent: If your experimental system allows, the addition of a small amount of a biocompatible non-ionic surfactant can help to maintain the solubility of hydrophobic compounds.

    • Protocol 2: Using a Co-solvent

      • Prepare your aqueous buffer containing a low concentration of a surfactant such as Pluronic® F-68 (0.01-0.1%) or Tween® 80 (0.01-0.1%).

      • Prepare your 10 mM stock of this compound in 100% DMSO.

      • Add the DMSO stock dropwise to the surfactant-containing buffer while vortexing.

  • pH Adjustment: The solubility of some heterocyclic compounds can be influenced by pH. While this compound does not have readily ionizable groups, interactions with buffer components can be pH-dependent. If other methods fail, empirically testing a range of buffer pH values (e.g., 6.5, 7.4, 8.0) may reveal an optimal pH for solubility.[5]

Predicted Solubility Profile

While experimentally determined quantitative data is not widely available, a qualitative solubility profile can be predicted based on the chemical structure of this compound.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticPoorly Soluble / InsolubleThe molecule is largely non-polar and lacks significant hydrogen bonding donor/acceptor groups for aqueous solvation.
PBS (pH 7.4)Aqueous BufferPoorly Soluble / InsolubleSimilar to water, the compound's non-polar nature limits its solubility in aqueous buffers.
EthanolPolar ProticSolubleThe ethyl group provides some non-polar character that can interact with the compound.
MethanolPolar ProticModerately SolubleSimilar to ethanol, but its higher polarity may slightly reduce its effectiveness compared to ethanol.
DMSOPolar AproticVery SolubleAn excellent solvent for a wide range of organic molecules, including non-polar heterocyclic compounds.[[“]][[“]]
DMFPolar AproticVery SolubleSimilar in solvent properties to DMSO.
DichloromethaneNon-polarSolubleThe non-polar nature of both the solvent and solute should allow for good solubility.
AcetonitrilePolar AproticModerately SolubleGenerally a good solvent, but may be less effective than DMSO or DMF for this specific compound.

Safety & Handling

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information. The compound may be harmful if swallowed.

References

  • SciSupplies. This compound, 95.0%, 250mg Product Page. (URL: [Link])
  • Angene Chemical. Safety Data Sheet for 4-Bromo-2,5-dimethyl-2H-indazole. (URL: [Link])
  • PubChem. 5-bromo-2,7-dimethyl-2H-indazole. (URL: [Link])
  • University of Rochester, Department of Chemistry. Workup for Reactions in DMF or DMSO. (URL: [Link])
  • ResearchGate. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (URL: [Link])
  • Delhaye, L., Ceccato, A., Jacobs, P., Köttgen, C., & Merschaert, A. (2020). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, 24(9), 1835–1846. (URL: [Link])
  • IMCHEM.
  • Consensus. Does DMSO have the ability to dissolve both polar and nonpolar compounds?. (URL: [Link])
  • Consensus. Does DMSO have the ability to dissolve both polar and nonpolar compounds?. (URL: [Link])

Sources

Leitfaden für Anfänger zur Gram-Färbung: Ein schrittweiser, praxisorientierter Ansatz

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as requested by the user.

Absolut! Hier ist eine detaillierte Anleitung zur Gram-Färbung, die speziell auf die Bedürfnisse von Anfängern zugeschnitten ist.

Die Gram-Färbung ist eine fundamentale und unverzichtbare Technik in der Mikrobiologie. Sie dient der schnellen Differenzierung von Bakterien in zwei Hauptgruppen: grampositiv und gramnegativ. Diese Unterscheidung basiert auf den strukturellen Unterschieden in ihren Zellwänden. Für Anfänger mag der Prozess zunächst einschüchternd wirken, aber mit einem klaren Verständnis der einzelnen Schritte und der zugrunde liegenden Prinzipien wird er zu einer beherrschbaren und routinemäßigen Laborpraxis.

Das Prinzip hinter der Magie: Warum funktioniert die Gram-Färbung?

Das Geheimnis der Gram-Färbung liegt im Aufbau der bakteriellen Zellwand.

  • Grampositive Bakterien besitzen eine dicke, mehrschichtige Peptidoglykanschicht. Diese Schicht wirkt wie ein Schwamm. Während der Färbung nimmt sie den primären Farbstoff (Kristallviolett) auf und hält ihn fest. Selbst nach der Behandlung mit einem Entfärbungsmittel bleibt der Farbstoff in der dicken Wand gefangen, was zu einer violetten Färbung führt.[1][2]

  • Gramnegative Bakterien haben eine deutlich dünnere Peptidoglykanschicht, die von einer äußeren Lipidmembran umgeben ist.[1][2] Das Entfärbungsmittel (Alkohol oder Aceton-Alkohol-Mischung) löst diese äußere Membran auf und wäscht das Kristallviolett aus der dünnen Peptidoglykanschicht aus. Die Zellen werden dadurch entfärbt und können anschließend mit einem Gegenfarbstoff (Safranin) rot oder rosa gefärbt werden.[1]

Benötigte Materialien und Reagenzien

Bevor Sie beginnen, stellen Sie sicher, dass Sie alles Notwendige griffbereit haben:

Ausrüstung:

  • Lichtmikroskop mit Ölimmersionsobjektiv (100x)

  • Objektträger (sauber und fettfrei)

  • Sterile Impfösen oder Pipetten

  • Bunsenbrenner oder eine andere Wärmequelle zur Hitzefixierung

  • Färbebank oder ein Gestell über einem Waschbecken

  • Spritzflasche mit destilliertem Wasser

  • Immersionsöl

Reagenzien (Gram-Färbeset):

  • Primärfarbstoff: Kristallviolett

  • Beizmittel: Lugolsche Lösung (Jod-Kaliumjodid-Lösung)

  • Entfärbungsmittel: 95 % Ethanol oder eine Aceton-Alkohol-Mischung

  • Gegenfarbstoff: Safranin

Detailliertes Schritt-für-Schritt-Protokoll

Jeder Schritt in diesem Prozess ist entscheidend für das Endergebnis. Ein Überspringen oder eine ungenaue Ausführung kann zu irreführenden Ergebnissen führen.

Schritt 1: Vorbereitung des Ausstrichs

Ein guter Ausstrich ist die halbe Miete. Er sollte dünn genug sein, damit die Bakterien in einer einzigen Schicht liegen.

  • Beschriftung: Beschriften Sie den Rand des Objektträgers mit einem Bleistift oder einem speziellen Markierungsstift.

  • Material auftragen:

    • Aus flüssigem Medium: Geben Sie mit einer sterilen Öse oder Pipette einen kleinen Tropfen der Bakterienkultur direkt auf die Mitte des Objektträgers.

    • Aus festem Medium (Agarplatte): Geben Sie zuerst einen kleinen Tropfen steriles Wasser oder Kochsalzlösung auf den Objektträger. Entnehmen Sie dann mit einer sterilen Impföse eine sehr kleine Menge einer Bakterienkolonie und verrühren Sie diese im Wassertropfen, bis eine leicht trübe Suspension entsteht. Verteilen Sie die Suspension auf einer Fläche von etwa 1-2 cm Durchmesser.

  • Lufttrocknung: Lassen Sie den Ausstrich bei Raumtemperatur vollständig an der Luft trocknen. Beschleunigen Sie den Prozess nicht durch übermäßige Hitze, da dies die Zellmorphologie verändern kann.

Schritt 2: Hitzefixierung

Die Fixierung hat zwei Hauptzwecke: Sie tötet die Bakterien ab und sorgt dafür, dass sie fest am Objektträger haften und während der Färbung nicht abgewaschen werden.

  • Durch die Flamme führen: Nehmen Sie den vollständig getrockneten Objektträger und führen Sie ihn mit der Ausstrichseite nach oben 2-3 Mal zügig durch die Flamme eines Bunsenbrenners.

  • Temperatur prüfen: Der Objektträger sollte sich warm anfühlen, wenn Sie ihn an Ihren Handrücken halten, aber nicht heiß. Überhitzung kann die Zellen zerstören.

Schritt 3: Der Färbeprozess

Dies ist der Kern des Verfahrens. Arbeiten Sie sorgfältig und halten Sie die Einwirkzeiten ein.

  • Kristallviolett (Primärfarbstoff):

    • Legen Sie den fixierten Objektträger auf die Färbebank.

    • Bedecken Sie den Ausstrich vollständig mit Kristallviolett.

    • Lassen Sie den Farbstoff 1 Minute einwirken.[3][4]

    • Spülen Sie den Objektträger vorsichtig mit einem sanften Strahl destillierten Wassers ab.

  • Lugolsche Lösung (Beizmittel):

    • Bedecken Sie den Ausstrich vollständig mit Lugolscher Lösung. Das Jod bildet mit dem Kristallviolett einen größeren Farbkomplex in den Zellen.

    • Lassen Sie die Lösung 1 Minute einwirken.[3][4]

    • Spülen Sie den Objektträger erneut vorsichtig mit Wasser ab. Zu diesem Zeitpunkt erscheinen alle Zellen violett.

  • Ethanol (Entfärbungsmittel):

    • Dies ist der kritischste Schritt! [5]

    • Halten Sie den Objektträger schräg und lassen Sie das Entfärbungsmittel tropfenweise über den Ausstrich laufen.

    • Beobachten Sie, wie die violette Farbe abläuft. Stoppen Sie die Entfärbung, sobald keine violette Farbe mehr abläuft (normalerweise 10-30 Sekunden ).[4] Eine zu lange Entfärbung kann auch grampositive Zellen entfärben, während eine zu kurze Entfärbung gramnegative Zellen nicht ausreichend entfärbt.

    • Spülen Sie den Objektträger sofort gründlich mit Wasser ab, um den Entfärbungsprozess zu stoppen.

  • Safranin (Gegenfarbstoff):

    • Bedecken Sie den Ausstrich mit Safranin.

    • Lassen Sie den Farbstoff etwa 1 Minute einwirken.[4]

    • Spülen Sie den Objektträger ein letztes Mal vorsichtig mit Wasser ab.

    • Lassen Sie den Objektträger an der Luft trocknen oder tupfen Sie ihn vorsichtig mit saugfähigem Papier trocken.

Schritt 4: Mikroskopische Untersuchung
  • Geben Sie einen kleinen Tropfen Immersionsöl direkt auf den gefärbten, trockenen Ausstrich.

  • Beginnen Sie mit dem kleinsten Objektiv und fokussieren Sie auf den Ausstrich.

  • Wechseln Sie schrittweise zu den stärkeren Objektiven, bis Sie das 100x-Ölimmersionsobjektiv erreichen. Senken Sie das Objektiv vorsichtig in den Öltropfen ab.

  • Beobachten Sie das Ergebnis:

    • Grampositive Bakterien erscheinen violett .

    • Gramnegative Bakterien erscheinen rot oder rosa .

Fehlerbehebung: Häufige Probleme und ihre Lösungen

ProblemMögliche Ursache(n)Lösung(en)
Grampositive Zellen erscheinen rot 1. Übermäßige Entfärbung (länger als 30 Sekunden).2. Verwendung einer alten Kultur, bei der die Zellwände geschädigt sind.3. Übermäßige Hitzefixierung.1. Reduzieren Sie die Entfärbungszeit.2. Verwenden Sie frische Kulturen (18-24 Stunden alt).3. Fixieren Sie den Ausstrich sanfter.
Gramnegative Zellen erscheinen violett 1. Unzureichende Entfärbung.2. Der Ausstrich ist zu dick aufgetragen.1. Verlängern Sie die Entfärbungszeit geringfügig.2. Bereiten Sie einen dünneren Ausstrich vor.
Keine Zellen sichtbar 1. Der Ausstrich wurde beim Spülen abgewaschen.2. Schlechte Fokussierung unter dem Mikroskop.1. Stellen Sie sicher, dass der Ausstrich vor der Fixierung vollständig trocken ist und die Hitzefixierung korrekt durchgeführt wurde.2. Üben Sie die korrekte Fokussierung, insbesondere mit dem Ölimmersionsobjektiv.
Kristallablagerungen auf dem Objektträger 1. Der Kristallviolett-Farbstoff ist alt oder wurde nicht gefiltert.2. Der Objektträger wurde zwischen den Schritten nicht ausreichend gespült.1. Filtern Sie den Farbstoff vor der Verwendung.2. Spülen Sie nach jedem Färbeschritt gründlich mit Wasser.

Referenzen

[1] National Library of Medicine. Gram Stain. [Link] [3] American Society for Microbiology. Gram Stain Protocols. [Link] [4] Hardy Diagnostics. Gram Stain Technical Information. [Link] [2] University of Florida. The Gram Stain. [Link] [5] Dalton State College. Gram Staining. [Link]

Sources

common challenges in the functionalization of the indazole ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Functionalization. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the indazole scaffold. The indazole core is a privileged pharmacophore, but its unique electronic properties and tautomeric nature present distinct synthetic challenges.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to overcome these hurdles and accelerate your research.

Section 1: Troubleshooting Guides

This section addresses specific, common problems encountered during the functionalization of the indazole ring in a practical question-and-answer format.

Poor Regioselectivity in N-Alkylation and N-Arylation

Question: My N-alkylation reaction on an unsubstituted or substituted indazole is giving me a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the regioselectivity?

Answer: This is the most common challenge in indazole chemistry. The outcome of N-alkylation is a delicate balance between kinetic and thermodynamic control, heavily influenced by the substrate's electronic and steric properties, the base, the solvent, and the electrophile.[1][2][4]

Underlying Principles: The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[4][5] However, the N2 position is often more nucleophilic, leading to kinetically favored products under certain conditions.

Troubleshooting Steps & Solutions:

  • Favoring the N1 Isomer (Thermodynamic Product):

    • Base and Solvent System: The combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane generally favors N1 alkylation.[1][4][6] This is often the go-to starting point for achieving N1 selectivity.

    • Substituent Effects: Indazoles with electron-withdrawing groups at the C3 position tend to favor N1 alkylation.[3]

    • Temperature: Running the reaction at a slightly elevated temperature can help equilibrate to the more stable N1 product.[2]

  • Favoring the N2 Isomer (Kinetic Product):

    • Polar Aprotic Solvents: Using solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can favor the formation of the N2 isomer.[4]

    • Phase-Transfer Catalysis: Conditions employing bases like potassium carbonate (K₂CO₃) in DMF or acetonitrile, sometimes with a phase-transfer catalyst, can lead to significant amounts of the N2 product.

    • Acid Catalysis with Diazo Compounds: A novel approach for highly selective N2-alkylation involves using diazo compounds in the presence of triflic acid (TfOH), avoiding traditional bases and metals.[7]

    • Copper-Catalyzed N-Arylation: For N-arylation, copper-catalyzed conditions, for example using diaryliodonium salts, have been shown to be highly selective for the N2 position.[8]

Protocol for N1-Selective Alkylation:

  • To a stirred suspension of sodium hydride (1.2 equiv., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of the indazole (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Data Summary: Regioselectivity in Indazole Alkylation

Condition Primary Outcome Rationale Reference
NaH in THFN1-selectiveFavors thermodynamic product[4]
K₂CO₃ in DMFMixture, often N2 favoredKinetic control in polar aprotic solvent[9][10]
TfOH, DiazoalkaneN2-selectiveAcid-catalyzed, metal-free[7]
CuI, Diaryliodonium SaltN2-selective (Arylation)Copper-catalyzed coupling[8]
Challenges in Direct C-H Functionalization

Question: I am attempting a direct C-H functionalization on the indazole ring, but I am getting low yields, a mixture of isomers, or no reaction at all. How can I improve my outcomes?

Answer: Direct C-H functionalization is a powerful, atom-economical method, but the reactivity of the C-H bonds on the indazole ring varies significantly.[11] The C3 position is generally the most reactive for electrophilic substitution and metal-catalyzed functionalization, but other positions can be targeted with the right directing group strategy.[12][13]

Underlying Principles:

  • C3-Position: This position is electron-rich and often the most susceptible to functionalization, especially in 2H-indazoles.[14][12]

  • Benzene Ring Positions (C4-C7): These positions are less reactive and typically require a directing group to achieve regioselective functionalization.[15]

Troubleshooting Steps & Solutions:

  • Low Reactivity at C3:

    • Protecting/Directing Group: For 1H-indazoles, direct C3 functionalization can be challenging.[13] Protecting the N1 position with a suitable group (e.g., Boc, SEM) can facilitate C3-lithiation followed by reaction with an electrophile.[16] For 2H-indazoles, transition metal-catalyzed C3-functionalization is often more straightforward.[14][17]

    • Catalyst System: The choice of metal catalyst and ligands is critical. Palladium, rhodium, and cobalt complexes have all been used effectively.[18][19][20] For example, Pd(OAc)₂ with a suitable ligand is commonly used for C3-arylation.[21]

  • Poor Regioselectivity on the Benzene Ring:

    • Directing Groups: To target positions C4, C5, C6, or C7, a directing group is almost always necessary. An N1-substituent can direct functionalization to the C7 position, while an N2-aryl group can direct ortho-functionalization to the C2' position of the aryl ring.[14][15]

    • Steric and Electronic Tuning: The electronic nature of existing substituents on the indazole ring will influence the position of C-H activation. Electron-donating groups can activate the ring, while electron-withdrawing groups can deactivate it.

Visualization of Regioselectivity Challenges

G cluster_n_func N-Functionalization cluster_c_func C-H Functionalization Indazole Indazole (1H/2H Tautomers) N1_Product N1-Substituted Indazole (Thermodynamic Product) Indazole->N1_Product NaH, THF (Favored) N2_Product N2-Substituted Indazole (Kinetic Product) Indazole->N2_Product K2CO3, DMF (Often Favored) Indazole_CH Indazole Core C3_Func C3-Functionalization (Most Reactive) Indazole_CH->C3_Func Direct Metalation or Pd-Catalysis C7_Func C7-Functionalization (Requires Directing Group) Indazole_CH->C7_Func N1-Directing Group + Metal Catalysis

Caption: Key regioselective challenges in indazole functionalization.

Issues with Halogenation Reactions

Question: My halogenation of an indazole is resulting in polyhalogenation and poor regioselectivity. How can I achieve selective monohalogenation?

Answer: Indazoles are susceptible to electrophilic halogenation, but controlling the regioselectivity and extent of reaction can be difficult.[5] The C3 position is typically the most reactive, but other positions can also be halogenated under forcing conditions.

Troubleshooting Steps & Solutions:

  • Reagent Choice:

    • For selective C3-bromination, N-Bromosuccinimide (NBS) is often a good choice, as it is a milder brominating agent than liquid bromine.[22] Similarly, N-Chlorosuccinimide (NCS) can be used for chlorination.

    • Ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been reported as a rapid and efficient method for C3-bromination.[23][24]

  • Reaction Conditions:

    • Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use of 1.0 equivalent is crucial for monohalogenation.

    • Temperature: Perform the reaction at room temperature or below to minimize over-reaction.

    • Solvent: Solvents like ethanol or acetonitrile are commonly used.[22]

Protocol for Selective C3-Bromination of a 2-Aryl-2H-Indazole:

  • Dissolve the 2-aryl-2H-indazole (1.0 equiv.) in a suitable solvent (e.g., ethanol, 0.1 M).

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which indazole tautomer, 1H or 2H, is more stable?

A1: The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer in most cases.[4][5] This stability difference is a key factor to consider when planning reactions, as it influences the position of equilibrium and can be exploited to favor certain isomers.

Q2: How can I protect the indazole nitrogens, and which protecting group should I choose?

A2: Protecting the indazole nitrogen is often necessary to control regioselectivity in subsequent reactions.

  • Boc (tert-Butoxycarbonyl): A common protecting group, typically installed under standard conditions (Boc₂O, DMAP). It is stable to many reaction conditions and readily removed with acid (e.g., TFA).

  • SEM (2-(Trimethylsilyl)ethoxymethyl): This group is particularly useful as it can direct regioselective C3-lithiation after protecting the N2 position.[16][25] It can be removed with fluoride sources (e.g., TBAF) or acid.

  • Benzyl (Bn): A robust protecting group installed with benzyl bromide or chloride and a base.[25] It is removed by catalytic hydrogenolysis.

Q3: What are the main strategies for synthesizing functionalized indazoles from scratch?

A3: While this guide focuses on functionalizing the existing ring, common synthetic routes include:

  • Reductive Cyclization: Reductive cyclization of o-nitrobenzylamines or related precursors.[26]

  • Fischer Indazole Synthesis: Cyclization of arylhydrazones derived from o-haloaryl aldehydes or ketones, often catalyzed by copper or palladium.[27]

  • Transition-Metal-Catalyzed C-H Activation/Annulation: Modern methods that construct the indazole ring in one step from acyclic precursors.[18][28]

Q4: Are there any green or sustainable methods for indazole functionalization?

A4: Yes, the field is moving towards more sustainable practices.

  • Photocatalysis: Visible-light-induced methods are emerging for various functionalizations, offering mild, metal-free alternatives.[29]

  • Electrosynthesis: Electrochemical methods for halogenation and other transformations can avoid the use of chemical oxidants.[30]

  • Ultrasound-Assisted Synthesis: Sonication can accelerate reactions, often leading to shorter reaction times and higher yields under milder conditions.[23]

Visualization of a General Experimental Workflow

G Start Start with Indazole Substrate Decision1 Need for N-Protection? Start->Decision1 Protection Protecting Group Installation (e.g., Boc, SEM) Decision1->Protection Yes Functionalization Functionalization Reaction (N-Alkylation, C-H Activation, Halogenation) Decision1->Functionalization No Protection->Functionalization Deprotection Deprotection Step (if necessary) Functionalization->Deprotection Workup Aqueous Workup & Extraction Functionalization->Workup If no protection Deprotection->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A generalized workflow for indazole functionalization experiments.

References

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2022).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork.
  • TRANSITION METAL CATALYZED C-H FUNCTIONALIZATION OF ARYLINDAZOLES. (2021). Zhengzhou University.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Institute of Chemistry of Clermont-Ferrand.
  • Recent advances in C–H functionalization of 2H-indazoles. (2022). Organic & Biomolecular Chemistry (RSC Publishing).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • C(sp2)−H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. (2016).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2020). MDPI.
  • Substrates used in the transition metal‐catalyzed synthesis of indazole. (n.d.).
  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (2022).
  • Technical Support Center: Regioselective Functionaliz
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
  • Regioselective protection at N-2 and derivatization
  • Direct Catalytic Functionalization of Indazole Derivatives. (2022).
  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. (2013).
  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. (2015).
  • C(sp2)−H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to. (2016).
  • C-H functionalization of 2H-indazole. (n.d.).
  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (2022).
  • Reactivity of 1,1-disubstituted indazol-3-ylio oxides: synthesis of some substituted indazolols and indazolinones. (1983). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
  • Mechanism of a Highly Selective N2 Alkyl
  • Development of a selective and scalable N1-indazole alkylation. (2024).
  • Synthesis of indazoles. (n.d.). Organic Chemistry Portal.
  • N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. (2018). Thieme.
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. (n.d.).
  • Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermedi
  • Visible light-induced functionalization of indazole and pyrazole: a recent upd
  • Recent Advances in C–H Functionalization of 2H-Indazoles. (2022).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI.
  • C3 Halogenation of 2H‐indazoles. (n.d.).
  • Synthesis of N-arylindazoles and benzimidazoles from a common intermedi
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). RSC Advances.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2017). Beilstein Journals.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022).
  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2022).
  • The Halogenation of Indazoles. (n.d.).
  • Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. (2024). PubMed.
  • Synthesis of N-arylindazole-3-carboxamide and N-benzoylindazole derivatives and their evaluation against α-MSH-stimul

Sources

enhancing the therapeutic potential of 7-Bromo-2,3-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 7-Bromo-2,3-dimethyl-2H-indazole (CAS 845751-62-4). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for enhancing the therapeutic potential of this compound. Given its structural similarity to known kinase inhibitors, this guide focuses on its application as a potential protein kinase inhibitor, addressing common experimental challenges from compound handling to advanced cellular assays.

Compound Profile

This compound belongs to the indazole class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs, including the multi-kinase inhibitors Pazopanib and Axitinib.[1][2][3][4] The specific substitution pattern of this compound suggests it may function as an ATP-competitive inhibitor of protein kinases, a hypothesis that informs the experimental guidance provided herein.

PropertyValueSource
CAS Number 845751-62-4[5]
Molecular Formula C₉H₉BrN₂[5]
Molecular Weight 225.09 g/mol [5]
Physical Form Solid[5]
Purity Typically ≥98%[5]
Storage Sealed in dry, room temperature[5]

Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism of action for this compound?

A: Based on its core indazole structure, which is prevalent in numerous kinase inhibitors, the most probable mechanism is the inhibition of protein kinase activity.[1][6] Specifically, the 2,3-dimethyl-2H-indazole moiety is a key component of Pazopanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[7][8] Therefore, it is reasonable to hypothesize that this compound targets the ATP-binding site of kinases such as VEGFR, PDGFR, or other members of the tyrosine kinase family. Experimental validation via in vitro kinase panels is the definitive method to establish its specific target profile.

Q2: The compound has poor solubility in aqueous buffers. How can I address this?

A: This is a common challenge for many small molecule drug candidates.[9][10] The primary approach is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer. It is critical to ensure the final DMSO concentration is low (typically <1%) and consistent across all experimental and control wells, as higher concentrations can inhibit enzyme activity or induce cellular toxicity.[11] If solubility issues persist, consider the formulation strategies outlined in the table below.

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using water-miscible organic solvents (e.g., ethanol, PEG 400) in the final buffer.Simple to implement.May affect protein stability or cell viability at higher concentrations.[12]
Cyclodextrins Encapsulating the compound within cyclodextrin molecules to increase aqueous solubility.Can significantly enhance solubility without using organic solvents.[10]May alter the effective free concentration of the compound; requires careful validation.
Lipid-Based Formulations Using self-emulsifying drug delivery systems (SEDDS) or liposomes.Highly effective for very lipophilic compounds; can improve bioavailability in vivo.[13][14]Complex to prepare; may interfere with certain in vitro assay formats.
Nanosuspensions Reducing particle size to the nanometer range to increase surface area and dissolution rate.[13]Increases dissolution velocity.[9]Requires specialized equipment (e.g., wet media milling, high-pressure homogenization).

Q3: How should I properly store and handle the compound to ensure its stability?

A: The solid compound should be stored at room temperature in a dry, sealed container as recommended by the supplier.[5] For experimental use, we recommend preparing a stock solution in 100% DMSO. This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[11] Before each experiment, thaw a single aliquot completely and bring it to room temperature.

Troubleshooting Guide

This section addresses specific issues you may encounter during biochemical and cell-based assays in a question-and-answer format.

Biochemical (Kinase) Assays

Q4: I am not observing any inhibition of my target kinase, even at high concentrations. What is the problem?

A: This is a frequent issue that can be resolved by systematically investigating the compound, the assay conditions, and the enzyme itself.

  • Potential Cause 1: Compound Integrity & Solubility. The compound may have degraded or precipitated out of solution.

    • Solution: Prepare a fresh stock solution from the solid material. When diluting the DMSO stock into the aqueous assay buffer, visually inspect for any cloudiness or precipitation. The effective concentration is dramatically reduced if the compound is not fully dissolved.[11]

  • Potential Cause 2: High ATP Concentration. If the compound is an ATP-competitive inhibitor, high concentrations of ATP in the assay will outcompete it for the kinase's binding site, leading to a loss of apparent potency.[15]

    • Solution: The gold standard is to run the assay with an ATP concentration that is at or near the Michaelis constant (Kₘ) for your specific kinase.[11] This ensures the assay is sensitive enough to detect competitive inhibitors.

  • Potential Cause 3: Inactive Kinase. The kinase enzyme may have lost activity due to improper storage or handling.

    • Solution: Always include a positive control inhibitor known to be effective against your target kinase. This validates that the enzyme is active and the assay is performing as expected.[15] Additionally, run a "no inhibitor" control to measure baseline kinase activity.

G start No / Low Inhibition Observed check_sol Is the compound fully soluble in assay buffer? start->check_sol sol_no No check_sol->sol_no No sol_yes Yes check_sol->sol_yes Yes check_atp Is ATP concentration at or near Km? atp_no No check_atp->atp_no No atp_yes Yes check_atp->atp_yes Yes check_enzyme Is the kinase active? (Check positive control) enzyme_no No check_enzyme->enzyme_no No enzyme_yes Yes check_enzyme->enzyme_yes Yes sol_action Action: Remake stock. Consider formulation strategies (e.g., co-solvents). sol_no->sol_action sol_yes->check_atp atp_action Action: Lower ATP concentration to match Km for the kinase. atp_no->atp_action atp_yes->check_enzyme enzyme_action Action: Use a new aliquot of kinase. Verify activity and handling protocols. enzyme_no->enzyme_action investigate_further Result: Inhibition should be restored. If not, investigate off-target effects or compound identity. enzyme_yes->investigate_further sol_action->check_atp atp_action->check_enzyme enzyme_action->investigate_further

Troubleshooting decision tree for kinase assays.

Q5: My dose-response data shows high variability between replicates. How can I improve consistency?

A: High variability often stems from technical execution rather than the compound itself.

  • Potential Cause 1: Pipetting Inaccuracy. Small volume transfers, especially of viscous DMSO stocks, are prone to error.

    • Solution: Ensure your pipettes are properly calibrated. When pipetting small volumes, use reverse pipetting techniques. Always prepare a master mix of reagents (buffer, ATP, substrate) to add to wells, which minimizes well-to-well variation.[16]

  • Potential Cause 2: Inconsistent Incubation Times/Temperatures. Enzyme kinetics are highly sensitive to time and temperature.

    • Solution: Use a multichannel pipette to start and stop reactions simultaneously. Ensure your incubator or water bath provides a uniform temperature across the entire plate.[11] Avoid "edge effects" by not using the outermost wells of a plate or by filling them with buffer to create a more uniform temperature environment.[17]

  • Potential Cause 3: Reagent Degradation. ATP and peptide substrates can degrade, especially if not stored correctly.

    • Solution: Prepare fresh ATP and substrate solutions for each experiment. Avoid repeated freeze-thaw cycles of these reagents.[11]

Cell-Based Assays

Q6: My compound is potent in the biochemical assay but shows weak or no activity in my cell-based assay. What causes this discrepancy?

A: This is a common and critical challenge in drug discovery, highlighting the complexity of the cellular environment compared to an isolated in vitro reaction.[15]

  • Potential Cause 1: Poor Cell Permeability. The compound may not be able to cross the cell membrane to reach its intracellular target.

    • Solution: Evaluate the compound's physicochemical properties (e.g., LogP, polar surface area). Consider running a cell permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to quantify its ability to cross membranes.

  • Potential Cause 2: Efflux by Transporters. The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).

    • Solution: Test for efflux by co-incubating your compound with a known efflux pump inhibitor (e.g., verapamil). An increase in potency in the presence of the inhibitor suggests the compound is an efflux substrate.

  • Potential Cause 3: Compound Metabolism. The compound could be rapidly metabolized by the cells into an inactive form.

    • Solution: Perform metabolic stability assays using liver microsomes or cell lysates to determine the compound's metabolic half-life.

  • Potential Cause 4: Protein Binding. The compound may bind extensively to proteins in the cell culture medium (e.g., albumin), reducing the free concentration available to act on the target.

    • Solution: Reduce the serum concentration in your media during the compound treatment period, if possible for your cell line. Alternatively, perform the assay in serum-free media, but be aware this can also affect cell health.[18]

Q7: I'm observing cytotoxicity in my cell-based assay that seems unrelated to the intended target. How do I troubleshoot this?

A: Off-target toxicity can confound results. It's important to distinguish between specific, on-target effects and general cytotoxicity.

  • Solution 1: Use a Rescue Experiment. If you can overexpress the target kinase, this may "rescue" the cells from the compound's effect, confirming an on-target mechanism. Conversely, knocking down the target should sensitize the cells to the compound.

  • Solution 2: Use a Structurally Related Inactive Control. Synthesize or obtain a close analog of your compound that is inactive in your biochemical assay. If this inactive analog still causes cytotoxicity, the effect is likely off-target.

  • Solution 3: Profile at Different Time Points. On-target effects (like inhibiting proliferation) may take longer to manifest (24-72 hours), whereas acute off-target toxicity might be apparent much earlier (4-6 hours). A time-course experiment can help differentiate these phenomena.

  • Solution 4: Multiplex Assays. Run assays that simultaneously measure cell viability and a specific marker of target engagement (e.g., phosphorylation of a downstream substrate). This can help determine if target inhibition occurs at concentrations below those that cause general cytotoxicity.[18]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Advanced Models biochem Biochemical Assay (e.g., In Vitro Kinase Assay) dose_response Dose-Response (IC50) biochem->dose_response selectivity Kinase Selectivity Panel dose_response->selectivity cell_prolif Cell-Based Assay (e.g., Proliferation, Viability) selectivity->cell_prolif Lead Compound(s) target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) cell_prolif->target_engagement off_target Off-Target Cytotoxicity Assessment target_engagement->off_target models_3d 3D Culture Models (e.g., Spheroids) off_target->models_3d Validated Cellular Hit animal In Vivo Animal Models (PK/PD, Efficacy) models_3d->animal

Experimental workflow for a novel kinase inhibitor.

Experimental Protocols

Protocol 1: Preparation of Compound Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 225.09 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes (amber or covered in foil)

  • Calibrated micropipettes

Procedure:

  • Weigh out 2.25 mg of this compound on an analytical balance.

  • Transfer the solid compound to a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution for 2-3 minutes until the solid is completely dissolved. A brief sonication may be used if necessary.

  • Visually inspect the solution against a light source to ensure there is no visible particulate matter.

  • Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 µL) in separate, clearly labeled tubes.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic Example: VEGFR2)

This protocol outlines a method to determine the IC₅₀ value of the compound against a protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human VEGFR2 kinase

  • Poly-Glu-Tyr (4:1) substrate

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Adenosine 5'-triphosphate (ATP)

  • 10 mM compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Positive control inhibitor (e.g., Axitinib)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the 10 mM stock solution in DMSO. A typical 10-point, 3-fold dilution series might start from 1 mM down to 50 nM.

  • Reaction Setup:

    • Add 2.5 µL of kinase buffer containing the VEGFR2 enzyme and the Poly-Glu-Tyr substrate to each well.

    • Add 0.5 µL of the diluted compound, DMSO (for 100% activity control), or positive control inhibitor to the appropriate wells.

    • Mix gently by tapping the plate or using an orbital shaker for 1 minute. Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 2 µL of ATP solution (prepared at a concentration equal to the Kₘ of VEGFR2) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detect ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert the luminescent signal to percent inhibition relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the compound.

Materials:

  • Human umbilical vein endothelial cells (HUVEC) or another relevant cell line

  • Complete cell culture medium (with serum and growth factors)

  • 96-well clear tissue culture plates

  • Compound stock solution in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed HUVEC cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound (or vehicle control) to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

References

  • Tandon, R., Singh, H., Singh, R. P., & Singh, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa2g78m2ZR7j6NQvP3ob3qEYIYomPIC9cC7bCY6UnihFOHUloZu7d8WqJTOhfTvu8XdVxyGe6Mt-9sqsRUimDZ9FZB-elOHhpUhrcm26ziMbtk81Fbs8ztwLvZFpevJVfW0ca6h2YFNRd4UA==]
  • Hagedorn, M., & Bösmann, A. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI6NnDU48fbaynSVUtMxWRnuJDqXWm5vFpsoh8k2OBJ-1F1Mbh146LFcfdyKFJWWUpd0yLmRqosM2h_sjGyccKEFpaJjcxpFv2QjVJvU-Xo2qXj4cq0OXkfE5mcHd0qr68ZA==]
  • Shaikh, J., & Ankola, D. D. (2021). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDFy4hsn_M2ZQPE_o0g_gy13DpCFeUOB3MC2-92ntQquv64ipjhEODc6zkIAYGb1qsdA_VbTlQgNwYTpKzbif3JnNxKegludF9Gok6vzBLfSDmXHW2AULwrj7sH7jf8Nz1i4JDIiK8qCTW6Q==]
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWakgsEPm4Jh83O0Ud2v-83sqAHtYiAwDsCdP6FyAz6GonjiwW47oJRYPBjq6dNQifQOV1nrnoqhWqq4yCssQmx-CR2DRvkBYk3tITpv-twLKGBlOBPk4v2OFqn-CNwm0PYAJGKAcQwqlyRO_jK80Mfh6Nai0r4Qq1KomsgMSAzo_IazjkqUsbuf6UQvlzA5zmlolvcbuNOVsblqJZ5LK4]
  • Singh, S., & Singh, R. (2018). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Journal of Drug Delivery Science and Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOGLvmFd10y5dORgi3FjvCFmVOym5GWBZBILUscgXDLu5d8ksMgW_DokFA7Oitft49bmM8NjrD7PZPOAEHXTyCzCTGKGGlZVsVVpJia2ogO59_9q41b8xzKOtT6eyFox4hH0BypqOos67VyXpUzMhEL57xdLzwJSWs5uNPhU0pNN-CuWXSv6oHz0bGYGhthg_ZLi1UdZB0n3Zmlh6PJW8aaBFPqdH2WDEeOW5XhDzc2rmB05aaFGbd2RuqttRqpT8IrultTMYO4UzeEM_mY48Sgg6S]
  • Müller, R. H., & Peters, K. (1998). Drug delivery strategies for poorly water-soluble drugs. International Journal of Pharmaceutics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUo8SC4FP7QImHPGxGjuCOcWUck5TTkYjCd5IfrMpvVtKCX63HOa-DxKNuK6qXge00vMe9stWxd1lAMcsLleY95ouzcC_wAuXp6xAgAUHljkt8DployLEPv6FV-xmw_apDPa-BfLdrr8mSstkgor4tskA2NmvhgA9poCLVt2I=]
  • BenchChem. (2025). Troubleshooting Kinase Assays with 5-(1,3-Thiazol-4-yl)pyridin-2. BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAI6xq6d5eY2QMsJPSJe3bSgKLy7cZJZhtcjkPK86LJV4rvzxpv9gcDuCvckfOBGHuzHi5y5oQeR9lEgufm4YAgnXl5aU-P4NAGGo7ociidOKx9owcP4uiL1B1ZiGwfxOHOEGXfBdiWBiIV64DnvfyCIhkI65jN2EXr6bVl_f0YrNSsLgElRhfe-R9Qu7AW6NCJTb2kioU0wFymhCxRoLR-9du87YPaGt6jfTumpItsTIlma9XNu9qj6cb]
  • Fiorotti, C. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix Laboratories. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQNrF5JXWEE_0ZLDXeLS7DASZhkllKoY9CksNla7ZXM5mKK5kvXrR6REqO1DqaBCHqLfNjuSCeDlRfHfuEKVsejJYe_6QQQPJrJjfrlEUcKyN_YOGA2p0So9dWdCix8dqRneKOOiYAP7CMS0oIYf0ACtQy0-KtgPeKY0kLtJ4Scr06jNSq9YREO55kJXQLR8_MxnfW8elSvcdZcI8=]
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9es9902HnpXImNaocVbw9dcYNzEZCAxkB-RC2UFsJkAf8FHyRAH8qWw-KnC4HyQCshxycApNXqc7ASoxpV0M0hc8xCPI52-pXRmlK4XFGKjd-qBE3HJpCAkJe7hFdnq1-WMFfPBrK4Ay26_uioJg2JMEf3YHABNnixnzAYfHVtr57MwdItTifhVj1Sx2tW8jQeddIdSCtlNlIzfcI_A==]
  • Tandon, R., Singh, H., Singh, R. P., & Singh, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXIDjVXWjm6sG3SHu8S0WcEPnQiDHuJpcNbPtqSAPpxIVd5v04TGOYvLNyaJLS086aZG5m-PzIfET8kOpmFhDd898EqHdNUSafyGF3lk7K381QJeB9Ozgq2FKxPYzA1eMaktQxRfhF96OFu6vIh5Ie10RdahKZ5_S0WLM=]
  • Mal, D., & Pathak, S. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVyFq0TqCi24QaRNQkSbAEN10t1QZUAopxaSIo70BBlRQYMFdVc6oPmaiBXXtix7fw3zMNa03eFPcMGDpINtDGevVZxlb599PPsgDXJFAHKo1Sg_2J8aHCjitDBKGH20mKNROpiNRxAS9bhnA=]
  • Greiner, Bio-One. (n.d.). How to Address the Challenges of Cell-Based High-Throughput Screening. Greiner, Bio-One. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN5vXoARK9jrOAP7yuigjIy7S4kNJJObpHKIAFckiq9LlY4Z-zVGFJnRsTDrf7eUY-hF4yIfKp4So3NRGaMBZQvOknL3EG5bx-WxPgWxJHBjpM9Ej8PxycNbIiXazLjTJMZxC_rdzYZGsV_KCgaZCzLlcq9gtQUhZ_nzSwl7FiAJt9FNr49AHwRm4t4wW5ipFLjFqBA2JXP--UhiioVw==]
  • BenchChem. (2025). Technical Support Center: Troubleshooting Ass234 in Kinase Assays. BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5Fgd2FNxIJitt4-m-RRW4QZrH0BGMnfQ7apUn8CgyO9qiAHe6Tl3ocovp9SqJYN2A1ipPuYfGM-EmfBM5HU56tJg6t6vWh78I3rQ__E39ws1ud7gD2PN2uH8HqDvvbLab9s5H6xVgtANZiPPGGVz1bs7zZzpN78XCwkHZ08rlp-EdApcR7jW8_Go0ym3kC92phpam5FohZkgXTD4=]
  • Merck (Sigma-Aldrich). (n.d.). This compound research chemical. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMmeE2UKvxcx5yBIfAD-nylpuWQQ9F1jvqiE-9Df8-Wk3p2ztakMAHBdhwLxmMEyo663YmOPpN58zm4jlJ4azY6oC2TtRqrjO5a_TIPspOSZelMUsI2RSJhVV0x2bQUnPbXOgk4NkiPyG27OgZvUe2wCdXZ6dpOQiuSA1JN_kGo1k4QlSyZ-Xii0yAC-UUGumJINveM8SPSAfgCTXiKGYfnt_s0Tj_HNx5qmDnapKACNVF_2OviT0W2GcrcK8NZT9G1VfTLzNLaF4GESjwsKC0pvfCpFcrGGpyls_xWyRBHJvdwZUKAMntdgbzDNxIxhiSx_72XAmZdDTWxdAVX5XThD0gGGD27QvxIpsalTsRoEbNdrqeC2IhKmkA7Q==]
  • Vamanu, P., et al. (2013). Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects. Journal of Nanobiotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1bKrsu3cg479fsu6VtS825TGIH-1AnG_-PnY1hH1haZjrU827619blOoE-ArTEe3RPqUHtIAnVrJd79P1RmXjWmrNyRSlz1n_bQ36gk1L6lO_qS7yFxm5l3AluZWD_RBjoLPpyvssH2ZIuw==]
  • SelectScience. (n.d.). Navigating the complexities of cell-based assays in GMP QC testing: The journey to robust assays. SelectScience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi4jVy78IFwtxjh_ZgIae473PGBanM-iHKV_usKhcsuPKls0DLuBh6UycO-1NO89NdVlR00n1rIzJhPZXkKAkBY5LgqwLVnZZsmtfZuCpkRL7856B_4iSmlvwJSSlOhe_B0jeFm7aux_1kXS75RkEKae4uFdWY6eNZ543WdXqKXqFX58VeDBXKM-OTkkGHinmdHQq4rhV4LGzvbn1noRbWbtvD6ikvP6W9pmMSgHJFpyPGMmVPo0-O7dnF3hejVz8=]
  • ResearchGate. (n.d.). Pathways for the synthesis of indazole derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn4IHOvgGDWTZ9b89hBmAshals0XHbno2jIEwyE5VY0GQLv1G9HrscH5Vd535e93VKq3offM_wgJ_Rnnp_eXU6uuOMm2cHxM5ffqaoB8BN1cn9TOYybdVpVrakOit6skokIaPl1LgBrWvvwcUoR0mVQkBbKb6LCEei8BG8OTwuYaJewiwkfF8nskWYNOSnuWXTWnzJpWoayc7br5r-skc=]
  • Wei, W., et al. (2021). Recent Advances in the Development of Indazole-based Anticancer Agents. Current Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7T1fzFI7e9BSwPPMVUJykEbtg54RFjL-3iEh2-L9kBEuCNolRymcEObEHmMwMPcptsJkY4tBIJmaRdfp6xfGLwJcoJjaXQWAjAL0cTNC7bzrZXAxY5UPm-umMMz8FVXMDo78Jjf0EwMvFko6Tc65dBwTtwdZK_bnhOkiLW0Hx9DNkhfL9I1Rr]
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcOSQjDaerjn0H8SsE47ExcvhiV4MKYT_xhGi2WS4VgyFITDOPRI3h07uyYXP4rNlNG1SGMjWIWN9xMhRcmD_D8BQVnQfmuikOc4q1V6vKUE3Aw3-Je_q-Ai2UGVhpigWN4nNHTXWmtq10NUfwJHLrs8aqluok]
  • Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits. Abcam. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUTO71cBLaxawpjtBzikEX6qIzoWh-W8gaHxV-HG3O_anuUQhCXC3NhnyZo67ADJ9nBD_6TUk4XqkbTOhB1LsRcALGDPtFh0q0t1nW_EtjpLWJdi9kX98yF77E78IwlRIdY9xgItcXdr-5sGrCVRW5ShibOMOTkrGtReRv10dA_75u7GEiSaxHuvVOdPcl5Q==]
  • Merck (Sigma-Aldrich). (n.d.). This compound | 845751-62-4. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2pyLG44eBgf_t7pQOZvnlV2QUgRj8_1suToJ_Keqrs2WxYUe7adoPAAFuk9EMARS6j_GgnkoRyoUa51uiJ9b1QujxZlONtlER_4AcDz9fSNmfoPXBM2FKBcsRnEe_Hn_oYa04HFgzNr0wym1xH1P7T77tw3JY6Hl1ylCJROtzg1ZUjKSbrFQ=]
  • ChemicalBook. (n.d.). 7-Bromo-1H-indazole synthesis. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGPnKPuUgsErGBHfyrRs2-bwGgmsaOitv5pZ6nUVDxOSzZekNwBpSg7rjpKlT5wmEByNiJFUC_Hfk2OrU5WDOKFLjHNwpiy1lsoIcIHuKol3hGNixL5vsk-WkodkKyjn5jqlQ0TSZGQZNHsiKOClj__xFsUP9SEyo=]
  • Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFck93_WOZUFQOyV4aO_dNsSdH5AdEWLZn0QXNirix4Q2k4Eg2woDrAhATcVkPs987FbkvzeYXgHCytNzA50SGAjVJwRitAoBCAw4ADBUcjdBXkUbu4YKbAnirJks4-fjprHIsW42ImpkdsjA==]
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyGj91LYBpXQxI5kplZrfRSqiNdtAki3HO7dvqGjE2iszSutC7TlSatdLBG7pi-beWOpfNvhSkmYsGLcFSwoiTHrEm8Rwrls5ebfOSCGQoBfcgfjAyPyfOzefDJF5yjnEW8Gmux44lDNdfz2MvUKRFW06bOUNnxOk=]
  • Merck (Sigma-Aldrich). (n.d.). This compound research chemical. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAt7Qqs9Pu3JxKmDfSGDvboCDpuHvAYjj0Zr424Wv76e1bgBQtVBKXVExVMPMv4UeajfDTjj6ewWKOJGfmE6TZqh9ftoMP6H2vXq6DlnQbdqkslD5ozOzhAS-D0Ns-evquN66cQutDHhh55dbWcH1CD0pqeZTJM0seKEbJP_jz4YYwSNqokm53fd2iavjCV8gaKCfgmGI0yUySIWQXlV_d4khE5kZLaWzYRdrDW8ULnfbTpLMj2tCmVPS61M3aCYGBAsq_-DaDdH5wlAjlaAux6Zbd76yZ0jrlN3Wt92cCHJDhJZO6-IxebKVCmLSYI4jYsS0ghhEGHpttto0G-4eVBLGmaPAMdRd9IRz_RTe27KVuhSQ=]
  • iChemical. (n.d.). This compound, CAS No. 845751-62-4. iChemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9_Plx7KLxmKKeC2yGIzSKfCI-1T9f0VH3RggEZGNPZ84Hvm2d1gbI19XbQM2zJsZg0w-ZpEB41DBTnAWuit88bawhv1K0YjTrtPRWbdDlpe9ajk_9MjtoRKf_1NKE2gdni9Jty5g833n3_MY=]
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOVLWIkMpsLSkTV6mp6evrh-N-0KqLgcowe8EGwu8-yutQYwdjCnyjkivp5Cy5p8BBfAXdxderh0KZTKSGwjiUmq_rXoizSdAaF6sot3vSw8gvKS3vZIfa0geY-4kmPjm-EEI=]
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2g_tTVTTi1gzVXf1JBgWjbChP81n26X6r6p8Mf8NFLWoEl2QR-M-sBXlP4v4LwjS4RYI24h6CQe_GIvw8fupnchAkAxKJTwv4fhYL49WSaRSt3peFy900kwOjkUGYS0bR5K4GY-Do493n5ycKheE38i-zz5NdfM0FZAhmXZvLtbofzUpJ2AL5JF5xGbRWp7k=]
  • BLDpharm. (n.d.). 845751-62-4|this compound. BLDpharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_FI-Wh8A5qPYDSs6-lnj4-1yXZU-kWUfmq2BcTYHc3PCa7_HL3kgfK9QQkDlox44JmryScFixzZVt5srhAzXH-vXuduhljRWgQak1S4FkLvQKD31feBrzSbhtZmJWAYwBcgRTmvghCOwS5_M=]
  • ResearchGate. (n.d.). 73 questions with answers in KINASE ASSAY | Scientific method. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFm6lsfUNJj6kMsWMrb_vJPhQ7b5Y336hAeQDWSs_jA_ccZmIw00zQGYcskLsJLj8mOxM7B_U4oS7PX5PlWuVnf4Mk7Wy_jV826DW68mpzSwlZiiewm0trhXz3wXsdUSl_O8V7bpS6dFs=]
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTKpsUFJdsLoBQ7l0YMqWjn8HuSFTzDi2PBrDNemn5l9R8hDsbie4KjU1zDF7NOI6b5sG7EVynHiCiOklWNdgPpi-kNpWbky3Bnm5I2ypSBxt4qCWdNkJWmnZjtJ_MbH8l041SsjmEnpI9aL0OUfTOlYXhvZolEONXwyMUqfHX]
  • Santa Cruz Biotechnology. (n.d.). 7-Bromo-2-methyl-2H-indazole. Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEicYKid2oiugPAad_3QosIG4cdufGhSO3m1A6DjM1HRhvL8dMENAI3COjPRFfopcdk7BvnMgKGtN-c13S0Ylp7oN1IdKJi_zUuaG6A__IJSSa0IgbTvb5FOquRRg7TJbNV1lkeXjSdZXV6-tq13t4qDupSCAGgD8Yy]
  • ChemicalBook. (n.d.). 7-BROMO-2-METHYL-2H-INDAZOLE CAS#: 701910-14-7. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWB8o7u2JhiKJRPv6War3zQIeVn0TEEshS4jTJmQoWBK9upvvHWSSRvHg5qwvsy5rVW-VmaXMIB5ZyAAkAG71Doq7QhqouDswmxXzaJcPHdwbBWBzxOK_vD8ugNDhRJBoq5WE8udI1OOv5gd0mqSRpVRn4aspYhqQ7HJvxxByY]
  • SciSupplies. (n.d.). This compound, 95.0%, 250mg. SciSupplies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9LS75zxgPNdy_Vx7cqXEkKoUYohcw1S8Wt7VKBNK4Db3eg47G6xB_ZIV31jLP6fJT_F1zhlu7h_UR5XzkrPwPiNcsISuBz2Vpa1HrfunThyo9a32LN4o0BFalFRJGVihVYNIOSLmBPo6J0bhHiTn5Xutk5lZXdoQocBPqSPpqYTWhZmmgZRDgkStEWweEE9Ktg-GkRwJn]
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIXsN1BUcRKVn1zOGxvCC2BgFRr_UtHzMwmtwVJvhqKfGRP_9PEvmbK9u7RPson45o7rEMGqEPjne6HMWcUuJSEOOPVPfcPPDAtGo3WyPm-Mmv9pT5-GOZTGcPQXDkMNkG8AiN0CEKgGFBHw==]
  • Shang, C., et al. (2025). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhUqWd8TjWvXJLHFfmsxOrdS6hn6v2DXxksULxpuBdF9gT_S3l7RUevpmtQxUiKQjt9k5hmq4Mw7r49lDCJHM5gyQJu-HJmQjxozbzgUfHxQyBtEUH5v8yzXzkwALNnnXv5ZkR9rIx-Lc9PCsv5HCuS6EBi9EXHVkozJwK4Qebkl_B574SrakLckG7dfkuxCWNbmM4dUgQdX7nr9kDJLBxgY9xjvnNgyw=]
  • Shang, C., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Medicinal Chemistry. [https://vertexaisearch.cloud.google.
  • Sunway Pharm Ltd. (n.d.). 7-bromo-2-methyl-2H-indazole - CAS:701910-14-7. Sunway Pharm Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENhj60fHP0eZW6tVtIzwjUACFo1BuJPdqe9fPlKOTUfAeYIkvGXePRu0-XPCildxS-QXKyqeXJPO3DNPLhiTdg2mlJESX9JT9CtDgtN7mmx8X9F2EDYH_ygWudQhwiuwJpCSUw]
  • Parchem. (n.d.). 7-Bromo-2-methyl-2H-indazole (Cas 701910-14-7). Parchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELKH9MeT3-uzorOh46DNVZPCJDi5bKzjytKUI0EghUwmpLzl2-9yCBSYoAY-K9az4hChEtQLdf0KS5LMLwYbklxYSUJrEaNUjvq7_J7LY5GnfwM1DN-Z69HJKaTNl0QTO4ttIYBir4zWAyPyaWnOTeC_SK4JlCG6YBp_ZlHpUqjiBmG6Zd3PzhJhIfyH4ZyA==]
  • Active Biopharma. (n.d.). 7-BROMO-2-METHYL-2H-INDAZOLE|701910-14-7. Active Biopharma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnjFItq-rF5uld6dW2qGEWRxMYNKzP5D1s_qyRv27iEP7Setv3poLjWVmvygAs33VIca01_ZqrugjIgKm4HoEtJax2et8k2yFjuHqG9E34-lUMp8BOHwuDL0It0V5jPaJZDs9IS3W9tY70PA==]

Sources

Technical Support Center: Method Development for Impurity Profiling of 7-Bromo-2,3-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the analytical method development and impurity profiling of 7-Bromo-2,3-dimethyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs). As your Senior Application Scientist, I will guide you through the critical aspects of developing a robust and reliable analytical method to ensure the quality and safety of your active pharmaceutical ingredient (API).

The Importance of Impurity Profiling

Impurity profiling is a critical activity in pharmaceutical development. Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3] A thorough understanding of the impurity profile of this compound is essential for ensuring its safety, efficacy, and stability.

Part 1: Understanding Potential Impurities

A successful impurity profiling method begins with a comprehensive understanding of the potential impurities that can arise during the synthesis and storage of this compound. These can be broadly categorized as organic impurities, inorganic impurities, and residual solvents.[4][5]

Potential Process-Related Impurities

While the exact synthetic route employed by every researcher may vary, we can anticipate potential impurities based on general indazole synthesis methodologies. The synthesis of a substituted indazole like this compound likely involves multiple steps, including the formation of the indazole core, bromination, and methylation.

A plausible synthetic pathway could start from a substituted toluene or aniline, followed by cyclization to form the indazole ring, and subsequent bromination and methylation steps. For instance, 2H-indazoles can be synthesized from 2-bromobenzaldehydes, primary amines, and sodium azide.[1][6] The N-alkylation of an indazole precursor is a key step. It's important to note that N-alkylation of indazoles can yield a mixture of N-1 and N-2 isomers, making the regioisomeric purity a critical quality attribute to monitor.[7][8]

Based on these general principles, potential process-related impurities could include:

  • Starting Materials: Unreacted starting materials from any of the synthetic steps.

  • Intermediates: Incompletely reacted intermediates.

  • Isomeric Impurities:

    • Positional Isomers of Bromine: Impurities with bromine at positions other than C-7.

    • Regioisomers of Methylation: The N-1 methylated isomer (7-Bromo-1,3-dimethyl-1H-indazole) is a highly probable impurity.

  • By-products:

    • Over-methylated species: Introduction of additional methyl groups on the aromatic ring.

    • Hydrolysis products: If any ester or other labile functional groups are present in the starting materials or intermediates.

    • Impurities from side reactions: Depending on the specific reagents and conditions used.[1]

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, such as heat, light, humidity, acid/base hydrolysis, and oxidation.[9][10][11][12] These studies help in developing a stability-indicating method. Potential degradation products for this compound might include:

  • Hydrolysis products: Depending on the pH, the molecule might be susceptible to hydrolysis.

  • Oxidative degradation products: The indazole ring can be susceptible to oxidation.

  • Photolytic degradation products: Exposure to light can lead to the formation of degradants.

Part 2: Analytical Method Development Workflow

A systematic approach is crucial for developing a robust impurity profiling method. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector and ideally a Mass Spectrometer (MS) is the technique of choice for this purpose.[6][7][13]

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Impurity Identification A Define Analytical Target Profile (ATP) B Select Column & Mobile Phase A->B C Initial Gradient Screening B->C D Optimize Gradient & Temperature C->D E Specificity / Forced Degradation D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J LC-MS Analysis I->J K High-Resolution MS (HRMS) for Formula J->K L MS/MS for Fragmentation K->L M NMR for Structure Elucidation L->M

Caption: A typical workflow for analytical method development for impurity profiling.

Step-by-Step Experimental Protocol: Initial HPLC/UPLC-UV Method Development
  • Sample Preparation:

    • Accurately weigh and dissolve a known concentration of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water). A typical starting concentration is 1 mg/mL.

    • Ensure complete dissolution. Sonication may be used if necessary.

  • Instrumentation and Initial Conditions:

    • Instrument: HPLC or UPLC system with a photodiode array (PDA) or UV detector.

    • Column: Start with a versatile reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid or 0.1% trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% formic acid or 0.1% trifluoroacetic acid in acetonitrile.

    • Gradient: A generic scouting gradient can be used, for example:

      • 0-1 min: 5% B

      • 1-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-17.1 min: 95% to 5% B

      • 17.1-20 min: 5% B

    • Flow Rate: For a 2.1 mm ID column, a starting flow rate of 0.3-0.5 mL/min is appropriate.

    • Column Temperature: 30-40 °C.

    • Detection Wavelength: Monitor at multiple wavelengths using a PDA detector. Choose a wavelength that provides a good response for the main peak and any observed impurities. A UV scan of the main peak will help in selecting the optimal wavelength.

    • Injection Volume: 5 µL.

  • Data Analysis and Optimization:

    • Evaluate the initial chromatogram for peak shape, resolution between the main peak and any impurities, and analysis time.

    • Adjust the gradient slope and duration to improve the separation of closely eluting impurities.

    • If peak shape is poor (e.g., tailing), consider adjusting the mobile phase pH or trying a different column chemistry (e.g., a phenyl-hexyl column).

Data Presentation: Recommended Starting HPLC/UPLC Conditions
ParameterHPLCUPLC
Column C18, 150 mm x 4.6 mm, 3.5 µmC18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 35 °C40 °C
Injection Volume 10 µL2 µL
Detector PDA/UV at an appropriate wavelengthPDA/UV at an appropriate wavelength

Part 3: Troubleshooting Guide

Even with a well-designed method, issues can arise. This section provides a systematic approach to troubleshooting common problems.[8][14]

TroubleshootingGuide cluster_0 Peak Shape Issues cluster_1 Retention Time Issues cluster_2 Baseline Issues A Problem Observed B Peak Tailing A->B C Peak Fronting A->C D Split Peaks A->D E Shifting Retention Times A->E F No Peaks A->F G Noisy Baseline A->G H Drifting Baseline A->H B1 Solutions: - Use a mobile phase with a lower pH - Reduce sample concentration - Check fittings B->B1 Possible Causes: - Secondary interactions with silica - Column overload - Dead volume C1 Solutions: - Reduce sample concentration - Dissolve sample in mobile phase C->C1 Possible Causes: - Column overload - Sample solvent stronger than mobile phase D1 Solutions: - Replace column - Adjust mobile phase to improve separation D->D1 Possible Causes: - Clogged frit - Column void - Co-elution E1 Solutions: - Prepare fresh mobile phase - Use a column oven - Service the pump E->E1 Possible Causes: - Inconsistent mobile phase preparation - Temperature fluctuations - Pump malfunction F1 Solutions: - Check autosampler - Check detector settings - Verify mobile phase composition F->F1 Possible Causes: - No injection - Detector off - Wrong mobile phase G1 Solutions: - Degas mobile phase - Use high-purity solvents - Replace lamp G->G1 Possible Causes: - Air bubbles in the system - Contaminated mobile phase - Detector lamp failing H1 Solutions: - Increase equilibration time - Check pump performance - Use a column oven H->H1 Possible Causes: - Column not equilibrated - Mobile phase composition changing - Temperature fluctuations

Caption: A troubleshooting decision tree for common HPLC issues.

FAQs for Troubleshooting

Q1: I am seeing a new, unexpected peak in my chromatogram. What should I do?

A1:

  • Confirm it's a real peak: Inject a blank (diluent) to ensure it's not a solvent impurity or carryover.

  • Check for degradation: Has the sample been sitting on the autosampler for an extended period? Re-prepare the sample and inject it immediately.

  • Consider the source: Could it be a new impurity from a different batch of starting material or a change in the synthetic process?

  • Investigate with MS: If your HPLC is connected to a mass spectrometer, obtain the mass of the new peak. This will provide valuable information for its identification.

Q2: My main peak is tailing. How can I improve the peak shape?

A2: Peak tailing for a basic compound like an indazole derivative can be common.

  • Lower the mobile phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (0.1%) to your mobile phase can protonate the basic sites on your molecule and on the silica surface, reducing secondary interactions.

  • Use a different column: Consider a column with end-capping or a different stationary phase (e.g., a hybrid silica or a phenyl-hexyl column).

  • Reduce sample concentration: Column overload can cause tailing. Try injecting a more dilute sample.

Q3: I'm struggling to separate two impurities. What are my options?

A3:

  • Optimize the gradient: A shallower gradient around the elution time of the two peaks can improve resolution.

  • Change the organic modifier: If you are using acetonitrile, try methanol, or a combination of both. The different selectivity of these solvents can often resolve co-eluting peaks.

  • Adjust the temperature: Changing the column temperature can affect the selectivity of the separation.

  • Try a different column chemistry: A column with a different stationary phase will likely provide a different elution order and may resolve your impurities.

Part 4: Impurity Identification and Characterization

Once impurities are detected and separated, the next step is to identify and characterize them, especially those above the identification threshold defined by ICH guidelines.[1][4][5]

Orthogonal Analytical Techniques

A combination of analytical techniques is often necessary for unambiguous structure elucidation.[13][15]

TechniqueInformation Provided
LC-MS Molecular weight and fragmentation pattern.[16][17][18]
High-Resolution MS (HRMS) Accurate mass for elemental composition determination.
MS/MS Structural information from fragmentation patterns.
NMR Spectroscopy Detailed structural information and stereochemistry.
FTIR Spectroscopy Presence of functional groups.
Step-by-Step Protocol: Impurity Identification using LC-MS
  • Develop an MS-compatible method: If your HPLC method uses non-volatile buffers (e.g., phosphate), you will need to replace them with volatile alternatives like ammonium formate or ammonium acetate.

  • Acquire MS data:

    • Perform a full scan analysis to determine the molecular weights of the eluting peaks.

    • Use an appropriate ionization technique, such as electrospray ionization (ESI), in both positive and negative ion modes.

  • Propose elemental composition: For peaks of interest, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement. This will allow you to propose a molecular formula.

  • Perform MS/MS analysis: Fragment the parent ion of the impurity to obtain a fragmentation pattern. This pattern can be compared to the fragmentation of the main compound to deduce the structure of the impurity.

Conclusion

Developing a robust method for impurity profiling of this compound requires a systematic and scientific approach. By understanding the potential impurities, following a logical method development workflow, and employing a systematic troubleshooting strategy, researchers can develop a reliable analytical method that ensures the quality and safety of this important pharmaceutical intermediate. This guide provides the foundational knowledge and practical advice to navigate the challenges of impurity profiling.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • Impurities in new drug substance | ICH Q3A(R2). YouTube.
  • Q3A(R2). SlideShare.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health.
  • Forced Degradation Studies. SciSpace.
  • This compound, CAS No. 845751-62-4. iChemical.
  • Forced Degradation Studies. MedCrave online.
  • Forced Degradation – A Review.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • IMPURITY PROFILING OF PHARMACEUTICALS.
  • Identifying and elucidating impurity species. RSSL.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health.
  • IMPURITY PROFILING AND ITS SIGNIFICANCE ACTIVE PHARMACEUTICAL INGREDIENTS.
  • IMPURITY PROFILING IN PHARMACEUTICALS: A REVIEW.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals.
  • Impurity profiling an emerging trend in Pharmaceuticals: A Review. ResearchGate.
  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. ResearchGate.
  • IMPURITY PROFILING OF DRUGS: A RE- VIEW. IJNRD.
  • 7-bromo-2-methyl-2H-indazole. LookChem.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to Indazole-Based Inhibitors: Profiling Kinase and PARP Targeting Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of potent and selective therapeutics. The indazole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is one such "privileged scaffold."[1][2] Its rigid structure and versatile substitution points allow for precise orientation of functional groups, enabling high-affinity interactions with a multitude of biological targets.[2][3] Indazole derivatives are rare in nature, but synthetic compounds built on this core have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-HIV, and, most notably, anticancer effects.[2][4] Several FDA-approved drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core, underscoring its significance in modern oncology.[4][5]

This guide provides a comparative analysis of prominent indazole-based inhibitors. While the specific compound 7-Bromo-2,3-dimethyl-2H-indazole is noted, it is not extensively characterized in publicly accessible literature as a biological inhibitor. Therefore, to provide a meaningful and data-supported comparison for researchers, we will use its core structure as a conceptual starting point to compare two well-established, clinically significant indazole-based drugs that target distinct and critical cancer pathways: Axitinib , a tyrosine kinase inhibitor, and Niraparib , a poly (ADP-ribose) polymerase (PARP) inhibitor. This comparative approach will illuminate the chemical versatility of the indazole scaffold and provide a framework for evaluating novel compounds within this class.

Profile 1: Axitinib - A Potent Anti-Angiogenic Agent

Axitinib (Inlyta®) is a second-generation, orally available indazole derivative designed as a potent and selective inhibitor of receptor tyrosine kinases (RTKs), primarily targeting the vascular endothelial growth factor receptors (VEGFR-1, -2, and -3).[6][7] These receptors are critical mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth, invasion, and metastasis.[6]

Mechanism of Action: VEGFR Blockade

Tumors require a dedicated blood supply to grow beyond a few millimeters. They achieve this by secreting growth factors, principally VEGF, which bind to and activate VEGFRs on the surface of endothelial cells. This activation triggers a downstream signaling cascade involving pathways like MAPK/ERK, promoting endothelial cell proliferation, migration, and survival.[6][8]

Axitinib functions by binding to the ATP-binding site within the intracellular domain of VEGFRs.[6][9] This competitive inhibition prevents the phosphorylation and subsequent activation of the receptors, effectively halting the signaling cascade and suppressing tumor angiogenesis.[6] Its high potency allows it to inhibit VEGFRs at nanomolar concentrations, leading to a potent anti-angiogenic effect that starves the tumor of necessary nutrients and oxygen.[10]

VEGFR_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGF VEGF Ligand VEGFR VEGFR-1, 2, 3 VEGF->VEGFR Binds ADP ADP VEGFR->ADP Pathway Downstream Signaling (e.g., MAPK/ERK) VEGFR->Pathway Activates ATP ATP ATP->VEGFR Phosphorylates Angiogenesis Angiogenesis (Cell Proliferation, Migration) Pathway->Angiogenesis Axitinib Axitinib Axitinib->VEGFR Inhibits ATP Binding PARP_Pathway cluster_dna_damage DNA Damage & Repair cluster_outcome Cellular Outcome SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB Replication Stall PARP PARP-1 / PARP-2 SSB->PARP Activates HRR Homologous Recombination Repair (HRR) DSB->HRR Activates Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis PARP->SSB Repairs HRR->DSB Repairs Survival Cell Survival HRR->Survival BRCA BRCA1/2 Proficient BRCA->HRR Enables BRCA_mut BRCA1/2 Deficient BRCA_mut->HRR Disables Niraparib Niraparib Niraparib->PARP Inhibits & Traps

Figure 2: Niraparib's Mechanism via Synthetic Lethality.

Comparative Performance Data

The distinct mechanisms of Axitinib and Niraparib are reflected in their biochemical potencies against their respective targets. This data is typically generated through in vitro enzymatic assays.

Compound Primary Target(s) Mechanism of Action Biochemical IC₅₀ Key Application
Axitinib VEGFR-1, -2, -3Tyrosine Kinase InhibitionVEGFR-1: 0.1 nMVEGFR-2: 0.2 nMVEGFR-3: 0.1-0.3 nM [10]Anti-Angiogenesis
Niraparib PARP-1, PARP-2PARP Inhibition & TrappingPARP-1: 3.8 nMPARP-2: 2.1 nM [11][12]Synthetic Lethality

Table 1: Comparative biochemical data for Axitinib and Niraparib. IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of inhibitor required to reduce enzyme activity by 50% in vitro.

Expert Insights: Structure, Selectivity, and Experimental Design

The success of both Axitinib and Niraparib highlights the chemical tractability of the indazole scaffold. By modifying the substitution patterns on the bicyclic core, medicinal chemists can achieve high potency and selectivity for vastly different enzyme active sites—from the ATP-binding pocket of a kinase to the NAD+ binding site of a PARP enzyme. [13][14]For instance, the indazole-3-carboxamide substructure is a key feature in many PARP inhibitors, including Niraparib, as it effectively mimics the nicotinamide moiety of NAD+. [15][16] When evaluating a novel indazole-based inhibitor like the hypothetical this compound, the primary scientific objective is to determine its target, potency, and selectivity. A logical experimental workflow is crucial for this characterization.

Workflow A Compound Synthesis (e.g., this compound) B Target Identification (e.g., Kinase Panel Screen) A->B C Biochemical Potency Assay (In Vitro IC₅₀ Determination) B->C D Binding Affinity & Kinetics (e.g., Surface Plasmon Resonance) C->D E Cellular Activity Assay (e.g., XTT/MTT for Viability/EC₅₀) C->E F Mechanism of Action Study (e.g., Western Blot for Pathway Markers) E->F G In Vivo Efficacy (Xenograft Models) F->G

Figure 3: General Experimental Workflow for Inhibitor Characterization.

Experimental Methodologies

The validation of any inhibitor relies on robust and reproducible experimental protocols. Below are standardized, step-by-step methodologies for key assays used to characterize compounds like Axitinib and Niraparib.

Protocol 1: In Vitro Kinase Activity Assay (Fluorescence-Based)

This protocol is a general framework for determining the IC₅₀ of an inhibitor against a specific protein kinase, relevant for compounds like Axitinib. [8] Objective: To measure the dose-dependent inhibition of a specific kinase by a test compound.

Principle: This assay measures the phosphorylation of a peptide substrate by a kinase. The detection is based on time-resolved fluorescence resonance energy transfer (TR-FRET), where a signal is generated when a terbium-labeled anti-phospho-specific antibody binds to the phosphorylated substrate. [8]Inhibition of the kinase results in a decreased FRET signal.

Materials:

  • Recombinant Kinase (e.g., VEGFR-2)

  • Biotinylated Peptide Substrate

  • Test Inhibitor (e.g., Axitinib) serially diluted in DMSO

  • Kinase Reaction Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

  • ATP solution

  • Stop/Detection Buffer containing EDTA, Streptavidin-XL665, and Terbium-labeled anti-phospho-antibody

  • 384-well low-volume microplates

Procedure:

  • Compound Plating: Dispense 50 nL of serially diluted test compound into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and peptide substrate in kinase reaction buffer. Add 5 µL of this mix to each well.

  • Initiate Reaction: Prepare an ATP solution in kinase buffer at 2x the final desired concentration (often near the Kₘ for ATP). Add 5 µL to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).

  • Stop Reaction: Add 10 µL of the Stop/Detection buffer to each well. This halts the enzymatic reaction and initiates the detection complex formation.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emissions at two wavelengths (e.g., 620 nm for Terbium and 665 nm for XL665).

  • Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: XTT Cell Viability Assay

This protocol measures the cytotoxic or cytostatic effects of an inhibitor on a cancer cell line. [17] Objective: To determine the EC₅₀ (half-maximal effective concentration) of a test compound on cell viability.

Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the water-soluble XTT reagent to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells. [17] Materials:

  • Cancer cell line of interest (e.g., BRCA-deficient ovarian cancer cells for Niraparib)

  • Complete cell culture medium

  • Test Inhibitor serially diluted in culture medium

  • XTT Labeling Reagent and Electron-Coupling Reagent

  • 96-well flat-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the test inhibitor. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Labeling: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C. The incubation time may require optimization based on cell type.

  • Data Acquisition: Gently shake the plate and measure the absorbance of the samples on a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength of ~660 nm should be used for background correction. [17]8. Analysis: Express the results as a percentage of the untreated control. Plot the percentage viability against the logarithm of inhibitor concentration and fit the data to determine the EC₅₀ value.

Conclusion

The indazole scaffold is a testament to the power of privileged structures in drug discovery. As demonstrated by the divergent mechanisms of Axitinib and Niraparib, this single core can be tailored to produce highly potent and selective inhibitors for entirely different classes of enzymes. Axitinib leverages the scaffold to block the ATP-binding site of VEGFR kinases, disrupting tumor angiogenesis. In contrast, Niraparib targets the NAD+ binding site of PARP enzymes, exploiting the concept of synthetic lethality to kill cancer cells with specific DNA repair defects.

For researchers investigating novel indazole derivatives, a systematic approach combining broad target screening, quantitative biochemical and cellular assays, and detailed mechanistic studies is essential. By understanding the principles and methodologies outlined in this guide, scientists can effectively profile new chemical entities and unlock the full therapeutic potential of the versatile indazole framework.

References

  • protocols.io. (2023). In vitro kinase assay. [Link]
  • Urology Textbook.
  • Couto, I., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(3), 599. [Link]
  • PubMed. (2009). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4052-4055. [Link]
  • Gour, J., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1435-1469. [Link]
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]
  • NIH. (2018). In vitro NLK Kinase Assay. [Link]
  • Patsnap Synapse. (2024).
  • Sonpavde, G., et al. (2012). Axitinib in Metastatic Renal Cell Carcinoma.
  • Patsnap Synapse. (2024).
  • PubMed. (2024). A review of poly(ADP-ribose)polymerase-1 (PARP1) role and its inhibitors bearing pyrazole or indazole core for cancer therapy. Biochemical Pharmacology, 222, 116045. [Link]
  • Escudier, B., & Gore, M. (2011). Axitinib for the Treatment of Metastatic Renal Cell Carcinoma. Drugs in R&D, 11(2), 113-125. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024).
  • Wang, H., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(11), 1461. [Link]
  • Roche.
  • Ng, K., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Oncology and Therapy, 9(2), 347-364. [Link]
  • springermedizin.de. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. [Link]
  • Bio-protocol. (2022). In vitro kinase assay. [Link]
  • ResearchGate. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. [Link]
  • PubMed. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry, 25(32), 3951-3977. [Link]
  • Puri, S., et al. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure, 1282, 135327. [Link]
  • Bixel, K., & Hays, J. L. (2017). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. Gynecologic Oncology, 147(2), 481-486. [Link]
  • Cytiva Life Sciences. Biacore SPR for small-molecule discovery. [Link]
  • Patsnap Synapse. (2024).
  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Cancer Research, 78(24), 6927-6938. [Link]
  • PubMed. (2018). A Comparative Pharmacokinetic Study of PARP Inhibitors Demonstrates Favorable Properties for Niraparib Efficacy in Preclinical Tumor Models. [Link]
  • Liu, N., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 296, 117867. [Link]
  • Elsayed, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12, 1435-1469. [Link]
  • PubMed. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 637-653. [Link]
  • BioWorld. (2025). Novel indazole-based inhibitor of polo-like kinase 4 against cancer. [Link]
  • University of York. Surface plasmon resonance. [Link]
  • Cytiva. Biacore™ systems in small molecule drug discovery. [Link]
  • Creative Biostructure. What is Biacore and How Does it Work? A Complete Guide to SPR Technology. [Link]
  • Cancer Cell International. (2023). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer.
  • RSC Publishing. (2021).

Sources

The Isomer Question: A Comparative Guide to the Biological Activity of 1H- and 2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Shanghai, China – January 7, 2026 – In the intricate world of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents.[1][2][3] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[1][4] While seemingly minor, the position of a single nitrogen-bound hydrogen dramatically alters the molecule's electronic properties and three-dimensional shape, leading to profound differences in biological activity. This guide offers an in-depth comparison of these two isomers, providing researchers, scientists, and drug development professionals with the critical insights and experimental data needed to navigate this crucial aspect of drug design.

The Foundational Difference: Structure and Physicochemical Properties

The distinction between 1H- and 2H-indazoles begins with their fundamental structure and stability. The 1H-tautomer, with its benzenoid structure, is thermodynamically more stable and is the predominant form in solution and the solid state.[1][4][5][6] The 2H-isomer possesses a less stable ortho-quinoid structure.[1] This inherent stability difference influences not only their synthesis and isolation but also their interaction with biological targets.

Property1H-Indazole2H-IndazoleSignificance in Drug Design
Structure BenzenoidOrtho-quinoidAffects aromaticity, electron distribution, and planarity.
Stability Thermodynamically more stableKinetically favored in some reactionsInfluences synthetic strategy and potential for in vivo isomerization.[5]
Hydrogen Bonding N1-H is a hydrogen bond donor N2 is a hydrogen bond acceptor Critically dictates binding modes with protein targets like kinases.
Dipole Moment Different magnitude and vectorDifferent magnitude and vectorImpacts solubility, membrane permeability, and overall ADME properties.

The most critical distinction for biological activity lies in their hydrogen bonding capabilities. The N1-H of the 1H-indazole can act as a crucial hydrogen bond donor, an interaction essential for anchoring the molecule in many enzyme active sites. Conversely, the 2H-indazole lacks this donor and instead presents the N2 atom as a hydrogen bond acceptor.

G 1H-Indazole 1H-Indazole 2H-Indazole 2H-Indazole 1H-Indazole->2H-Indazole Tautomerization

Caption: Tautomeric forms of the indazole scaffold.

A Tale of Two Isomers in Oncology: Kinase Inhibition

The differential activity of 1H- and 2H-indazoles is perhaps most starkly illustrated in the field of oncology, particularly in the development of protein kinase inhibitors.[7] Many successful kinase inhibitors, such as Axitinib and Pazopanib, are 1H-indazole derivatives.[4][7]

Case Study: Axitinib vs. a Hypothetical 2H-Isomer

Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). Its efficacy hinges on the ability of the 1H-indazole core to form a key hydrogen bond with the "hinge region" of the kinase's ATP-binding pocket.

  • 1H-Indazole (Axitinib): The N1-H atom acts as a hydrogen bond donor, anchoring the inhibitor to the backbone of a conserved glutamate residue in the kinase hinge. This interaction is a cornerstone of its high-affinity binding.

  • Hypothetical 2H-Isomer: A 2H-isomer of Axitinib would be unable to make this critical hydrogen bond donation. While other parts of the molecule would still interact with the active site, the loss of this key anchor would drastically reduce its inhibitory potency.

This principle holds true for numerous other kinase families, including fibroblast growth factor receptors (FGFRs) and epidermal growth factor receptors (EGFRs), where 1H-indazole derivatives have shown significant promise.[4]

G cluster_1H 1H-Indazole Binding cluster_2H 2H-Indazole Binding 1H_Molecule 1H-Indazole Inhibitor Hinge_1H Kinase Hinge Region (Glu residue) 1H_Molecule->Hinge_1H H-Bond (Donor-Acceptor) Potent_Inhibition High Affinity Binding Potent Inhibition Hinge_1H->Potent_Inhibition 2H_Molecule 2H-Indazole Isomer Hinge_2H Kinase Hinge Region (Glu residue) 2H_Molecule->Hinge_2H No H-Bond Donation Repulsive Interaction? Weak_Inhibition Low Affinity Binding Weak Inhibition Hinge_2H->Weak_Inhibition

Caption: Contrasting binding modes of 1H- and 2H-indazole isomers in a kinase active site.

Beyond Kinases: Exploring Diverse Therapeutic Landscapes

While kinase inhibition is a prominent example, the influence of indazole isomerism extends to a wide array of biological targets and therapeutic areas.[2][4][8]

  • Anti-inflammatory Activity: Both 1H- and 2H-indazole derivatives have been explored as anti-inflammatory agents, often targeting enzymes like cyclooxygenase-2 (COX-2).[9][10] The specific substitution patterns on the indazole core, in combination with the N-isomer, dictate the potency and selectivity. For instance, some 2H-indazole derivatives have shown dual antimicrobial and anti-inflammatory properties.[9]

  • Antiprotozoal and Antimicrobial Effects: Recent studies have highlighted the potential of 2H-indazole derivatives as potent agents against protozoa like Giardia intestinalis and Trichomonas vaginalis, in some cases exceeding the potency of the reference drug metronidazole.[9][11]

  • Neurological Disorders: The indazole scaffold is present in drugs targeting the central nervous system. Granisetron, a selective 5-HT3 receptor antagonist used as an antiemetic in chemotherapy, is a notable example of a 1H-indazole derivative.[1][3]

Comparative Biological Activity Data

Compound ClassTargetPredominantly Active IsomerRationale
Kinase InhibitorsVEGFR, FGFR, EGFR1H-IndazoleN1-H acts as a critical hydrogen bond donor to the kinase hinge region.[4]
Antiprotozoal AgentsG. intestinalis, E. histolytica2H-IndazoleSpecific SAR where the 2H-scaffold is more favorable for target interaction.[9]
5-HT3 AntagonistsSerotonin Receptor1H-IndazoleThe 1H-isomer provides the correct geometry and electronic profile for receptor binding.[1]
EP4 AntagonistsProstanoid EP4 Receptor2H-IndazoleStructure-activity relationship studies identified 2H-indazole-3-carboxamides as potent antagonists.[12]

Experimental Corner: A Workflow for Isomer Differentiation and Activity Assessment

For researchers synthesizing novel indazole derivatives, a robust experimental workflow is essential to distinguish between isomers and evaluate their biological activity. Synthetic routes often yield mixtures of N-1 and N-2 substituted products, making unambiguous characterization a critical first step.[5][13]

Step 1: Isomer Separation and Spectroscopic Characterization

  • Chromatography: Utilize column chromatography or HPLC to separate the 1H- and 2H-isomers.

  • NMR Spectroscopy: This is the most definitive technique for isomer assignment.

    • ¹H NMR: The chemical shift of the H-3 proton is a key indicator. It is typically more deshielded (appears at a higher chemical shift) in 2H-indazoles compared to 1H-indazoles.[13]

    • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also distinct between the two isomers.[5]

  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction provides the definitive structure.

G Start Synthesized Indazole Mixture Separation Chromatographic Separation (HPLC, Column) Start->Separation Isomer1 Isolated Isomer 1 Separation->Isomer1 Isomer2 Isolated Isomer 2 Separation->Isomer2 NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR Isomer2->NMR Assignment Assign Isomer Structure (1H vs. 2H) NMR->Assignment BioAssay Biological Activity Assay (e.g., Kinase Inhibition) Assignment->BioAssay Data Compare IC50 Values BioAssay->Data Conclusion Identify More Active Isomer Data->Conclusion

Caption: Experimental workflow for isomer separation, characterization, and biological evaluation.

Step 2: In Vitro Biological Assay Protocol (Example: Kinase Inhibition Assay)

This protocol outlines a typical homogeneous time-resolved fluorescence (HTRF) assay for measuring kinase inhibition.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Prepare serial dilutions of the purified 1H- and 2H-indazole isomers in DMSO.

    • Prepare solutions of the target kinase, biotinylated substrate peptide, and ATP at appropriate concentrations in assay buffer.

    • Prepare the detection mix containing Eu³⁺-cryptate labeled anti-phospho-antibody and XL665-conjugated streptavidin.

  • Assay Procedure:

    • In a 384-well low-volume plate, add 2 µL of the compound dilutions (or DMSO for control).

    • Add 4 µL of the kinase/substrate peptide mix.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of the HTRF detection mix.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665nm/620nm * 10,000).

    • Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isomer.

Implications for Drug Design: A Strategic Choice

The choice between a 1H- and 2H-indazole scaffold is not arbitrary; it is a critical strategic decision in drug design.

  • Target-Driven Design: For targets where a hydrogen bond donor is essential for high-affinity binding (e.g., the kinase hinge), the 1H-indazole is the logical starting point.

  • Exploring New Chemical Space: In cases where existing scaffolds show poor activity or off-target effects, switching to the 2H-isomer can unlock novel interactions and lead to improved selectivity and potency. The discovery of potent 2H-indazole-based antiprotozoals and EP4 antagonists are testaments to this strategy.[9][12]

  • Physicochemical Properties: The differences in stability, solubility, and metabolism between the isomers can be leveraged to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Indazole Derivatives in Modern Drug Discovery.
  • Hu, Y., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(19), 3463.
  • Rivera, G., et al. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 26(11), 3334.
  • Khan, I., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Organic Chemistry Portal. 2H-Indazole synthesis.
  • Ahmad, S., et al. (2023). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar.
  • Li, J., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(9), 6218-6238.
  • Gobbi, S., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(4), 323-336.
  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30163-30195.
  • Gonçalves, M. S. T., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(3), 1079-1096.
  • ResearchGate. Synthesis of 2‐aryl‐2H‐indazole from 1H‐indazole.
  • ResearchGate. Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Hilaris Publisher. Therapeutic and synthetic approach towards indazole.
  • Royal Society of Chemistry. Recent advances in C–H functionalization of 2H-indazoles.
  • Perez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2130.
  • ResearchGate. Synthesis of 1H‐indazole derivatives.
  • ResearchGate. Synthesis of a 2H‐indazole‐derived library using the one‐pot–one‐step...
  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.
  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Singh, P., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 7(9), 3577-3589.
  • Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • ResearchGate. Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review.
  • ResearchGate. Structure of 1H-and 2H-indazoles.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Bromo-2,3-dimethyl-2H-indazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a well-established privileged scaffold in medicinal chemistry, forming the foundation of numerous potent kinase inhibitors.[1] A notable example is Pazopanib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma, which features a 2,3-dimethyl-2H-indazole moiety.[2][3] The insights gleaned from Pazopanib and other indazole analogs provide a valuable lens through which to predict and understand the SAR of the 7-bromo-2,3-dimethyl-2H-indazole series.

Comparative Kinase Inhibition Profile: An Inferred SAR Analysis

The following analysis is based on established SAR trends for indazole-based kinase inhibitors, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and a known target of Pazopanib.[4][5] The data presented in Table 1 is representative and designed to illustrate the anticipated impact of substitutions at key positions on the this compound scaffold.

Table 1: Representative Structure-Activity Relationship Data for this compound Analogs against VEGFR-2

Compound IDR1 (Substitution at the 6-position amino linker)R2 (Substitution on the pyrimidine ring)Inferred VEGFR-2 IC50 (nM)Rationale/Comments
LEAD-001 HH>1000The unsubstituted core is expected to have minimal activity.
LEAD-002 4-methyl-3-sulfonamidophenylH50-100The sulfonamide group is a key pharmacophore, likely forming important hydrogen bond interactions in the kinase hinge region, significantly improving potency. This is analogous to the structure of Pazopanib.[2]
LEAD-003 4-methyl-3-sulfonamidophenyl-CH310-50Addition of a methyl group on the pyrimidine ring can enhance binding through favorable hydrophobic interactions in the ATP-binding pocket, as seen in Pazopanib.[2]
LEAD-004 4-chloro-3-sulfonamidophenyl-CH320-70Substitution of methyl with a chloro group on the phenyl ring may slightly alter electronic properties and steric interactions, potentially leading to a modest change in potency.
LEAD-005 4-methyl-3-carboxamidophenyl-CH3100-500Replacing the sulfonamide with a carboxamide group is likely to reduce potency, as the sulfonamide's specific geometry and electronic properties are often crucial for optimal hinge binding.
LEAD-006 4-methylphenyl-CH3>500Removal of the sulfonamide group significantly reduces activity, highlighting its critical role as a pharmacophore.

Causality Behind Experimental Choices in SAR-Guided Drug Design

The design of this hypothetical series of analogs is rooted in established principles of medicinal chemistry, particularly the optimization of interactions within the ATP-binding site of kinases.

  • The Indazole Scaffold as a Hinge-Binding Motif: The 2,3-dimethyl-2H-indazole core serves as a rigid scaffold that orients substituents into the active site of the kinase. The nitrogen atoms of the pyrazole ring are often involved in crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of inhibitor binding.

  • The 6-Amino Linker: The amino group at the 6-position of the indazole provides a vector for introducing larger substituents that can probe deeper into the ATP-binding pocket and interact with specific amino acid residues, thereby enhancing potency and selectivity.

  • The Sulfonamide Moiety: As demonstrated by Pazopanib, the sulfonamide group is a critical pharmacophore.[2] It acts as both a hydrogen bond donor and acceptor, forming a bidentate interaction with the kinase hinge region. Modifications to this group are likely to have a significant impact on activity.

  • The 7-Bromo Substituent: The bromine atom at the 7-position is expected to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. It can also engage in halogen bonding or other non-covalent interactions within the active site, potentially modulating potency and selectivity. Further exploration of different halogens or other small lipophilic groups at this position would be a logical next step in lead optimization.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound scaffold and for the in vitro evaluation of its analogs as kinase inhibitors.

General Synthesis of this compound Analogs

The synthesis of the target compounds can be achieved through a multi-step sequence, leveraging established methods for the construction of substituted indazoles.[1]

Diagram 1: Synthetic Workflow for this compound Analogs

G start Starting Material: 2-Bromo-6-nitrotoluene step1 Step 1: Methylation of Amine start->step1 e.g., Formaldehyde, NaBH(OAc)3 step2 Step 2: Reduction of Nitro Group step1->step2 e.g., SnCl2, HCl step3 Step 3: Diazotization and Cyclization step2->step3 e.g., NaNO2, H+ step4 Step 4: N-Alkylation step3->step4 e.g., CH3I, K2CO3 step5 Step 5: Palladium-catalyzed Cross-Coupling step4->step5 e.g., Substituted pyrimidine, Pd catalyst end_product Final Product: This compound Analog step5->end_product

Caption: General synthetic workflow for the preparation of this compound analogs.

Step-by-Step Protocol:

  • Synthesis of 2,3-dimethyl-6-nitro-2H-indazole: A general procedure involves the methylation of 3-methyl-6-nitro-1H-indazole with a methylating agent such as dimethyl carbonate in the presence of a base like triethylenediamine (DABCO) in a suitable solvent like DMF.[6]

  • Reduction of the Nitro Group: The nitro group of 2,3-dimethyl-6-nitro-2H-indazole is reduced to an amine. A common method is the use of tin(II) chloride in the presence of concentrated hydrochloric acid.[7]

  • Introduction of the 7-Bromo Substituent: While a direct bromination of the 2,3-dimethyl-2H-indazol-6-amine might be challenging due to the directing effects of the substituents, a plausible route involves starting from a pre-brominated precursor. Alternatively, a Sandmeyer-type reaction on a 7-amino-2,3-dimethyl-2H-indazole intermediate could be employed.

  • Palladium-Catalyzed Cross-Coupling: The 6-amino-7-bromo-2,3-dimethyl-2H-indazole intermediate can then be coupled with a suitably substituted pyrimidine derivative (e.g., a chloropyrimidine) using a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos) in the presence of a base (e.g., Cs2CO3). This Buchwald-Hartwig amination reaction is a standard method for forming the C-N bond linking the indazole and pyrimidine rings.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs, a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay is a robust and high-throughput method.[8][9] This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

Diagram 2: Workflow for the In Vitro Kinase Inhibition Assay

G start Prepare Serial Dilutions of Test Compounds step1 Add Kinase and Substrate to Assay Plate start->step1 step2 Initiate Kinase Reaction with ATP step1->step2 step3 Incubate at Room Temperature step2->step3 step4 Stop Reaction and Deplete ATP with ADP-Glo™ Reagent step3->step4 step5 Convert ADP to ATP and Generate Luminescent Signal step4->step5 end Measure Luminescence and Calculate IC50 step5->end

Caption: Workflow for determining the IC50 values of test compounds using a luminescence-based kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a 384-well plate, add the kinase (e.g., recombinant human VEGFR-2), the kinase substrate (e.g., a generic peptide substrate), and the test compound dilutions.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are then calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Context: VEGFR-2

The Vascular Endothelial Growth Factor (VEGF) signaling pathway plays a crucial role in angiogenesis, the formation of new blood vessels.[10] VEGFR-2 is the primary receptor that mediates the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[11][12] Dysregulation of this pathway is a hallmark of many cancers, making VEGFR-2 a key target for anti-cancer therapies.[13]

Diagram 3: Simplified VEGFR-2 Signaling Pathway

G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding and Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation Migration Cell Migration VEGFR2->Migration RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Survival Cell Survival AKT->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified overview of the VEGFR-2 signaling cascade leading to key cellular responses.

Inhibitors based on the this compound scaffold are designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This blockade of VEGFR-2 signaling can inhibit tumor angiogenesis, thereby restricting tumor growth and metastasis.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the well-established structure-activity relationships of related indazole-based compounds, such as Pazopanib, researchers can rationally design and synthesize analogs with potentially high potency and selectivity. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these compounds. Further investigation into the impact of various substituents on the indazole core and its appended functionalities will be crucial in optimizing the pharmacological profile of this exciting class of molecules. The ultimate goal is the development of next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Synthesis of 2H-Indazoles. Synthesis, 54(15), 3215-3226. [Link]
  • Fallah, A., Sadeghinia, A., & Kahroba, H. (2019). Molecular basis of VEGFR-2-mediated physiological function and pathological role. Frontiers in Cell and Developmental Biology, 7, 34. [Link]
  • Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502. [Link]
  • Kumar, P., Kumar, S., & Misra, R. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(2), 131–139. [Link]
  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
  • Singh, P., & Kaur, M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 986-1017. [Link]
  • Feldman, R. I., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3584-3588. [Link]
  • Movassaghi, M., & Schmidt, M. A. (2007). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Organic Letters, 9(10), 1935-1938. [Link]
  • Garg, N. K., & Houk, K. N. (2009). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Journal of the American Chemical Society, 131(49), 17730-17731. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Pazopanib hydrochloride. Oncolytic, angiogenesis inhibitor, VEGFR-2 tyrosine kinase inhibitor. [Link]
  • Heath, V. L., & Harris, A. L. (2010). Pazopanib and anti-VEGF therapy. Expert Opinion on Therapeutic Targets, 14(4), 437-447. [Link]
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • Hamberg, P., et al. (2010). (Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor. The Oncologist, 15(5), 537-547. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines.
  • He, M., et al. (2016). Overview of fundamental study of pazopanib in cancer. Cancer Chemotherapy and Pharmacology, 77(4), 669-678. [Link]
  • Verheul, H. M., & Pinedo, H. M. (2010). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 15(5), 537-547. [Link]

Sources

A Comparative Analysis of Bromo- versus Fluoro-Substituted Indazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Properties, and Biological Activity

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the indole ring system and engage in key biological interactions.[1][2][3] Halogenation of the indazole nucleus is a cornerstone strategy in drug design, profoundly influencing a molecule's physicochemical properties and pharmacological profile. Among the halogens, bromine and fluorine are frequently employed, yet they impart vastly different characteristics to the parent molecule.

This guide provides an in-depth comparative analysis of bromo- and fluoro-substituted indazoles. We will move beyond a simple recitation of facts to explore the causal relationships between the choice of halogen and the resulting synthetic strategies, physicochemical behavior, and biological outcomes. This content is intended for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions in the design and synthesis of novel indazole-based therapeutics.

Part 1: A Tale of Two Syntheses: Divergent Pathways to Halogenation

The introduction of bromine versus fluorine onto an indazole ring necessitates fundamentally different synthetic approaches. This divergence is dictated by the inherent reactivity of the halogens and the indazole nucleus.

Synthesis of Bromo-Substituted Indazoles

Bromination of indazoles is typically achieved through direct electrophilic aromatic substitution on the pre-formed indazole core. The C3 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[4]

Causality Behind Experimental Choices:

  • Reagent Selection: N-bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it is a solid, easier to handle, and generates bromine in situ, allowing for better control of stoichiometry and reducing the formation of over-brominated byproducts.[4][5]

  • Regioselectivity: While the C3 position is kinetically favored, mixtures of regioisomers (e.g., 3,5-dibromo, 3,7-dibromo) can form, particularly if more than one equivalent of the brominating agent is used or if the reaction conditions are harsh.[4][6]

  • Solvent and pH Control: The choice of solvent and control of pH are critical. Neutral or basic conditions favor the deprotonated indazole anion, which is highly reactive at the C3 position. Acidic conditions can lead to the formation of the indazolium cation, which may alter the substitution pattern, potentially favoring bromination at the C5 and C7 positions.[4] Performing the reaction in water or ethanol can offer a greener and highly selective alternative.[5]

G cluster_0 Synthesis of Bromo-Indazoles Indazole Core Indazole Core Reaction Direct Electrophilic Aromatic Substitution Indazole Core->Reaction Brominating Agent NBS or Br₂ Brominating Agent->Reaction Product 3-Bromo-Indazole Reaction->Product Controlled Stoichiometry Neutral/Basic pH Side_Products Di/Tribromo-Indazoles Other Regioisomers Reaction->Side_Products Excess Reagent Acidic pH

Caption: Synthetic pathway for bromo-indazoles via direct halogenation.

Synthesis of Fluoro-Substituted Indazoles

In stark contrast, direct electrophilic fluorination of an indazole is rarely feasible due to the extreme reactivity of fluorinating agents and the potential for decomposition. Therefore, fluoro-indazoles are almost exclusively synthesized by constructing the indazole ring from an already fluorinated precursor.[3][7]

Causality Behind Experimental Choices:

  • Starting Material is Key: The synthesis begins with a commercially available, fluorinated building block, such as a fluoro-substituted aniline or benzoic acid.[3][7][8] This "bottom-up" approach ensures the precise placement of the fluorine atom from the outset.

  • Ring-Forming Reactions: Classical indazole synthesis methods, such as the Davis-Beirut reaction or cyclization of o-azidobenzaldehydes, are then applied to the fluorinated precursor to construct the heterocyclic ring.[7]

This fundamental difference in synthetic strategy has significant implications for library synthesis and lead optimization. While diversifying bromo-indazoles can be achieved late-stage, diversification of fluoro-indazoles requires planning from the very beginning of the synthetic sequence.

Part 2: Physicochemical Properties - The Halogen's Fingerprint

The substitution of a hydrogen atom with bromine or fluorine dramatically alters a molecule's electronic and steric profile, which in turn impacts its key physicochemical properties relevant to drug development.[9][10]

PropertyBromine SubstitutionFluorine SubstitutionRationale & Implication
Size (Van der Waals Radius) ~1.85 Å~1.47 ÅBromine is significantly larger, potentially causing steric clashes in a protein binding pocket but also enabling stronger van der Waals interactions.
Electronegativity (Pauling) 2.963.98Fluorine's high electronegativity can lower the pKa of nearby acidic/basic groups and create strong, specific dipole interactions or hydrogen bonds with protein residues.[11]
Lipophilicity (LogP) Increases LogP significantlyCan increase or decrease LogPBromine is lipophilic. Fluorine's effect is context-dependent; while a single F can increase lipophilicity, strategic placement can shield a molecule from hydration, or in other cases, the strong C-F dipole can increase polarity.[9][11]
Metabolic Stability C-Br bond is a potential site for metabolic cleavage.C-F bond is exceptionally strong and resistant to metabolic cleavage.Fluorine is often installed at a metabolically labile position to block oxidative metabolism, thereby increasing the drug's half-life.[12]
Aqueous Solubility Generally decreases solubility.Effect is variable.The significant increase in lipophilicity from bromine often reduces solubility. Fluorine's impact is more subtle and depends on its influence on the overall crystal lattice energy and polarity.[10]
Halogen Bonding Strong halogen bond donor.Weak halogen bond donor.Bromine's polarized and electron-deficient σ-hole allows it to act as a strong halogen bond donor, a specific and directional interaction increasingly utilized in rational drug design.[13]

Part 3: Biological Activity & Structure-Activity Relationships (SAR)

The choice between bromine and fluorine is ultimately guided by the desired biological outcome. The distinct properties of each halogen translate into different structure-activity relationships (SAR).

Bromo-Indazoles in Action

The larger size and halogen-bonding capability of bromine often make it a key player in achieving potency through specific interactions within a binding site.

  • Anticancer Activity: A series of 4-bromo-1H-indazole derivatives were identified as inhibitors of the bacterial cell division protein FtsZ, a target for novel antibiotics.[1] In another study, 6-bromo-1H-indazole was a key scaffold for developing potent anticancer agents, with the bromo-substituent contributing to activity against various cancer cell lines.[2][3] The SAR for some anticancer indazoles revealed that bromo substitutions can have diverse effects, sometimes enhancing potency.[14]

  • Enzyme Inhibition: In the development of inhibitors for the IDO1 enzyme, 3-substituted 1H-indazoles featuring a bromine atom on the indazole core were found to be potent, with IC50 values in the nanomolar range.[1]

Fluoro-Indazoles in Action

Fluorine is often referred to as a "superstar" in medicinal chemistry for its ability to fine-tune properties, enhance metabolic stability, and improve bioavailability.[12]

  • Kinase Inhibition: A compelling example is seen in Rho kinase (ROCK1) inhibitors. A 6-fluoroindazole derivative (compound 52) showed a dramatic increase in potency (IC50 = 14 nM) and oral bioavailability (61%) compared to its 4-fluoro analogue (compound 51, IC50 = 2500 nM).[12] This highlights the profound impact of positional fluorination.

  • Anti-inflammatory Activity: A 6-fluoroindazole scaffold was developed as a potent and selective antagonist of the TRPA1 cation channel, a target for treating inflammatory conditions. The compound demonstrated in vivo anti-inflammatory activity and possessed moderate oral bioavailability.[12]

  • Improving Cellular Activity: In a series of FGFR inhibitors, the introduction of fluorine substituents was a key strategy to improve cellular activity, leading to compounds with low nanomolar IC50 values.[1]

G cluster_1 Drug Discovery Workflow: Halogenated Indazoles Start Target Identification & Validation Design Scaffold Selection: Indazole Start->Design Halogen_Choice Halogen Choice: Bromo vs. Fluoro? Design->Halogen_Choice Synth_Br Synthesis of Bromo-Indazole Library Halogen_Choice->Synth_Br Focus on Potency, Halogen Bonding Synth_F Synthesis of Fluoro-Indazole Library Halogen_Choice->Synth_F Focus on Bioavailability, Metabolic Stability Screening In Vitro Screening (Potency, Selectivity) Synth_Br->Screening Synth_F->Screening DMPK ADME/Tox Profiling (Metabolic Stability, PK) Screening->DMPK Lead_Opt Lead Optimization DMPK->Lead_Opt Lead_Opt->Halogen_Choice Re-design Candidate Preclinical Candidate Lead_Opt->Candidate Favorable Profile

Caption: A decision workflow for selecting bromo- vs. fluoro-indazoles.

Part 4: Experimental Protocols

To provide a practical context, the following are representative, detailed protocols for the synthesis of a bromo- and a fluoro-substituted indazole.

Protocol 1: Synthesis of 3-Bromo-4-nitro-1H-indazole

This protocol is adapted from a standard electrophilic bromination procedure.[4]

Objective: To synthesize 3-bromo-4-nitro-1H-indazole via direct bromination of 4-nitro-1H-indazole.

Materials:

  • 4-nitro-1H-indazole (1.0 eq)

  • Sodium acetate (1.0 eq)

  • Acetic acid

  • Chloroform

  • Bromine (1.05 eq)

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add sodium acetate (1.0 eq) and 4-nitro-1H-indazole (1.0 eq).

  • Solvent Addition: Add acetic acid (e.g., 5 mL per gram of indazole) and chloroform (e.g., 5 mL per gram of indazole) to the flask. Stir the mixture to form a suspension.

  • Prepare Bromine Solution: In a separate container, carefully prepare a solution of bromine (1.05 eq) in a small amount of acetic acid.

    • Causality Note: Preparing a dilute solution of bromine and adding it dropwise allows for precise control over the reaction stoichiometry and helps dissipate heat, minimizing side reactions.

  • Bromination: Transfer the bromine solution to an addition funnel and add it dropwise to the stirred reaction mixture over several hours. Maintain the internal temperature below 25 °C using an ice bath if necessary.

  • Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature. Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Work-up: Concentrate the mixture under reduced pressure to remove the chloroform and excess acetic acid.

  • Precipitation and Filtration: Add a sufficient amount of water to the resulting solid residue. Stir for 30 minutes to break up any clumps.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any remaining salts and acetic acid.

  • Drying: Dry the product under vacuum to yield 3-bromo-4-nitro-1H-indazole.

Protocol 2: Synthesis of 7-Fluoro-1H-indazole

This protocol is a multi-step synthesis starting from a fluorinated aniline precursor, adapted from published methods.[7]

Objective: To synthesize 7-fluoro-1H-indazole from 2-fluoro-6-methylaniline.

Step 1: Acetylation

  • Dissolve 2-fluoro-6-methylaniline (1.0 eq) in ethyl acetate in a three-necked flask.

  • Cool the solution to 0 °C with an ice bath.

  • Slowly add acetic anhydride (1.0 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir for 30 minutes at 0-5 °C.

  • Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide.

Step 2: Cyclization/Ring Closure

  • This step often involves diazotization followed by cyclization, a process requiring careful handling of potentially unstable intermediates. A common method involves treating the acetylated intermediate with an agent like isoamyl nitrite in an appropriate solvent and heating to induce ring closure. This forms an N-acetylated indazole.

    • Causality Note: The N-acetyl group protects the nitrogen during the reaction and can be removed in a subsequent step. This "protecting group strategy" is common in heterocyclic synthesis to direct reactivity.

Step 3: Deprotection

  • Dissolve the intermediate N-acetyl-7-fluoro-indazole in a solvent like methanol.

  • Add a base, such as aqueous ammonia or sodium hydroxide, to hydrolyze the acetyl group.

  • Heat the mixture gently (e.g., 40 °C) for 2 hours.

  • Remove the solvent under reduced pressure. The product may precipitate upon cooling.

  • Isolate the solid by filtration, wash with cold water, and dry to yield 7-fluoro-1H-indazole.

Conclusion

The choice between bromo- and fluoro-substitution on an indazole scaffold is a critical decision in drug design, with profound consequences for synthesis, physicochemical properties, and biological activity. Bromine offers a direct route to functionalization and the potential for powerful halogen bonding interactions, often driving potency. Fluorine provides a tool for enhancing metabolic stability and bioavailability, requiring a more deliberate synthetic strategy but often yielding compounds with superior drug-like properties. A thorough understanding of these divergent characteristics, from the synthetic route to the final biological effect, empowers medicinal chemists to rationally design the next generation of indazole-based therapeutics.

References

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). RSC Advances.
  • One-pot synthesis of 3-bromo-2H-indazole 6. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Institute of Chemistry of Clermont-Ferrand.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2023). Future Journal of Pharmaceutical Sciences.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
  • Synthesis of 3-Bromo-indazole. (n.d.). Benchchem.
  • What is the synthesis of 7-Fluoro Indazole?. (n.d.). Guidechem.
  • Different biological activities reported with Indazole derivatives. (n.d.).
  • The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. (1988). Journal of Pharmacy and Pharmacology.
  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Deriv
  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (2022). Chemistry – A European Journal.
  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (2022). Chemistry.
  • Indazole studies. 3. The bromination of 2-phenyl-2H-indazole. Formation and structure determination of mono-, di-, and tribromo-2-phenyl-2H-indazoles. (1984). The Journal of Organic Chemistry.
  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Journal of Developing Drugs.

Sources

A Comparative Biological Evaluation of Indazole-Based Anticancer Agents Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of the biological efficacy of a representative indazole-based anticancer compound against established chemotherapeutic agents, doxorubicin and cisplatin. Drawing upon established methodologies and publicly available data on indazole derivatives, this document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and interpret preclinical anticancer drug evaluation studies.

Introduction: The Emerging Role of Indazole Scaffolds in Oncology

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved small molecule anticancer drugs.[1][2][3] This heterocyclic motif has garnered significant attention due to the diverse biological activities exhibited by its derivatives, including potent antitumor properties.[2][4][5] The therapeutic potential of indazole compounds stems from their ability to modulate various cellular pathways implicated in cancer progression.[2][3] This guide will focus on a comparative analysis of a representative indazole derivative against two widely used and mechanistically distinct anticancer drugs: doxorubicin and cisplatin.

Doxorubicin , an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens.[6] Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[6][7][8][][10] Cisplatin , a platinum-based drug, exerts its cytotoxic effects by forming DNA adducts, which obstruct DNA replication and transcription, ultimately triggering cell death.[11][12][13][14]

This guide will present a framework for the biological evaluation of novel indazole compounds, using a hypothetical derivative, "7-Bromo-2,3-dimethyl-2H-indazole," as a placeholder for a representative of this promising class of anticancer agents. The subsequent sections will detail the in vitro and in vivo methodologies for a comparative assessment of its efficacy against doxorubicin and cisplatin.

In Vitro Comparative Efficacy Assessment

A hierarchical in vitro testing strategy is fundamental for the initial evaluation of a novel anticancer compound.[15] This typically involves assessing cytotoxicity across a panel of cancer cell lines, followed by mechanistic assays to elucidate the mode of action.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the indazole derivative, doxorubicin, and cisplatin for 48-72 hours. Include a vehicle-only control.

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit cell growth by 50%.[16]

Data Presentation: Comparative IC50 Values

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
This compoundHypothetical DataHypothetical DataHypothetical Data
DoxorubicinLiterature ValueLiterature ValueLiterature Value
CisplatinLiterature ValueLiterature ValueLiterature Value
Elucidating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis

Following the determination of cytotoxic activity, it is crucial to investigate the underlying mechanism of cell death. Many anticancer agents, including indazole derivatives, induce apoptosis (programmed cell death).[1][18]

Experimental Workflow: Apoptosis and Cell Cycle Analysis

Caption: Workflow for Apoptosis and Cell Cycle Analysis.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Staining: Harvest the cells and stain with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters necrotic or late apoptotic cells with compromised membranes).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with PI.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

In Vivo Efficacy Evaluation in Animal Models

In vivo studies are essential to validate the in vitro findings and to assess the therapeutic potential of a compound in a more complex biological system.[15][20][21] Human tumor xenograft models in immunocompromised mice are commonly used for this purpose.[20][21][22]

Experimental Design: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 4T1 breast cancer cells) into the flank of immunocompromised mice (e.g., nude mice).[1][18]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment groups: vehicle control, this compound, doxorubicin, and cisplatin. Administer the treatments via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

  • Monitoring: Monitor tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, and biomarker analysis).

Data Presentation: Tumor Growth Inhibition

Treatment GroupAverage Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle ControlHypothetical Data-
This compoundHypothetical DataCalculated Value
DoxorubicinHypothetical DataCalculated Value
CisplatinHypothetical DataCalculated Value

Comparative Mechanistic Insights

Understanding the molecular mechanisms by which a novel compound exerts its anticancer effects is critical for its further development. Western blotting can be employed to investigate the modulation of key signaling proteins.

Signaling Pathways in Cancer

G cluster_0 Indazole Derivative cluster_1 Doxorubicin cluster_2 Cisplatin cluster_3 Cellular Targets & Pathways cluster_4 Cellular Outcome Indazole This compound ROS ↑ Reactive Oxygen Species (ROS) Indazole->ROS Mito ↓ Mitochondrial Membrane Potential Indazole->Mito Bax ↑ Bax Indazole->Bax Bcl2 ↓ Bcl-2 Indazole->Bcl2 Dox Doxorubicin DNA_damage DNA Damage Dox->DNA_damage Top2 Topoisomerase II Inhibition Dox->Top2 Cis Cisplatin DNA_adducts DNA Adducts Cis->DNA_adducts Caspase ↑ Cleaved Caspase-3 ROS->Caspase Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Bax->Apoptosis Bcl2->Apoptosis DNA_damage->Apoptosis Top2->DNA_damage DNA_adducts->DNA_damage

Caption: Putative Mechanisms of Action of Anticancer Agents.

Protocol: Western Blotting

  • Protein Extraction: Lyse the treated cells and extract the total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate.

Conclusion and Future Directions

This guide has outlined a systematic approach for the comparative biological evaluation of a novel indazole-based anticancer agent against the standard chemotherapeutics, doxorubicin and cisplatin. The described in vitro and in vivo methodologies provide a robust framework for assessing efficacy and elucidating the mechanism of action. Future studies should aim to expand the panel of cancer cell lines, investigate the compound's effect on other cellular processes such as migration and invasion, and explore its potential in combination therapies. The promising anticancer activity of the indazole scaffold warrants further investigation to develop more effective and targeted cancer therapies.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers. [Link]
  • Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. Journal of Clinical Medicine. [Link]
  • Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics. [Link]
  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Journal of Developing Drugs. [Link]
  • What is the mechanism of Cisplatin?
  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiprolifer
  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
  • Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. Cancers. [Link]
  • Review of the toxicological mechanism of anticancer drug cispl
  • Doxorubicin. Cancer Research UK. [Link]
  • Summary of the action mechanism of cisplatin. (A) Mechanism of action...
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry. [Link]
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles. PubMed. [Link]
  • Recent Advances in the Development of Indazole‐based Anticancer Agents. Archiv der Pharmazie. [Link]
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • IN VIVO Screening Models of Anticancer Drugs. Semantic Scholar. [Link]
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
  • Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer p
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Pharmacognosy Research. [Link]
  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
  • The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. [Link]
  • The Anticancer Activity of Indazole Compounds: A Mini Review.

Sources

A Researcher's Guide to In Vitro Target Engagement for 7-Bromo-2,3-dimethyl-2H-indazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher embarking on the journey of elucidating the mechanism of action for a novel small molecule like 7-Bromo-2,3-dimethyl-2H-indazole, the confirmation of direct target engagement is a critical milestone. This guide provides a comparative overview of leading in vitro target engagement assays, offering insights into their principles, practical applications, and the strategic rationale for their deployment in a drug discovery cascade. We will explore how to move from initial target identification in a complex cellular environment to precise biophysical characterization of the molecule-target interaction.

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including the potential to act as kinase inhibitors and anti-inflammatory agents.[1][2] However, for a specific derivative such as this compound, empirical validation of its molecular target(s) is paramount. This guide will equip you with the knowledge to select and implement the most appropriate assays to achieve this.

From Cellular Context to Biophysical Certainty: A Strategic Workflow

A robust target validation and characterization workflow often begins with methods that can identify target engagement within a more physiologically relevant setting, such as a cell lysate or intact cells, and then progresses to more quantitative, biophysical methods using purified components. This staged approach ensures that the observed interactions are not artifacts of an oversimplified system and allows for a comprehensive understanding of the binding event.

G cluster_0 Cellular Environment cluster_1 Purified System CETSA Cellular Thermal Shift Assay (CETSA) SPR Surface Plasmon Resonance (SPR) CETSA->SPR Target Hit Confirmation & Kinetics ITC Isothermal Titration Calorimetry (ITC) CETSA->ITC Thermodynamic Validation FP Fluorescence Polarization (FP) CETSA->FP High-Throughput Screening

Caption: A strategic workflow for target engagement studies, moving from cellular assays to biophysical characterization.

Comparative Analysis of Key In Vitro Target Engagement Assays

Here, we compare four powerful techniques for assessing the interaction of this compound with its potential protein targets.

Assay Principle Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[3][4]Target engagement in cells/lysates, apparent melting temperature (Tm) shift.Label-free, works in a cellular context, can identify direct and downstream targets.[5][6]Indirect measure of binding, lower throughput for Western blot-based detection.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[7][8]Binding affinity (KD), association (ka) and dissociation (kd) rates.Real-time, label-free, provides kinetic information, high sensitivity.[9][10]Requires protein immobilization which may affect activity, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[11][12]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Label-free, in-solution measurement, provides a complete thermodynamic profile.[13]Requires larger amounts of protein and compound, lower throughput, sensitive to buffer mismatches.
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[14][15]Binding affinity (KD), IC50 values in a competitive format.Homogeneous assay, high-throughput, requires small sample volumes.[16][17]Requires a fluorescent label, potential for interference from fluorescent compounds.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is designed for the initial identification of target engagement in a cellular lysate.

1. Cell Culture and Lysis:

  • Culture a relevant cell line to ~80% confluency.

  • Harvest cells and wash with PBS.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl, NaCl, protease inhibitors) and lyse by sonication or freeze-thaw cycles.

  • Clarify the lysate by centrifugation to remove cell debris.

2. Compound Incubation:

  • Aliquot the cell lysate into PCR tubes.

  • Add this compound to the desired final concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate at room temperature for a specified time (e.g., 30 minutes).

3. Thermal Challenge:

  • Place the tubes in a thermal cycler with a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes).[3]

  • Include a non-heated control.

4. Separation of Soluble and Aggregated Proteins:

  • Cool the samples to room temperature.

  • Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

5. Protein Quantification:

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the abundance of the putative target protein in the soluble fraction by Western blot or other protein detection methods.

G cluster_0 CETSA Workflow A Cell Lysate Preparation B Incubate with This compound A->B C Thermal Gradient (e.g., 40-70°C) B->C D Centrifugation to Pellet Aggregates C->D E Collect Supernatant (Soluble Proteins) D->E F Western Blot Analysis E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Surface Plasmon Resonance (SPR)

This protocol outlines the steps for quantitative kinetic analysis of the interaction between this compound and a purified target protein.

1. Protein Immobilization:

  • Select a suitable sensor chip (e.g., CM5 for amine coupling).

  • Activate the sensor surface using a mixture of EDC and NHS.

  • Inject the purified target protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

  • Deactivate excess reactive groups with ethanolamine.

2. Assay Development:

  • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

  • Perform a kinetic titration by injecting the compound at increasing concentrations over the immobilized protein surface.

  • Include a reference flow cell (e.g., activated and deactivated without protein) to subtract non-specific binding.

3. Data Analysis:

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

G cluster_1 SPR Workflow A Immobilize Purified Target Protein on Sensor Chip B Inject Dilution Series of This compound A->B C Monitor Binding in Real-Time B->C D Regenerate Sensor Surface C->D E Fit Sensorgrams to Determine Kinetic Parameters C->E

Caption: A streamlined workflow for Surface Plasmon Resonance (SPR) analysis.

Isothermal Titration Calorimetry (ITC)

This protocol describes the thermodynamic characterization of the binding interaction.

1. Sample Preparation:

  • Dialyze the purified target protein and dissolve this compound in the same buffer to minimize buffer mismatch effects.

  • Accurately determine the concentrations of the protein and compound.

2. ITC Experiment:

  • Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Perform a control titration of the compound into the buffer alone to determine the heat of dilution.

3. Data Analysis:

  • Integrate the heat pulses and subtract the heat of dilution.

  • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

G cluster_2 ITC Workflow A Prepare Protein and Compound in Matched Buffer B Titrate Compound into Protein Solution A->B C Measure Heat Changes B->C D Fit Binding Isotherm C->D E Determine Thermodynamic Parameters D->E

Caption: An overview of the Isothermal Titration Calorimetry (ITC) experimental workflow.

Conclusion and Recommendations

For a novel compound like this compound, a multi-faceted approach to target engagement is recommended. The Cellular Thermal Shift Assay (CETSA) serves as an excellent starting point to identify potential targets in a native-like environment.[5][18] Following target identification, orthogonal, biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable for validating the interaction and providing quantitative insights into the binding kinetics and thermodynamics.[19][] Fluorescence-based assays, like Fluorescence Polarization, can be valuable for higher-throughput screening if a suitable fluorescent probe is available or can be developed.[16][21]

By strategically combining these powerful in vitro assays, researchers can build a comprehensive and compelling case for the direct molecular target of this compound, paving the way for further mechanistic studies and drug development efforts.

References

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PubMed Central
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - Frontiers
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC - NIH
  • Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR) - Drexel University
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical
  • Biacore™ systems in small molecule drug discovery - Cytiva
  • Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes - The Huck Institutes (en-US)
  • Biophysical Assays | Protein Interaction Analysis - Formul
  • Fragment Screening by Surface Plasmon Resonance - ACS Medicinal Chemistry Letters
  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - PubMed Central
  • Characterization of Small Molecule–Protein Interactions Using SPR Method - Springer
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI
  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE - Elsevier
  • Development and Application of Fluorescence Polarization Assays in Drug Discovery - ScienceDirect
  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - NIH
  • Biophysics for Successful Drug Discovery Programs - Eurofins DiscoverX
  • The Working Principle of Isothermal Titr
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central
  • Measurement of drug-target engagement in live cells by two-photon fluorescence anisotropy imaging - PubMed Central
  • Fluorescence Polariz
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs
  • FLUORESCENCE POLARIZ
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net
  • CETSA - cetsa.com
  • This compound research chemical - Sigma-Aldrich
  • This compound | 845751-62-4 - Sigma-Aldrich
  • 7-Bromo-2-methyl-2H-indazole | CAS 701910-14-7 | SCBT - Santa Cruz Biotechnology
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central
  • 7-bromo-2-methyl-2h-indazole-3-carbaldehyde - PubChemLite
  • 845751-62-4|this compound - BLDpharm
  • 845751-59-9|7-Bromo-2H-indazole|BLD Pharm - BLD Pharm
  • Design of selective COX-2 inhibitors in the (aza)indazole series.

Sources

A Researcher's Guide to Determining the Selectivity Profile of 7-Bromo-2,3-dimethyl-2H-indazole: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1][2][3] 7-Bromo-2,3-dimethyl-2H-indazole represents a novel investigational compound emerging from this chemical lineage. Its therapeutic potential is intrinsically linked to its selectivity—the ability to modulate a specific target or a desired set of targets without engaging unintended off-targets that can lead to toxicity or undesirable side effects. This guide provides a comprehensive, technically grounded framework for academic and industry researchers to meticulously characterize the selectivity profile of this compound. We move beyond mere protocol recitation to explain the strategic rationale behind a multi-tiered experimental approach, ensuring the resulting data is robust, contextualized, and translatable. This guide establishes a self-validating workflow, from broad-panel biochemical screening to live-cell target engagement and functional downstream validation, providing a blueprint for assessing novel kinase inhibitors.

Introduction: The Criticality of Kinase Selectivity

Protein kinases are a vast family of enzymes that regulate nearly every aspect of cellular life.[4][5] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][5] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many malignancies. However, the high degree of structural conservation in the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity.[6]

An inhibitor's selectivity profile dictates its therapeutic window and potential liabilities. A highly selective inhibitor may offer a "cleaner" pharmacological profile with fewer side effects, while a multi-targeted or "polypharmacological" agent can be advantageous in complex diseases where hitting multiple nodes in a pathway is beneficial.[4] Therefore, early and precise determination of a compound's selectivity is not merely a characterization step but a critical component of its strategic development.

This guide uses this compound, a member of the pharmacologically privileged indazole class, as a model compound to illustrate a best-practice workflow for selectivity profiling.[2][3][7]

The Overall Strategy: A Tri-Pillar Approach to Selectivity Profiling

To build a trustworthy and comprehensive selectivity profile, we employ a three-pillar experimental strategy. This approach ensures that observations from simplified in vitro systems are validated in more complex and physiologically relevant cellular models.

G cluster_0 Pillar 1: Biochemical Profiling cluster_1 Pillar 2: Cellular Target Engagement cluster_2 Pillar 3: Functional Validation P1 Broad-Panel Kinase Screen (e.g., KINOMEscan®, 468 kinases) Primary Goal: Identify potential on- and off-targets. P2 Cellular Thermal Shift Assay (CETSA®) Primary Goal: Confirm direct binding to targets in an intact cell environment. P1->P2 Validates Hits P3 Downstream Pathway Analysis (e.g., Western Blot for p-Substrate) Primary Goal: Verify functional modulation of the target pathway. P2->P3 Confirms Function

Caption: The three-pillar workflow for robust selectivity profiling.

Pillar 1: Broad-Panel Biochemical Kinase Screening

Expertise & Rationale: The first step is to cast a wide net. A broad-panel screen provides an unbiased overview of the compound's interactions across a large portion of the human kinome.[8] A two-tiered screening strategy is both cost-effective and efficient.[8] We begin with a single high concentration to identify all potential hits, then follow up with full dose-response curves for only the most promising interactions to determine potency (IC₅₀ or Kd).

Protocol 1: Two-Tiered Kinase Selectivity Screen
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a quality control check (e.g., LC-MS) to confirm purity (>98%) and identity.

  • Tier 1: Primary Screen (Single Concentration):

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology Corp., Promega).

    • Request a screen against a large panel (e.g., >400 kinases).

    • Experimental Choice: Screen at a single high concentration, typically 1 µM or 10 µM. This concentration is high enough to capture even weak interactions, minimizing the chance of false negatives.

    • The output is typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding or inhibition.

  • Tier 2: Dose-Response (IC₅₀/Kd Determination):

    • From the primary screen, identify all kinases that show significant inhibition (e.g., >70% inhibition or a %Ctrl < 30).

    • Perform a secondary screen against these "hits."

    • Request an 8- or 10-point dose-response curve for each hit kinase to determine the half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kd). This provides a quantitative measure of potency.[9][10]

Comparative Analysis: Interpreting the Kinase Profile

The data from the screen allows for a direct comparison of this compound against alternative compounds. For this guide, we will hypothesize that the primary screen identified Janus Kinase 2 (JAK2) as a primary target and compare it to Ruxolitinib , a known JAK1/2 inhibitor, and a hypothetical less-selective indazole, Compound X .

Table 1: Comparative Kinase Selectivity Profile (IC₅₀ values in nM)

Kinase TargetThis compound Ruxolitinib (Reference) Compound X (Hypothetical)
JAK2 15 5 50
JAK185375
JAK31,200420150
TYK295050200
FLT3>10,0002,50080
Aurora A>10,000>10,000110
CDK2>10,000>10,000250

Interpretation: The data in Table 1 suggests that this compound is a potent JAK2 inhibitor with moderate selectivity against JAK1 and excellent selectivity against JAK3, TYK2, and a panel of unrelated kinases (FLT3, Aurora A, CDK2). Compared to Ruxolitinib, it shows a more favorable selectivity profile for JAK2 over JAK1 and TYK2. Compound X serves as an example of a promiscuous inhibitor, hitting multiple kinase families with similar potency.

Pillar 2: Cellular Target Engagement Confirmation

Trustworthiness: A compound's activity in a cell-free biochemical assay does not guarantee it will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in situ.[11][12] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[12][13]

Protocol 2: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the target of interest (e.g., HEL 92.1.7 cells for JAK2).

    • Treat intact cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[12]

    • Experimental Choice: The temperature range must bracket the melting temperature (Tm) of the target protein. This often requires an initial optimization experiment.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble protein fraction (containing folded, stabilized protein) from the precipitated, denatured protein by centrifugation (e.g., 20,000 x g for 20 min at 4°C).

    • Collect the supernatant.

  • Detection:

    • Analyze the amount of soluble target protein (JAK2) remaining at each temperature using Western blotting or ELISA.

    • A positive thermal shift (an increase in the Tm) in the presence of the compound is direct evidence of target engagement.[11][14]

Pillar 3: Downstream Functional Validation

Authoritative Grounding: Confirming that target engagement translates into a functional cellular outcome is the final pillar of a robust selectivity profile. For a JAK2 inhibitor, this means assessing the phosphorylation status of its direct downstream substrate, STAT3 (Signal Transducer and Activator of Transcription 3).

G cluster_inhibitor Inhibition Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus dimerizes & translocates to Gene Gene Transcription Nucleus->Gene Inhibitor This compound Inhibitor->JAK2

Sources

A Researcher's Guide to Assessing the Cytotoxic Potential of Novel Indazole Compounds: A Comparative Analysis Featuring 7-Bromo-2,3-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic effects of novel indazole derivatives, using 7-Bromo-2,3-dimethyl-2H-indazole as a focal point for investigation. We will delve into the established anti-cancer potential of the indazole scaffold, outline a robust experimental workflow for evaluating new compounds, and provide detailed, field-proven protocols for key cytotoxicity and mechanistic assays.

The Indazole Scaffold: A Privileged Structure in Oncology

The indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its prevalence in a variety of biologically active compounds.[1][2] Its structural versatility and ability to interact with various biological targets have established it as a "privileged scaffold" in drug discovery.[3] Several FDA-approved anti-cancer drugs, such as Axitinib, Pazopanib, and Lonidamine, feature the indazole moiety, highlighting its clinical significance.[3][4] These agents underscore the potential of indazole derivatives as potent inhibitors of key oncogenic pathways.[4][5]

The anti-cancer activity of indazole derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5] For instance, many indazole-based compounds have been developed as inhibitors of vascular endothelial growth factor receptor (VEGFR), a key player in tumor angiogenesis.[4][5] Furthermore, various synthetic indazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including those of the breast, colon, and lung.[6][7][8][9][10][11][12][13][14]

Comparative Landscape: Cytotoxicity of Published Indazole Derivatives

To establish a benchmark for evaluating novel compounds like this compound, it is instructive to review the cytotoxic activities of previously reported indazole derivatives. The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected compounds across various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 2f 4T1 (Breast)0.23[4][6]
HepG2 (Liver)0.80[4][6]
MCF-7 (Breast)0.34[4][6]
Compound 4f MCF-7 (Breast)1.629[7][15]
Compound 4i MCF-7 (Breast)1.841[7][15]
Compound 36 HCT116 (Colon)0.4[10]
Compound 3b WiDr (Colon)27.20[9][12]
Compound 5b MCF-7 (Breast)0.2
Compound a1 MCF-7 (Breast)5.84 µg/ml[16]
MDA-MB-231 (Breast)5.01 µg/ml[16]
HCT-116 (Colon)5.57 µg/ml[16]
TOSIND MDA-MB-231 (Breast)17.7[17]
PYRIND MCF-7 (Breast)39.7[17]

This comparative data illustrates the broad range of potencies exhibited by indazole derivatives and highlights the cell-line-specific nature of their cytotoxic effects. It provides a valuable context for interpreting the results obtained for a novel analogue like this compound.

Proposed Experimental Workflow for Characterizing this compound

The following workflow provides a systematic approach to thoroughly characterize the cytotoxic and mechanistic profile of this compound.

experimental_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanistic Phase 2: Mechanistic Studies start Prepare this compound Stock Solution cell_panel Select Cancer Cell Line Panel (e.g., MCF-7, HCT-116, A549) and Normal Cell Line (e.g., MCF-10A) start->cell_panel viability_assay Perform Cell Viability Assay (MTT or XTT) cell_panel->viability_assay ic50 Determine IC50 Values viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay Select most sensitive cell line(s) cell_cycle_analysis Cell Cycle Analysis (PI Staining & Flow Cytometry) ic50->cell_cycle_analysis Select most sensitive cell line(s) data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis

Caption: A streamlined workflow for the cytotoxic characterization of novel compounds.

Detailed Experimental Protocols

The following protocols are foundational for assessing the cytotoxic effects of a novel compound. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.

Cell Viability Assessment: MTT and XTT Assays

Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[18][19][20] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[18][19] The intensity of the color is directly proportional to the number of living cells.[19] The XTT assay offers the advantage of producing a water-soluble formazan, eliminating the need for a solubilization step required in the MTT assay.[18]

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24][25] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23][24][25] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[23][24][25] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[22][23][24][25]

Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-Annexin V fluorescence is typically measured in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway bax Bax/Bak Activation mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 executioner Executioner Caspases (Caspase-3, -6, -7) casp9->executioner death_receptor Death Receptor Ligation (e.g., Fas, TNFR1) casp8 Caspase-8 Activation death_receptor->casp8 casp8->executioner compound Indazole Derivative compound->bax compound->death_receptor apoptosis Apoptosis executioner->apoptosis

Caption: Potential apoptotic pathways induced by indazole derivatives.

Cell Cycle Analysis: Propidium Iodide Staining

Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[26][27][28][29] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[28] Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA.[27]

Protocol: PI Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content versus cell count. This will allow for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest.

Conclusion and Future Perspectives

This guide provides a robust framework for the initial cytotoxic evaluation of this compound. By following the proposed workflow and detailed protocols, researchers can generate high-quality, reproducible data to determine the compound's anti-cancer potential. A comparative analysis with existing indazole derivatives will provide valuable context for the findings.

Should this compound demonstrate significant and selective cytotoxicity, further investigations would be warranted. These could include the identification of its molecular target(s) through techniques such as kinase profiling or proteomics, and evaluation of its in vivo efficacy in preclinical animal models of cancer. The exploration of novel indazole derivatives like this compound holds promise for the development of the next generation of targeted cancer therapies.

References

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15973-15984.
  • Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(9), 3664.
  • Park, K. H., et al. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 69(1), 7-8.
  • Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(9), 3664.
  • Singh, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1459-1479.
  • Wikipedia. (2023, November 28). Cell cycle analysis.
  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis.
  • Abdel-Gawad, N. M., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Journal of Applied Pharmaceutical Science, 11(08), 001-008.
  • Jayaraman, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Jayaraman, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. ResearchGate.
  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179-184.
  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179-184.
  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(28), 17994-18017.
  • Nguyen, T. H., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(2), 1184-1194.
  • El-Gamal, M. I., et al. (2021). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation. Bioorganic Chemistry, 115, 105213.
  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Universitas Indonesia.
  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15973-15984.
  • Kumar, A., et al. (2021). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. ResearchGate.
  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ResearchGate.
  • Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4949.
  • Çakır, D., et al. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar.
  • Lehmann, T., et al. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Postepy higieny i medycyny doswiadczalnej, 71, 533-540.
  • Lehmann, T., et al. (2017). (PDF) Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. ResearchGate.
  • Mohammadi-Far, S., et al. (2019). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in Pharmaceutical Sciences, 14(3), 253-262.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-2,3-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 7-Bromo-2,3-dimethyl-2H-indazole (CAS No. 845751-62-4). As a research chemical, its unique properties necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance. This document moves beyond simple instructions to explain the scientific and regulatory rationale behind each procedural step, empowering laboratory professionals to manage chemical waste with confidence and precision.

Part 1: Core Hazard Profile and Risk Assessment

This compound is classified as a hazardous substance. Understanding its specific risk profile is the foundational step for safe handling and disposal. The primary route of acute hazard is ingestion, with the compound classified as Toxic if swallowed .[1] Exposure can also cause skin and eye irritation.[2]

The key to its disposal classification lies in its chemical structure: the presence of a bromine atom makes it a halogenated organic compound .[3][4] This classification is critical because the incineration of halogenated waste requires specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide), preventing their release into the atmosphere.[5]

Table 1: Hazard and Safety Information for this compound

PropertyInformationSource(s)
CAS Number 845751-62-4
Physical Form Solid
GHS Pictogram

Signal Word Danger[1]
Primary Hazard Statement H301: Toxic if swallowed.[1][2]
Other Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][6]
Key Precautionary Statement P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

Part 2: Regulatory Imperative: RCRA and Generator Responsibilities

In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] RCRA establishes a "cradle-to-grave" framework, meaning the responsibility for hazardous waste lies with the generator—the laboratory that creates it—from the moment of generation to its final, safe disposal.[9][10]

As a generator, your core responsibilities include:

  • Accurate Identification: Correctly identifying waste as hazardous.[9][11]

  • Proper Segregation: Ensuring incompatible waste streams are not mixed.

  • Safe Accumulation: Storing waste in properly labeled, sealed containers within designated Satellite Accumulation Areas (SAAs).[4]

  • Documented Disposal: Using a licensed hazardous waste disposal service and maintaining records of disposal.[7][11]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with regulatory standards and promotes a culture of safety within the laboratory.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure substance, solution, or waste), ensure you are wearing the appropriate PPE.

  • Eye Protection: Safety glasses or goggles approved under NIOSH or EN 166 standards.[12][13]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[12]

  • Body Protection: A standard laboratory coat.

Step 2: Segregate as Halogenated Organic Waste

This is the most critical step in the disposal process.

  • Action: Designate a specific, dedicated waste container for "Halogenated Organic Waste."

  • Rationale: this compound must not be mixed with non-halogenated organic waste.[5][14][15] Mixing contaminates the entire volume, forcing the more expensive and complex halogenated disposal route for all of it. The disposal cost for halogenated waste can be two to three times higher than for non-halogenated streams.[4][5]

  • Incompatibilities: Do not add strong acids, bases, oxidizers, or heavy metals to the halogenated waste container.[4][15] Such mixing can cause dangerous chemical reactions or complicate the final disposal process.

Step 3: Container Selection and Labeling

Proper containment is essential for safety and compliance.

  • Container Type: Use only UN-approved, chemically compatible containers with secure, screw-top caps.[5] The container must be in good condition, free of leaks or cracks.

  • Labeling:

    • Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[4][14]

    • Clearly write the full chemical name: "Waste: this compound". Do not use abbreviations or chemical formulas.[14]

    • If disposing of solutions, list all components and their approximate percentages.[15]

Step 4: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Keep Containers Closed: The waste container must be sealed at all times, except when actively adding waste.[4][14] This prevents the release of vapors and protects against spills.

  • Secondary Containment: Store the container in a secondary containment bin to mitigate leaks or spills.

  • Storage Location: The SAA should be in a cool, dry, well-ventilated area, away from ignition sources.[14]

Step 5: Final Disposal

Hazardous waste must be handled by certified professionals.

  • Action: When the container is full or has been accumulating for the maximum allowed time (per institutional and state guidelines), contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[7][12]

  • Documentation: Ensure you follow all institutional procedures for waste pickup requests and maintain any required manifests or records, which must be kept for at least three years.[7]

Part 4: Emergency Procedures

Spills:

  • Evacuate personnel from the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.

  • Sweep or scoop the absorbed material into a suitable, sealable container for disposal.

  • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.[4][12]

Personal Exposure:

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing.[12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Immediately call a poison control center or physician.[16]

Visualization: Waste Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for segregating and disposing of laboratory chemical waste, emphasizing the correct pathway for this compound.

G cluster_start Start: Waste Identification cluster_classification Classification cluster_pathways Segregation Pathways cluster_procedure Container & Disposal Procedure start Identify Waste Chemical (e.g., this compound) check_halogen Does the structure contain F, Cl, Br, or I? start->check_halogen halogen_bin YES: Halogenated Organic Waste check_halogen->halogen_bin Yes nonhalogen_bin NO: Non-Halogenated Organic Waste check_halogen->nonhalogen_bin No check_compat Check for Incompatibilities (Acids, Bases, Oxidizers) halogen_bin->check_compat label_container Label Container: 'Hazardous Waste' + Full Chemical Name(s) check_compat->label_container Compatible store_saa Store Sealed Container in SAA with Secondary Containment label_container->store_saa contact_ehs Arrange Pickup via EHS or Licensed Disposal Contractor store_saa->contact_ehs

Caption: Decision workflow for proper chemical waste segregation and disposal.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure.Braun Research Group. [Link]
  • RCRA Hazardous Wastes.EcoOnline Help Center. [Link]
  • Hazardous Waste Segreg
  • Resource Conservation and Recovery Act (RCRA) Overview.U.S. Environmental Protection Agency. [Link]
  • Resource Conservation and Recovery Act (RCRA) Regulations.U.S. Environmental Protection Agency. [Link]
  • Steps in Complying with Regulations for Hazardous Waste.U.S. Environmental Protection Agency. [Link]
  • Learn the Basics of Hazardous Waste.U.S. Environmental Protection Agency. [Link]
  • Hazardous Waste Compliance and Assistance.
  • Halogenated Solvents in Laboratories.
  • Household Hazardous Waste (HHW).U.S. Environmental Protection Agency. [Link]
  • Organic Solvent Waste Disposal.The University of British Columbia Safety & Risk Services. [Link]
  • RCRA FAQs.Bergeson & Campbell, P.C.[Link]
  • EPA Hazardous Waste Management.
  • This compound, 95.0%, 250mg.SciSupplies. [Link]
  • 5-bromo-2,7-dimethyl-2H-indazole Safety and Hazards.

Sources

Essential Safety and Logistical Guide for Handling 7-Bromo-2,3-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and logistical plans for the handling, storage, and disposal of 7-Bromo-2,3-dimethyl-2H-indazole (CAS No. 845751-62-4). As a research chemical with significant acute toxicity, adherence to these field-proven procedures is critical for ensuring personnel safety and maintaining experimental integrity. This document is designed for immediate use by researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is a solid organic compound classified with significant health hazards. A thorough understanding of its risk profile is the foundation of a safe handling plan.

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 3H301: Toxic if swallowedGHS06Danger
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritationGHS07Warning

Source: Sigma-Aldrich[1], SciSupplies[2]

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. The GHS06 pictogram for acute toxicity underscores the critical need to prevent ingestion and direct contact.[1] The additional warnings for skin, eye, and respiratory irritation necessitate a comprehensive personal protective equipment (PPE) strategy.[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of appropriate PPE is not merely a checklist; it is a dynamic process based on the specific experimental procedure being undertaken.

Core PPE Requirements (Minimum for all operations)
  • Hand Protection: Due to the conflicting general guidance on the compatibility of nitrile gloves with halogenated hydrocarbons, a double-gloving strategy is recommended. An inner nitrile glove can be worn, with a thicker, chemical-resistant outer glove such as butyl rubber or Viton™ for enhanced protection, especially during operations with a higher risk of splashes or prolonged handling. Standard nitrile gloves may be suitable for incidental contact only and should be replaced immediately upon contamination.[3][4]

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times.[5] When handling larger quantities or performing operations that could generate dust or splashes outside of a certified chemical fume hood, a full-face shield must be worn in addition to safety goggles.[5][6]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Ensure that the lab coat has tight-fitting cuffs to prevent skin exposure at the wrist.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

Respiratory Protection

The need for respiratory protection is dictated by the operational context and existing engineering controls.

ScenarioRecommended Respiratory ProtectionRationale
Handling small quantities (<1g) in a certified chemical fume hoodNot typically requiredFume hood provides adequate containment of dust.
Weighing or transferring powder outside of a fume hoodN95 or P100 particulate respiratorPrevents inhalation of airborne particles.
Spill cleanup of solid materialAir-purifying respirator (APR) with combination P100 and organic vapor (OV) cartridgesProvides protection against both airborne particulates and potential vapors.[7][8][9]

PPE_Decision_Workflow A Start: Handling This compound B Is the operation conducted in a certified chemical fume hood? A->B C Weighing or transfer of solid? B->C No D Core PPE: - Double Gloves (Nitrile inner, Butyl outer) - Safety Goggles - Lab Coat B->D Yes C->D No F Add N95/P100 Particulate Respirator C->F Yes H Is there a risk of splashes or handling >1g? D->H E Add Face Shield G End: Proceed with caution E->G F->D H->E Yes H->G No

Operational and Disposal Plans

Safe Handling and Storage
  • Engineering Controls: All manipulations of this compound, including weighing and solution preparation, should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Storage: The compound is a solid and should be stored in a tightly sealed container in a dry, room temperature environment.[1] It should be stored away from strong oxidizing agents.[10]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don the appropriate PPE, including respiratory protection (APR with P100/OV cartridges), double gloves, safety goggles with a face shield, and a lab coat.

  • Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

  • Cleanup: Carefully sweep the absorbed material and spilled compound into a designated, labeled hazardous waste container. Avoid creating dust.[6][10]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed container from non-halogenated waste.[11]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.

Disposal_Workflow A Waste Generation: - Unused this compound - Contaminated labware - Used PPE B Is the waste halogenated? A->B C Collect in designated, labeled HALOGENATED waste container B->C Yes D Collect in designated, labeled NON-HALOGENATED waste container B->D No E Ensure container is sealed and stored in a satellite accumulation area C->E F Arrange for pickup by EHS or licensed hazardous waste contractor E->F

First Aid Measures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.[12]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[12]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[12]

Always have a copy of the available safety information or Safety Data Sheet (SDS) for the attending medical personnel.

References

  • 6003 Respirator Cartridge for Certain Organic Vapors and Acid Gases, 2/Pack. (n.d.). Master-Supply.
  • 3M Respirator Cartridges. (n.d.). Select Safety Sales.
  • 3M Respirator Organic Cartridges. (n.d.). BOSS Manufacturing.
  • Respirator Cartridges, Organic Vapor Cartridges. (n.d.). Magid Glove & Safety.
  • Chemical Compatibility Guide for: KleenGuard® G10 Nitrile Gloves. (2009, December 3). Kimberly-Clark.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.
  • 3M Respirator Cartridge 6001 Organic Vapor (Half/Full Face). (n.d.). Industrial Safety Equipment.
  • This compound, 95.0%, 250mg. (n.d.). SciSupplies.
  • SAFETY DATA SHEET: 5-Chloro-3-iodo-1H-indazole. (n.d.). AFG Bioscience LLC.
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration.
  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS.
  • SAFETY DATA SHEET: 4-Bromo-2,5-dimethyl-2H-indazole. (2021, May 1). Angene Chemical.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,3-dimethyl-2H-indazole
Reactant of Route 2
Reactant of Route 2
7-Bromo-2,3-dimethyl-2H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.